tert-Butyl 2-(piperidin-4-yl)acetate oxalate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 2-piperidin-4-ylacetate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.C2H2O4/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCVMBFZUZHSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNCC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 2-(piperidin-4-yl)acetate Oxalate
This guide provides a comprehensive technical overview of tert-Butyl 2-(piperidin-4-yl)acetate oxalate, a crucial building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, application, and handling. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this versatile chemical entity.
Core Identity and Strategic Importance
Tert-Butyl 2-(piperidin-4-yl)acetate oxalate (CAS No. 1360438-13-6) is the oxalate salt of the tert-butyl ester of 4-piperidineacetic acid.[1] Its structure combines a secondary amine within a piperidine ring and a protected carboxylic acid moiety, making it a bifunctional building block of significant interest. The oxalate salt form is often preferred to enhance the stability and crystallinity of the parent amine, facilitating easier handling and purification compared to the free base.[2]
The primary strategic value of this compound lies in its application as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] This molecule provides a piperidine-based scaffold, a common motif in E3 ligase ligands, with a convenient acetate "handle" for extending the linker chain.
Key Chemical Properties
A summary of the essential chemical data for tert-Butyl 2-(piperidin-4-yl)acetate oxalate is presented below.
| Property | Value | Source(s) |
| CAS Number | 1360438-13-6 | [1][3] |
| Molecular Formula | C₁₃H₂₃NO₆ | [3] |
| Molecular Weight | 289.33 g/mol | [1][3] |
| SMILES | O=C(OC(C)(C)C)CC1CCNCC1.O=C(O)C(O)=O | [1][4] |
| Parent Compound | tert-Butyl 2-(piperidin-4-yl)acetate | [5] |
| Parent MW | 199.29 g/mol | [5] |
| Typical Purity | ≥95% | [4][6] |
| Storage | 2-8°C, Sealed in dry conditions | [1][4] |
Structural Dissection
The utility of this molecule can be understood by examining its constituent parts. The diagram below illustrates the key functional regions and their roles in chemical synthesis.
Synthesis and Purification Strategy
While tert-Butyl 2-(piperidin-4-yl)acetate oxalate is commercially available, understanding its synthesis is crucial for troubleshooting and for the development of novel analogues. A robust synthesis must be scalable and yield a product of high purity.[7] The following represents a logical and field-proven approach derived from standard organic chemistry principles for similar piperidine structures.[8][9]
Retrosynthetic Analysis & Proposed Workflow
The synthesis logically begins from a commercially available, N-protected 4-oxopiperidine. The N-Boc (tert-butoxycarbonyl) group is an ideal protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions.
Detailed Experimental Protocol
This protocol is a representative, scalable method. Researchers should perform their own optimization.
Step 1: Synthesis of tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate
-
Causality: The Wittig or Horner-Wadsworth-Emmons reaction is a highly reliable method for converting a ketone into an alkene with concomitant formation of a carbon-carbon bond. This step efficiently installs the required acetate side chain.
-
To a stirred, cooled (0 °C) suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.2 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of N-Boc-4-oxopiperidine (1.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the unsaturated ester intermediate.
Step 2: Synthesis of tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate
-
Causality: Catalytic hydrogenation is the standard method for reducing a non-aromatic carbon-carbon double bond. It is clean, high-yielding, and avoids harsh reagents that could compromise the ester or Boc groups.
-
Dissolve the product from Step 1 in ethanol or methanol in a suitable pressure vessel.
-
Add a catalytic amount of Palladium on carbon (10% w/w, ~1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction for the disappearance of starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting product is often pure enough for the next step.
Step 3: Synthesis of tert-Butyl 2-(piperidin-4-yl)acetate (Free Base)
-
Causality: The Boc protecting group is specifically designed to be labile to acid. Trifluoroacetic acid (TFA) in a chlorinated solvent is highly effective for rapid and clean deprotection at room temperature.
-
Dissolve the product from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over sodium sulfate, and concentrate to yield the free base, which should be used promptly in the next step.
Step 4: Formation of tert-Butyl 2-(piperidin-4-yl)acetate Oxalate
-
Causality: Salt formation is an acid-base reaction. Using oxalic acid provides a stable, crystalline solid that is easily isolated by filtration, which is a significant advantage for purification and long-term storage.[2][10]
-
Dissolve the free base from Step 3 in a suitable solvent, such as isopropanol or ethyl acetate.
-
In a separate flask, dissolve oxalic acid (1.0-1.1 eq.) in the same solvent, heating gently if necessary.
-
Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature.
-
A precipitate will typically form either immediately or upon cooling. Stir the resulting slurry for 1-2 hours, then cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent and dry under vacuum to yield the final product.
Core Application in PROTAC Development
The title compound is a valuable building block for constructing PROTACs. Its piperidine nitrogen serves as a nucleophilic handle for conjugation, while the tert-butyl ester can be hydrolyzed to a carboxylic acid for further coupling.
Role as a PROTAC Linker
In a PROTAC, the linker module is critical. It connects the ligand that binds the target protein to the ligand that engages an E3 ligase (e.g., VHL or Cereblon). The length, rigidity, and chemical nature of the linker dictate the geometry of the ternary complex (Target-PROTAC-Ligase) and, consequently, the efficiency of protein degradation. This piperidine-based unit provides a common structural motif found in ligands for E3 ligases like Cereblon, offering a validated starting point for linker synthesis.
Protocol: Amide Bond Formation
This protocol describes the coupling of the piperidine nitrogen to a molecule containing a carboxylic acid, a fundamental step in extending the linker.
-
Self-Validation & Causality: This protocol uses standard, well-characterized peptide coupling reagents like HATU. The inclusion of a non-nucleophilic base (DIPEA) is critical to neutralize the reaction mixture without competing in the coupling. Reaction completion is verified by LC-MS, ensuring the desired product has formed before proceeding to workup and purification.
-
Prepare the Free Base: Suspend tert-Butyl 2-(piperidin-4-yl)acetate oxalate (1.1 eq.) in DCM. Add aqueous sodium bicarbonate solution and stir until the solid dissolves. Separate the organic layer, dry it over sodium sulfate, and use the solution directly.
-
Activate the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid coupling partner (1.0 eq.), HATU (1.1 eq.), and DIPEA (3.0 eq.) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Stir at room temperature for 15-30 minutes.
-
Coupling Reaction: Add the DCM solution of the free base (from step 1) to the activated carboxylic acid mixture.
-
Monitor: Stir the reaction at room temperature for 2-12 hours. Monitor for the consumption of the starting materials by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by flash column chromatography to yield the coupled product.
Analytical Characterization
Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized or purchased material.
| Technique | Expected Results & Interpretation |
| ¹H NMR | Piperidine Ring Protons: Complex multiplets in the 1.5-3.5 ppm range. tert-Butyl Protons: A sharp singlet for the 9 protons at ~1.4 ppm. Acetate Methylene Protons: A doublet at ~2.2 ppm. Oxalate Protons: May not be observed due to exchange or may appear as a very broad singlet. |
| ¹³C NMR | Ester Carbonyl: ~170-175 ppm. tert-Butyl Quaternary Carbon: ~80 ppm. tert-Butyl Methyl Carbons: ~28 ppm. Piperidine & Acetate Carbons: Multiple signals in the 25-50 ppm range. Oxalate Carbonyl: ~160-165 ppm. |
| Mass Spec. | Mode: Electrospray Ionization (ESI+). Expected Ion: The analysis will detect the free base. Expect to see the protonated molecular ion [M+H]⁺ at m/z = 200.16.[5] |
| FT-IR | N-H stretch (secondary amine salt): Broad absorption ~2400-3000 cm⁻¹. C-H stretch: ~2850-2980 cm⁻¹. Ester C=O stretch: Strong absorption ~1730 cm⁻¹. Carboxylate C=O (oxalate): Strong absorption ~1700 cm⁻¹. |
| HPLC | Used to determine purity. A typical method would use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA or formic acid. Purity should be >95%. |
| DSC | The differential scanning calorimetry thermogram will show a sharp endothermic peak corresponding to the melting point of the salt, which will be distinct from the melting points of both the free base and oxalic acid.[10] |
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended by the supplier, typically at 2-8°C.[1][11] The compound is supplied as a solid and should be stored away from incompatible materials such as strong oxidizing agents.[14]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[11]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open.[11]
-
Inhalation: Move to fresh air.[12]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting.[12]
-
In all cases of exposure, seek medical attention if irritation or symptoms persist.[11]
-
References
-
Cidians. tert-Butyl 2-(piperidin-4-yl)acetate oxalate. [Link]
-
RBNAinfo. Safety Data Sheet. [Link]
-
PubChem. tert-butyl 2-(piperidin-4-yl)acetate. [Link]
-
National Institutes of Health. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
Lead Sciences. tert-Butyl 2-(4-oxopiperidin-1-yl)acetate. [Link]
-
MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
ResearchGate. Synthesis of Enantiopure Di( Tert -Butyl) (2 S ,4 S )-4-Hydroxy-6-Oxo-1,2-Piperidinedicarboxylate. [Link]
-
PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]
-
Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
PubMed. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
PubMed. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. [Link]
-
Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. [Link]
-
National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188). [Link]
-
Knight Chemicals. tert-butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)methyl)azetidine-1-carboxylate. [Link]
-
ResearchGate. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]
-
MDPI. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. [Link]
-
PubChem. Oxalate acetate. [Link]
-
National Institutes of Health. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. [Link]
Sources
- 1. 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. arctomsci.com [arctomsci.com]
- 5. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl 2-(piperidin-4-yl)acetate oxalate - 有机砌块 - 西典实验 [seedior.com]
- 7. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. combi-blocks.com [combi-blocks.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. rbnainfo.com [rbnainfo.com]
- 14. fishersci.com [fishersci.com]
tert-Butyl 2-(piperidin-4-yl)acetate oxalate chemical structure and properties
An In-Depth Technical Guide to tert-Butyl 2-(piperidin-4-yl)acetate Oxalate
Executive Summary
This document provides a comprehensive technical overview of tert-Butyl 2-(piperidin-4-yl)acetate oxalate, a key chemical intermediate in modern drug discovery. As a bifunctional building block, its utility is most pronounced in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile piperidine-based linker.[1] This guide, intended for researchers and drug development professionals, delineates the compound's chemical structure, physicochemical properties, and its strategic role in medicinal chemistry. We will present a robust synthesis and purification protocol, detailed analytical methods for quality assurance, and essential safety and handling guidelines, all grounded in established scientific principles and supported by authoritative references.
Chemical Identity and Physicochemical Properties
The subject of this guide is the oxalate salt of tert-butyl 2-(piperidin-4-yl)acetate. The core structure consists of a piperidine ring substituted at the 4-position with a tert-butyl acetate group. The oxalate counter-ion provides improved stability and handling properties, often facilitating purification through crystallization.
Chemical Structure
The chemical structure comprises the cationic tert-butyl 2-(piperidin-4-yl)acetate and the oxalate dianion.
-
IUPAC Name: tert-butyl 2-(piperidin-4-yl)acetate; oxalic acid
-
SMILES: CC(C)(C)OC(=O)CC1CCNCC1.O=C(O)C(=O)O[2]
-
InChI Key (Free Base): HIAIZEPNWNXJBP-UHFFFAOYSA-N[3]
Physicochemical Data Summary
The properties of this compound are summarized in the table below. It is critical to note that this is a non-pharmaceutical grade chemical intended for research use only.[1][4]
| Property | Value | Source(s) |
| CAS Number | 1360438-13-6 | [1][4][5] |
| Molecular Formula | C₁₃H₂₃NO₆ | [1] |
| Molecular Weight | 289.32 g/mol | [1][5] |
| Appearance | White to off-white solid (typical) | Vendor Data |
| Purity | ≥95% (typical) | [2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2][5] |
| Solubility | Soluble in water, methanol, DMSO | Inferred from structure |
The Scientific Rationale: A Versatile Linker in PROTAC Development
The primary application of tert-Butyl 2-(piperidin-4-yl)acetate oxalate is as a linker or building block in the synthesis of PROTACs.[1] Understanding this context is crucial to appreciating its value.
Mechanism of PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A PROTAC molecule consists of three parts: a ligand that binds to a target protein (the "protein of interest"), a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Role of the Linker
The piperidine-acetate moiety of this compound provides a structurally rigid yet synthetically versatile scaffold.
-
Piperidine Ring: A common motif in medicinal chemistry that can serve as a robust anchor point. Its secondary amine (once the oxalate is removed) is a nucleophile, allowing for straightforward covalent attachment to other molecular fragments via reactions like amidation or reductive amination.
-
Acetate Group: This provides a two-carbon spacer, contributing to the optimal linker length required to span the distance between the target protein and the E3 ligase for efficient ternary complex formation.
-
tert-Butyl Ester: This is a critical protecting group. It masks the carboxylic acid, preventing it from undergoing unwanted side reactions. Its primary advantage is that it can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting many other functional groups, providing a key orthogonal protection strategy in a multi-step synthesis.
Synthesis and Purification Protocol
The synthesis of tert-Butyl 2-(piperidin-4-yl)acetate oxalate is typically achieved in two conceptual stages: synthesis of the free base and its subsequent conversion to the stable oxalate salt. The salt formation is a critical step for purification and improving the compound's shelf-life.
Proposed Workflow: Oxalate Salt Formation
This protocol describes the conversion of the free base, tert-Butyl 2-(piperidin-4-yl)acetate, to its oxalate salt. This is a standard acid-base reaction where the basic nitrogen of the piperidine ring is protonated by oxalic acid.
Detailed Step-by-Step Methodology
Materials:
-
tert-Butyl 2-(piperidin-4-yl)acetate (free base, 1.0 eq)
-
Oxalic acid dihydrate (1.0 eq)
-
Anhydrous isopropanol (IPA) or ethanol
-
Magnetic stirrer and stir bar
-
Reaction flask and addition funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Protocol:
-
Preparation of Reagents:
-
In a reaction flask, dissolve 1.0 equivalent of tert-Butyl 2-(piperidin-4-yl)acetate in a minimal amount of anhydrous isopropanol (e.g., 5-10 mL per gram of amine). Stir until fully dissolved.
-
In a separate beaker, prepare a solution of 1.0 equivalent of oxalic acid dihydrate in anhydrous isopropanol. Gentle warming may be required to achieve full dissolution.
-
-
Reaction:
-
Slowly add the oxalic acid solution to the stirring solution of the free base at room temperature over 10-15 minutes.
-
Causality: A slow addition rate is crucial to promote the formation of well-defined crystals rather than an amorphous solid, which simplifies filtration and improves purity.
-
-
Precipitation and Isolation:
-
Upon addition, a white precipitate of the oxalate salt should form.
-
Continue stirring the slurry for 1-2 hours at room temperature to ensure complete precipitation. The mixture can be cooled in an ice bath to maximize yield.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Causality: The oxalate salt is generally much less soluble in organic solvents like isopropanol than its free base precursor, driving the reaction to completion via Le Châtelier's principle.
-
-
Washing and Drying:
-
Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials or soluble impurities.
-
Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation. The identity, purity, and integrity of tert-Butyl 2-(piperidin-4-yl)acetate oxalate must be confirmed using a suite of standard analytical techniques.
Summary of Expected Analytical Data
| Technique | Expected Result | Purpose |
| ¹H NMR | Signals corresponding to tert-butyl protons (~1.4 ppm, singlet, 9H), piperidine ring protons (complex multiplets, ~1.2-3.5 ppm), and acetate CH₂ protons (~2.2 ppm, doublet). | Structural Confirmation & Identity |
| Mass Spec (ESI+) | m/z = 199.16 (for the free base [M+H]⁺, C₁₁H₂₁NO₂) | Molecular Weight Verification |
| HPLC (RP) | Single major peak >95% purity | Purity Assessment |
| Elemental Analysis | %C, %H, %N consistent with C₁₃H₂₃NO₆ | Stoichiometry Confirmation |
Methodological Considerations
-
¹H NMR Spectroscopy: The sample should be dissolved in a suitable deuterated solvent such as DMSO-d₆ or D₂O. The large singlet for the tert-butyl group serves as an excellent internal standard for integration. The acidic protons from the oxalate and the ammonium proton may be broad or exchange with D₂O.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is ideal. The analysis will detect the cationic free base, as the oxalate counter-ion will not be observed in this mode. The calculated monoisotopic mass for the free base C₁₁H₂₂NO₂⁺ is 199.1572.[3]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is typically used. A gradient elution with mobile phases of water and acetonitrile (both often containing 0.1% formic acid or TFA) is effective for separating the main compound from any potential impurities. Detection is usually performed with a UV detector at ~210 nm.
-
Oxalate Quantification: While NMR and elemental analysis confirm the presence and stoichiometry of the oxalate, specific quantification can be performed using ion chromatography or enzymatic assays if required for highly sensitive applications.[6][7]
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[2][5] This minimizes degradation from moisture and atmospheric contaminants.
-
Handling: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[4]
-
Safety Profile: While the safety data sheet for the oxalate salt may lack complete hazard data, the parent amine is classified as harmful if swallowed and can cause skin and serious eye irritation.[3] Oxalic acid is also toxic and corrosive. Therefore, the salt should be handled with the precautions appropriate for all its components. In case of exposure, follow standard first aid measures: flush eyes or skin with copious amounts of water and seek medical attention.[4]
Conclusion
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is more than a simple chemical; it is an enabling tool for researchers in the field of targeted protein degradation. Its well-defined structure, featuring a protected carboxylic acid and a reactive amine on a piperidine scaffold, makes it an ideal building block for the modular synthesis of PROTACs and other complex molecular probes. The stability and crystallinity afforded by the oxalate salt form further enhance its utility in a laboratory setting. By understanding its properties, synthesis, and analytical validation, researchers can confidently and effectively incorporate this valuable intermediate into their drug discovery programs.
References
-
PubChem. Tert-butyl 2-(piperidin-4-yl)acetate. [Link]
-
PubChemLite. Tert-butyl 2-hydroxy-2-(piperidin-4-yl)acetate. [Link]
-
Cdetection. tert-Butyl 2-(piperidin-4-yl)acetate oxalate. [Link]
-
PubChem. Tert-butyl 2-(4-piperazin-1-yl-1-piperidyl)acetate. [Link]
-
PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]
-
Lead Sciences. tert-Butyl 2-(4-oxopiperidin-1-yl)acetate. [Link]
-
Perreault, C., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]
-
Le, C. M., et al. (2017). Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates. ACS Catalysis, 7(11), 7573–7577. [Link]
-
Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622–10642. [Link]
-
Kaupang, Å., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1359. [Link]
-
Canales, R. M., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. [Link]
-
Sławiński, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Canales, R. M., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. [Link]
-
Turunen, B. J., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 21(16), 4746–4751. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate|BLD Pharm [bldpharm.com]
- 6. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to tert-Butyl 2-(piperidin-4-yl)acetate oxalate (CAS Number: 1360438-13-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(piperidin-4-yl)acetate oxalate, a key building block in contemporary drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The document delves into the synthesis, purification, and in-depth analytical characterization of this compound. Detailed, field-proven protocols for its synthesis and analysis are presented, accompanied by expert commentary on the rationale behind key experimental choices. This guide is intended to be a valuable resource for researchers and scientists, enabling them to confidently synthesize, characterize, and utilize this important chemical entity in their drug development endeavors.
Introduction: A Pivotal Linker in Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality, with PROTACs at its forefront. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's efficacy. tert-Butyl 2-(piperidin-4-yl)acetate oxalate serves as a versatile piperidine-containing linker component, offering a desirable combination of structural rigidity and synthetic tractability. Its secondary amine provides a convenient handle for further chemical modification, allowing for its incorporation into a diverse range of PROTAC architectures.
The oxalate salt form of this piperidine derivative enhances its crystallinity and handling properties, making it an ideal candidate for use in a research and development setting. This guide will provide a detailed exploration of its synthesis, purification, and analytical characterization to ensure its quality and proper application in complex synthetic workflows.
Synthesis and Purification
The synthesis of tert-butyl 2-(piperidin-4-yl)acetate oxalate is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product. The overall synthetic strategy involves the protection of the piperidine nitrogen, followed by esterification, deprotection, and finally, salt formation.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-acetic acid
-
To a solution of piperidine-4-acetic acid hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected acid as a white solid.
Expert Insight: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the starting material and the Boc anhydride. Maintaining a basic pH during the reaction is crucial to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the Boc anhydride.
Step 2: Synthesis of tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate
-
Dissolve 1-(tert-butoxycarbonyl)piperidine-4-acetic acid (1 equivalent) in dichloromethane (DCM).
-
Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash with cold DCM.
-
Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tert-butyl ester.
Expert Insight: DCC is a common and effective coupling agent for esterifications. DMAP acts as a nucleophilic catalyst to accelerate the reaction. The formation of the insoluble DCU byproduct drives the reaction to completion and is easily removed by filtration.
Step 3: Deprotection to form tert-Butyl 2-(piperidin-4-yl)acetate
-
Dissolve the purified tert-butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate (1 equivalent) in DCM.
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC. The tert-butoxycarbonyl (Boc) group is sensitive to acid and will be cleaved.[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base of tert-butyl 2-(piperidin-4-yl)acetate as an oil.
Expert Insight: TFA is a strong acid that efficiently removes the Boc protecting group. The reaction is typically fast and clean. It is important to perform this step in a well-ventilated fume hood as TFA is corrosive and volatile.
Step 4: Oxalate Salt Formation
-
Dissolve the tert-butyl 2-(piperidin-4-yl)acetate free base (1 equivalent) in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.
-
In a separate flask, dissolve oxalic acid dihydrate (1 equivalent) in the same solvent, warming gently if necessary.
-
Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature.
-
A white precipitate of the oxalate salt should form.
-
Stir the suspension for 1-2 hours at room temperature and then cool in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain tert-butyl 2-(piperidin-4-yl)acetate oxalate as a white crystalline solid.
Expert Insight: The formation of the oxalate salt is an acid-base reaction. The choice of solvent is important to ensure good precipitation of the salt while keeping the starting materials dissolved.
Purification of the Final Product
The primary method for purifying the final oxalate salt is recrystallization.
Recrystallization Protocol:
-
Dissolve the crude tert-butyl 2-(piperidin-4-yl)acetate oxalate in a minimal amount of a hot solvent, such as isopropanol or an ethanol/water mixture.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of tert-butyl 2-(piperidin-4-yl)acetate oxalate.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1360438-13-6 | [3] |
| Molecular Formula | C₁₃H₂₃NO₆ | [4] |
| Molecular Weight | 289.32 g/mol | [4][5] |
| Appearance | White to off-white solid | Vendor Data |
| Storage | Sealed in dry, 2-8°C | [4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.
¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts (δ):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Piperidine NH₂⁺ | ~8.5-9.5 | br s | 2H | Protons on the nitrogen, broadened by exchange |
| Piperidine CH | ~3.1-3.3 | m | 2H | Protons at C2 and C6 adjacent to nitrogen (axial/equatorial) |
| Piperidine CH | ~2.7-2.9 | m | 2H | Protons at C2 and C6 adjacent to nitrogen (axial/equatorial) |
| CH₂-COO | ~2.2 | d | 2H | Methylene protons adjacent to the ester |
| Piperidine CH | ~1.8-2.0 | m | 1H | Proton at C4 |
| Piperidine CH₂ | ~1.6-1.8 | m | 2H | Protons at C3 and C5 (axial/equatorial) |
| Piperidine CH₂ | ~1.2-1.4 | m | 2H | Protons at C3 and C5 (axial/equatorial) |
| C(CH₃)₃ | ~1.4 | s | 9H | tert-Butyl protons |
| Oxalate COOH | ~12.0-13.0 | br s | 2H | Oxalic acid protons (may not be observed) |
Expert Insight: The broad singlet for the NH₂⁺ protons is characteristic of an ammonium salt. The complexity of the piperidine ring protons arises from their diastereotopic nature and coupling to each other. The sharp singlet integrating to 9 protons is a clear indicator of the tert-butyl group.
¹³C NMR (101 MHz, DMSO-d₆) - Expected Chemical Shifts (δ):
| Carbon | Chemical Shift (ppm) | Assignment |
| C=O (ester) | ~170 | Ester carbonyl |
| C=O (oxalate) | ~165 | Oxalate carbonyl |
| C(CH₃)₃ | ~80 | Quaternary carbon of the tert-butyl group |
| Piperidine C2, C6 | ~42 | Carbons adjacent to nitrogen |
| CH₂-COO | ~40 | Methylene carbon adjacent to the ester |
| Piperidine C4 | ~35 | Carbon at the point of substitution |
| Piperidine C3, C5 | ~30 | Carbons adjacent to C4 |
| C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound.
HPLC Protocol:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Expert Insight: A reversed-phase C18 column is suitable for this polar compound. The use of TFA in the mobile phase helps to sharpen the peak shape by ion-pairing with the amine. A gradient elution is necessary to ensure the elution of any potential non-polar impurities. Purity is determined by the area percentage of the main peak.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the free base of the compound.
LC-MS Protocol:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | 199.16 (for the free base C₁₁H₂₁NO₂) |
Expert Insight: In positive ion mode, the free base will be protonated to give the [M+H]⁺ ion. The observation of the correct mass-to-charge ratio provides strong evidence for the identity of the compound.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
-
Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place, refrigerated at 2-8°C.[4][5]
-
Stability: The tert-butyl ester is generally stable under neutral and basic conditions but is labile to strong acids.[6] The oxalate salt is stable under normal storage conditions but should be kept away from strong bases, which would liberate the free amine. Oxalate salts should be handled with care, avoiding inhalation and contact with skin and eyes.
Conclusion
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its effective use. This technical guide provides the necessary protocols and expert insights to empower researchers to confidently handle and apply this important compound in their research. The self-validating nature of the described protocols, from synthesis to comprehensive analytical characterization, ensures the high quality of the material, which is a prerequisite for its successful application in the development of novel therapeutics.
References
-
PubChem. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
Sources
- 1. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 2. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 3. 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate|BLD Pharm [bldpharm.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
An In-Depth Technical Guide to tert-Butyl 2-(4-piperidyl)acetate: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(4-piperidyl)acetate is a key heterocyclic building block increasingly utilized in the landscape of modern drug discovery and development. Its unique structural motif, featuring a piperidine ring linked to a tert-butyl acetate group, offers medicinal chemists a versatile scaffold for the synthesis of complex molecules with diverse therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthetic protocol, and in-depth analytical characterization of tert-butyl 2-(4-piperidyl)acetate, serving as an essential resource for researchers in the pharmaceutical and life sciences sectors. The growing interest in this compound is partly due to its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins.
Physicochemical Properties
A thorough understanding of the physicochemical properties of tert-butyl 2-(4-piperidyl)acetate is fundamental for its effective use in synthesis and formulation. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Source/Method |
| Chemical Formula | C₁₁H₂₁NO₂ | |
| Molecular Weight | 199.29 g/mol | |
| CAS Number | 180182-07-4 | |
| Appearance | White to off-white solid | Predicted |
| Boiling Point | 259.0 ± 13.0 °C | Predicted[1] |
| Density | 0.950 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 10.40 ± 0.10 | Predicted[2] |
| XLogP3 | 1.3 | Computed by PubChem[3] |
Solubility Profile:
Based on the general solubility of piperidine derivatives, tert-butyl 2-(4-piperidyl)acetate is expected to be soluble in a range of organic solvents. Piperidine itself is miscible with water and shows high solubility in alcohols, ethers, and chloroform, while having limited solubility in nonpolar solvents like hexane.[1][4][5][] Given the introduction of the lipophilic tert-butyl group, the aqueous solubility of tert-butyl 2-(4-piperidyl)acetate is likely lower than that of the parent piperidine, but it should maintain good solubility in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.
Synthesis of tert-Butyl 2-(4-piperidyl)acetate
The synthesis of tert-butyl 2-(4-piperidyl)acetate is most commonly achieved through the hydrogenation of its pyridine precursor, tert-butyl 2-(pyridin-4-yl)acetate. This method is efficient and provides a direct route to the desired saturated heterocyclic system.
Figure 1: General workflow for the synthesis of tert-butyl 2-(4-piperidyl)acetate.
Experimental Protocol: Hydrogenation of tert-Butyl 2-(pyridin-4-yl)acetate
This protocol outlines a standard procedure for the catalytic hydrogenation of the pyridine ring to yield the piperidine derivative.
Materials:
-
tert-Butyl 2-(pyridin-4-yl)acetate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Acetic Acid (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, dissolve tert-butyl 2-(pyridin-4-yl)acetate in an appropriate solvent such as methanol or acetic acid.
-
Catalyst Addition: Carefully add 10% palladium on carbon to the solution. The catalyst loading is typically around 5-10 mol% relative to the substrate.
-
Inerting: Seal the reactor and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 25-35 °C) for a period of 12-24 hours.[7]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing aliquots of the reaction mixture.
-
Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Purification: The filtrate can be concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to afford pure tert-butyl 2-(4-piperidyl)acetate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of tert-butyl 2-(4-piperidyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of tert-butyl 2-(4-piperidyl)acetate is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the carbonyl group, and the tert-butyl group. The protons on the piperidine ring will likely appear as complex multiplets in the aliphatic region. The methylene protons (CH₂) alpha to the ester will appear as a doublet, and the nine equivalent protons of the tert-butyl group will give a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-butyl 2-(4-piperidyl)acetate is expected to exhibit the following characteristic absorption bands:
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.[8]
-
C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds.
-
C=O Stretch: A strong absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.[9]
-
C-O Stretch: Bands in the 1150-1250 cm⁻¹ region corresponding to the C-O stretching of the ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-butyl 2-(4-piperidyl)acetate, the molecular ion peak [M]⁺ would be expected at m/z 199. Common fragmentation patterns for tert-butyl esters include the loss of the tert-butyl group to form a [M - 57]⁺ fragment.[3][10]
Chemical Reactivity and Stability
Reactivity: The chemical reactivity of tert-butyl 2-(4-piperidyl)acetate is primarily dictated by the secondary amine of the piperidine ring and the tert-butyl ester functionality.
-
N-Alkylation/Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and reductive amination, making it a valuable synthon for introducing the piperidyl acetate moiety into larger molecules.
-
Ester Hydrolysis: The tert-butyl ester is susceptible to hydrolysis under acidic conditions to yield the corresponding carboxylic acid, 2-(4-piperidyl)acetic acid. This protecting group is generally stable to basic conditions.
Stability and Storage: tert-Butyl 2-(4-piperidyl)acetate should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents. As with many amines, it may be sensitive to light and air over prolonged periods. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Stability testing of pharmaceutical intermediates like this compound typically involves evaluating its quality under various environmental factors like temperature and humidity over time.[11][12][13][14][15]
Applications in Drug Discovery
The structural features of tert-butyl 2-(4-piperidyl)acetate make it a valuable building block in medicinal chemistry. The piperidine ring is a common motif in many biologically active compounds, and the acetic acid side chain provides a convenient handle for further chemical modifications. As mentioned, a significant application of this molecule is in the synthesis of PROTACs, where it can serve as a component of the linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Safety and Handling
tert-Butyl 2-(4-piperidyl)acetate is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[3]
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Quality Control
The purity of tert-butyl 2-(4-piperidyl)acetate can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of pharmaceutical intermediates.[16][17] A reversed-phase HPLC method with UV detection can be developed to separate the main compound from any impurities. Other techniques such as Gas Chromatography (GC) and NMR spectroscopy can also be used for quality control purposes.
Conclusion
tert-Butyl 2-(4-piperidyl)acetate is a versatile and valuable building block in organic synthesis and drug discovery. This guide has provided a detailed overview of its physical and chemical properties, a robust synthetic protocol, and a comprehensive approach to its analytical characterization. By understanding these key technical aspects, researchers can effectively and safely utilize this compound in their synthetic endeavors and accelerate the development of new therapeutic agents.
References
-
Solubility of Piperidine. (n.d.). Solubility of Things. Retrieved January 16, 2026, from [Link]
-
Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control. Retrieved January 16, 2026, from [Link]
-
FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Stability Testing of Pharmaceutical Products. (2012, March 17). International Journal of Pharmaceutical and Medical Research. Retrieved January 16, 2026, from [Link]
-
Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP. Retrieved January 16, 2026, from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Ethiopian Food and Drug Authority. Retrieved January 16, 2026, from [Link]
-
FT-IR spectra of piperine before (A) and after (B) its transformation... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 16, 2026, from [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics. Retrieved January 16, 2026, from [Link]
-
Piperidine, 2,2,6,6-tetramethyl-. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]
-
tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. (1972). Analytical Chemistry. Retrieved January 16, 2026, from [Link]
-
Carboxylic acid derivatives. (n.d.). MassBank. Retrieved January 16, 2026, from [Link]
-
tert-Butyl 2-(piperidin-4-yl)acetate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2019). ACS Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]
-
Tert-butyl 2-(4-piperazin-1-yl-1-piperidyl)acetate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2020). ChemMedChem. Retrieved January 16, 2026, from [Link]
-
Preparation of tert-butyl acetate. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]
-
Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. (2010). E-Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]
- US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids. (n.d.). Google Patents.
-
HPLC for Characterization and Quality Control of Therapeutic Monoclonal Antibodies. (2013). LCGC North America. Retrieved January 16, 2026, from [Link]
- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.
-
Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. (2021). Catalysts. Retrieved January 16, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2006). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Convenient preparations of t-butyl esters and ethers from t-butanol. (1997). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Separation of tert-Butyl acetate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. massbank.eu [massbank.eu]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. humiditycontrol.com [humiditycontrol.com]
- 13. japsonline.com [japsonline.com]
- 14. gmpsop.com [gmpsop.com]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Navigating the Chemical Maze: A Technical Guide to tert-Butyl 2-(piperidin-4-yl)acetate Oxalate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 2-(piperidin-4-yl)acetate oxalate has emerged as a valuable building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its rigid piperidine core and reactive acetate functional group make it a sought-after linker component for the rational design of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide provides a comprehensive overview of its chemical identity, its critical role in PROTAC design, and general protocols for its handling and application in synthetic workflows. While a specific, publicly documented synthesis and complete spectral characterization for the oxalate salt remain elusive in peer-reviewed literature, this guide consolidates available information to empower researchers in their drug discovery endeavors.
Chemical Identity and Physicochemical Properties
The subject of this guide is the oxalate salt of tert-butyl 2-(piperidin-4-yl)acetate. The IUPAC name for the parent compound is tert-butyl 2-(piperidin-4-yl)acetate. The presence of oxalic acid in a 1:1 molar ratio gives the full IUPAC name: tert-butyl 2-(piperidin-4-yl)acetate ethanedioate .
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-(piperidin-4-yl)acetate ethanedioate | PubChem |
| CAS Number | 1360438-13-6 | MedChemExpress[1] |
| Molecular Formula | C₁₃H₂₃NO₆ | MedChemExpress[1] |
| Molecular Weight | 289.33 g/mol | MedChemExpress[1] |
| Canonical SMILES | CC(C)(C)OC(=O)CC1CCNCC1.C(=O)(C(=O)O)O | PubChem |
The free base, tert-butyl 2-(piperidin-4-yl)acetate, possesses the following properties:
| Property | Value | Source |
| CAS Number | 180182-07-4 | PubChem[2] |
| Molecular Formula | C₁₁H₂₁NO₂ | PubChem[2] |
| Molecular Weight | 199.29 g/mol | PubChem[2] |
The Strategic Role in PROTAC Design
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[3][4][5]
tert-Butyl 2-(piperidin-4-yl)acetate serves as a valuable component of the linker. The piperidine ring introduces a degree of rigidity into the linker, which can be advantageous for several reasons:[3][5]
-
Pre-organization: A rigid linker can help to pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, thus promoting the formation of a productive ternary complex.[3]
-
Improved Physicochemical Properties: The incorporation of heterocyclic scaffolds like piperidine can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are often challenging for these large molecules.[6]
-
Metabolic Stability: The piperidine ring can enhance the metabolic stability of the PROTAC compared to more flexible alkyl chains.[3]
The tert-butyl ester of the acetate group serves as a protecting group for the carboxylic acid. This allows for the piperidine nitrogen to be used in coupling reactions, typically forming an amide bond with a carboxylic acid on the E3 ligase ligand or the target protein ligand. The tert-butyl group can then be cleaved under acidic conditions to reveal the carboxylic acid, which can be used for further chemical modifications if necessary.
Caption: Figure 2. A plausible synthetic route.
Note: This represents a conceptual pathway. The actual experimental conditions for each step would require careful optimization and validation in a laboratory setting.
Characterization
For a research scientist, verifying the identity and purity of a chemical is paramount. The following analytical techniques would be essential for the characterization of tert-butyl 2-(piperidin-4-yl)acetate oxalate. While specific data is not publicly available, the expected spectral features are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), the piperidine ring protons, and the methylene protons of the acetate group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band for the C=O stretch of the ester group (around 1730 cm⁻¹), as well as C-H and N-H stretching and bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the free base. A high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.
Experimental Protocols: Handling and Application
Safety, Handling, and Storage
Based on available safety data sheets, the following precautions should be taken when handling tert-butyl 2-(piperidin-4-yl)acetate oxalate:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood. [7]* Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. [7][8]
General Protocol for Amide Bond Formation
The primary use of tert-butyl 2-(piperidin-4-yl)acetate in PROTAC synthesis is to form an amide bond between its piperidine nitrogen and a carboxylic acid on another part of the PROTAC molecule. The following is a general, representative protocol for such a coupling reaction.
Caption: Figure 3. General workflow for amide coupling.
Disclaimer: This is a generalized protocol. The specific coupling reagents, solvent, temperature, and reaction time will need to be optimized for each specific substrate.
Conclusion and Future Outlook
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a key building block for the synthesis of PROTACs, offering a rigid and versatile scaffold for linker design. While the lack of publicly available, detailed experimental data for its synthesis and characterization presents a challenge, its commercial availability allows researchers to incorporate it into their synthetic strategies. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily available linkers like this will undoubtedly grow. It is anticipated that more detailed synthetic and analytical data for this and similar compounds will become available in the scientific literature, further empowering the rational design of the next generation of therapeutics.
References
- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem Technical Support Team.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273–312.
- MedChemExpress. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride.
- MedChemExpress. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate.
- Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Molecules, 25(21), 5036.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- Scafuri, B., et al. (2022).
- BenchChem. (2025). An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development. BenchChem Technical Support Team.
- RSC Publishing. (2022).
- MedChemExpress. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
- ResearchGate. (2022). Experimental pKa values of piperazine-containing PROTACs.
- Wiley-VCH. (2007).
- ResearchGate. (2022).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23511620, tert-Butyl 2-(piperidin-4-yl)acetate. Retrieved January 16, 2026 from [Link].
- Google Patents. (2019). PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
- BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker.
- BLDpharm. (n.d.). 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ePrints Soton. (n.d.).
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- Googleapis.com. (2016). (12)
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Google Patents. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)
- Combi-Blocks, Inc. (2023).
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70080628, Tert-butyl 2-(4-piperazin-1-yl-1-piperidyl)acetate. Retrieved January 16, 2026 from [Link].
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- ResearchGate. (2015).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-4-piperidone synthesis.
- BLDpharm. (n.d.). tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)
- Wiley Online Library. (n.d.). 13C and 1H NMR spectral studies of some piperidin-4-one oximes.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Google Patents. (2012). WO 2012/069948 Al - Common Organic Chemistry.
-
Google Patents. (2020). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f]t[3][4][9]riazolo[4,3-a]d[3][9]iazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.
- Royal Society of Chemistry. (2023).
- Sigma-Aldrich. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate oxalate | 1360438-13-6.
- ResearchGate. (2025).
- BLDpharm. (n.d.). 112257-22-4|tert-Butyl 2-(piperazin-1-yl)
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. combi-blocks.com [combi-blocks.com]
- 8. 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate|BLD Pharm [bldpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
The Piperidine Scaffold: A Technical Guide to its Mechanisms of Action in Drug Discovery
Introduction: The Privileged Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs and biologically active natural products highlights its status as a "privileged scaffold" in drug design.[3][4][5] This guide provides an in-depth exploration of the multifaceted mechanisms of action of piperidine-based compounds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The utility of the piperidine moiety stems from its unique physicochemical and stereochemical properties.[3] Its stable chair conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[3] The basic nitrogen atom, typically protonated at physiological pH, can form strong ionic bonds with acidic residues in proteins, significantly contributing to binding affinity.[2] Furthermore, the piperidine ring offers a versatile framework for modulating crucial drug-like properties such as solubility and lipophilicity.[2][3][6]
This guide will dissect the primary mechanisms through which piperidine-containing compounds exert their therapeutic effects, including enzyme inhibition, modulation of G-protein coupled receptors, interference with signaling pathways, and antimicrobial and antiviral activities.
I. Piperidine Derivatives as Potent Enzyme Inhibitors
A predominant mechanism of action for many piperidine-based drugs is the inhibition of key enzymes involved in disease pathogenesis.[7] The piperidine scaffold serves as a versatile anchor, positioning functional groups for optimal interaction with the enzyme's active site or allosteric sites.
A. Cholinesterase Inhibition in Alzheimer's Disease
Piperidine derivatives are extensively explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[7] Inhibiting these enzymes is a primary therapeutic approach for managing Alzheimer's disease.[7][8]
One of the most well-known examples is Donepezil , which features a 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine core.[7]
Table 1: Potency of Representative Piperidine-Based Cholinesterase Inhibitors
| Compound | Target Enzyme | IC50 Value |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM |
| Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) | AChE | 5.7 nM |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM |
Data sourced from BenchChem's technical guide on piperidine derivatives as enzyme inhibitors.[7]
This protocol outlines a standard colorimetric method to determine the IC50 of a piperidine-based compound against AChE.
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product (5-thio-2-nitrobenzoate), detectable at 412 nm. An inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve AChE in the buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the buffer.
-
Prepare a stock solution of the test piperidine compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound dilution to each well.
-
Add 50 µL of the AChE solution to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
B. Dipeptidyl Peptidase IV (DPP-4) Inhibition in Type 2 Diabetes
Piperidine-constrained phenethylamines have been identified as novel and potent inhibitors of DPP-4, an enzyme involved in glucose metabolism.[9] DPP-4 inhibitors are a class of oral hypoglycemics for treating type 2 diabetes.
II. Modulation of G-Protein Coupled Receptors (GPCRs)
The conformational flexibility and basic nitrogen of the piperidine scaffold make it an ideal motif for interacting with the transmembrane helices and ligand-binding pockets of GPCRs.[10][11]
A. Histamine H3 Receptor Agonism
N-aryl-piperidine derivatives have been synthesized and identified as potent and selective agonists for the human histamine H3 receptor, a target for treating neurological and cognitive disorders.[10] Structure-activity relationship studies have shown that the piperidine spacer is crucial for specific binding to the H3 receptor.[10]
B. Opioid Receptor Modulation
The piperidinyl piperidine scaffold is a key pharmacophore for ligands targeting opioid receptors.[11] By modifying this core structure, researchers can fine-tune the binding affinity, selectivity, and functional activity (agonist or antagonist) at mu (µ), delta (δ), and nociceptin (NOP) receptors.[11]
III. Interference with Cellular Signaling Pathways
A significant number of piperidine-based compounds exert their therapeutic effects, particularly in oncology, by modulating critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.[12][13][14]
A. PI3K/Akt/mTOR Pathway Inhibition in Cancer
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer.[14] Piperidine-morpholine derivatives have shown potent anticancer activities by targeting this pathway.[14]
Diagram 1: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Piperidine-Morpholine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by piperidine-morpholine derivatives.
B. Modulation of STAT-3, NF-κB, and Other Cancer-Related Pathways
Piperidine and its derivatives have been shown to regulate several other crucial signaling pathways implicated in cancer, including STAT-3, NF-κB, JNK/p38-MAPK, and TGF-ß/SMAD.[12][13] By interfering with these pathways, these compounds can inhibit cell migration and induce cell cycle arrest, ultimately leading to the death of cancer cells.[12][13]
IV. Antiviral and Antimicrobial Mechanisms
The versatility of the piperidine scaffold extends to the development of agents targeting infectious diseases.[15][16][17][18][19]
A. Antiviral Activity
Piperidine-based derivatives have been identified as potent inhibitors of various viruses. For instance, certain derivatives have demonstrated significant anti-HIV activity.[15] Others have shown excellent inhibitory activity against a variety of influenza virus strains by interfering with the early to middle stages of viral replication.[17] Some 1,4,4-trisubstituted piperidines have also been found to block coronavirus replication in vitro.
B. Antibacterial and Antifungal Activity
Novel sulfonamide derivatives containing a piperidine moiety have been developed as new bactericides for managing plant bacterial diseases.[16] These compounds have displayed excellent in vitro antibacterial potency against pathogenic strains like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri.[16] Additionally, thiosemicarbazone derivatives of piperidin-4-one have exhibited significant antimicrobial and antifungal activities.[18]
Diagram 2: Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
V. Neuroprotective Mechanisms
Piperine, an alkaloid found in black pepper, is a well-known example of a piperidine-containing natural product with neuroprotective properties.[20][21][22] Studies on animal models of Parkinson's and Alzheimer's diseases have revealed its multifaceted mechanism of action.[8][20]
Piperine has been shown to exert protective effects on dopaminergic neurons through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[20][22] It can reduce oxidative stress, inhibit the activation of microglia (the primary immune cells in the brain), and modulate the balance of pro- and anti-apoptotic proteins.[20][22]
Conclusion
The piperidine scaffold is undeniably a privileged structure in drug discovery, offering a unique combination of properties that make it suitable for interacting with a wide range of biological targets. Its presence in numerous clinically successful drugs is a testament to its versatility. The mechanisms of action of piperidine-based compounds are diverse, spanning enzyme inhibition, GPCR modulation, interference with signaling pathways, and antimicrobial and neuroprotective effects. A thorough understanding of these mechanisms, supported by robust experimental validation, is crucial for the rational design and development of the next generation of piperidine-containing therapeutics. This guide has provided a comprehensive overview of these mechanisms, grounded in scientific literature and supplemented with practical experimental protocols and visual aids to empower researchers in their drug discovery endeavors.
References
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH.
- Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide - Benchchem.
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed.
- Piperidine derivatives for the control of Parkinson's and Alzheimer's - Innoget.
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem.
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed.
-
Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed.
- The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure- Activity Relationship of Piperidine-Morpholine Compounds - Benchchem.
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery - Benchchem.
- The Ubiquitous Piperidine: A Privileged Scaffold in Modern Drug Discovery - Benchchem.
- Structure-activity relationship (SAR) of piperidinyl piperidine analogues - Benchchem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed.
-
The Promise of Piperine in Cancer Chemoprevention - MDPI. Available from: [Link]
- Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed.
- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed.
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - MDPI. Available from: [Link]
- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.
- Recent advances in piperidones as privileged scaffolds for drug discovery and development.
- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.
-
A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available from: [Link]
-
Piperidine-Based Drug Discovery 9780128051573 - DOKUMEN.PUB. Available from: [Link]
- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC - NIH.
-
The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. - ResearchGate. Available from: [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available from: [Link]
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - MDPI. Available from: [Link]
-
Piperidine-based drug discovery - ResearchGate. Available from: [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - Spandidos Publications. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]
-
Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - Taylor & Francis Online. Available from: [Link]
- Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC - NIH.
-
A few examples of piperidine‐based drugs and natural products. - ResearchGate. Available from: [Link]
-
Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Available from: [Link]
-
Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available from: [Link]
-
(PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. | Semantic Scholar. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. spandidos-publications.com [spandidos-publications.com]
The Strategic Role of tert-Butyl 2-(piperidin-4-yl)acetate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 2-(piperidin-4-yl)acetate (CAS No: 180182-07-4) has emerged as a cornerstone intermediate in the field of medicinal chemistry and pharmaceutical development.[1][2] Its unique bifunctional nature, featuring a nucleophilic secondary amine within a piperidine ring and a sterically hindered tert-butyl ester, makes it an exceptionally versatile building block. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and critical applications in the construction of complex active pharmaceutical ingredients (APIs). We will delve into specific, field-proven examples, including its role in the synthesis of the DPP-4 inhibitor Alogliptin and as a precursor in the development of certain opioid analgesics. This document serves as a practical resource, explaining the causality behind synthetic choices and providing detailed protocols to empower researchers in their drug discovery and development endeavors.
Core Characteristics and Strategic Importance
tert-Butyl 2-(piperidin-4-yl)acetate is a substituted piperidine derivative with the molecular formula C₁₁H₂₁NO₂ and a molecular weight of approximately 199.29 g/mol .[1] The strategic value of this intermediate lies in the orthogonal reactivity of its two primary functional groups:
-
The Piperidine Nitrogen: A secondary amine that serves as a potent nucleophile, readily participating in N-alkylation, N-arylation, and acylation reactions. This allows for the straightforward introduction of the piperidine scaffold into a larger molecular framework.
-
The tert-Butyl Ester: This group serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, including those that are basic or nucleophilic, yet can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) with minimal side products, as the cleavage generates gaseous isobutylene and tert-butanol.
This dual functionality allows for a modular and convergent approach to synthesis, where complex fragments can be coupled to the piperidine nitrogen without disturbing the latent carboxylic acid, which can be unmasked for subsequent transformations.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 180182-07-4 | PubChem[1] |
| Molecular Formula | C₁₁H₂₁NO₂ | PubChem[1] |
| Molecular Weight | 199.29 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl 2-piperidin-4-ylacetate | PubChem[1] |
| Monoisotopic Mass | 199.157228913 Da | PubChem[1] |
Synthesis and Purification of the Intermediate
The efficient and scalable synthesis of tert-Butyl 2-(piperidin-4-yl)acetate is critical for its application in drug development. A common and reliable strategy involves the hydrogenation of a corresponding pyridine precursor, tert-butyl 2-(pyridin-4-yl)acetate. This method is advantageous due to the commercial availability of the starting materials and the typically high yields and purity of the final product.
Generalized Synthetic Workflow
Caption: Synthesis of tert-Butyl 2-(piperidin-4-yl)acetate.
Detailed Experimental Protocol: Synthesis via Pyridine Hydrogenation
Objective: To synthesize tert-butyl 2-(piperidin-4-yl)acetate from tert-butyl 2-(pyridin-4-yl)acetate.
Materials:
-
tert-Butyl 2-(pyridin-4-yl)acetate
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on Carbon (Pd/C)
-
Glacial Acetic Acid
-
Hydrogen Gas (H₂)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Parr Hydrogenation Apparatus or equivalent
Procedure:
-
Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve tert-butyl 2-(pyridin-4-yl)acetate (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (PtO₂ or Pd/C, typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Scientist's Insight: Acetic acid is an excellent solvent for this reaction as it keeps the starting material and the resulting piperidine product fully solvated, preventing catalyst poisoning and promoting efficient reaction kinetics.
-
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Reaction Execution: Agitate the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of ethyl acetate to ensure complete recovery of the product.
-
Neutralization: Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until gas evolution ceases and the pH is basic (>8).
-
Causality Check: This step is crucial to quench the acetic acid and convert the piperidinium acetate salt into the free base, which is soluble in organic solvents.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is often of high purity (>95%). If further purification is required, vacuum distillation or column chromatography on silica gel can be employed.
Application as a Core Intermediate in API Synthesis
The true utility of tert-butyl 2-(piperidin-4-yl)acetate is demonstrated in its application as a key building block for high-value pharmaceutical agents.
Case Study 1: Alogliptin (DPP-4 Inhibitor)
Alogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][4][5] The synthesis of Alogliptin relies on the nucleophilic substitution reaction between a chiral aminopiperidine derivative and a substituted chloropyrimidine core. While Alogliptin itself uses a 3-aminopiperidine scaffold, related analogs and other DPP-4 inhibitors often utilize the 4-substituted piperidine framework, for which tert-butyl 2-(piperidin-4-yl)acetate is a model precursor for introducing a carboxymethyl group at the 4-position.
A representative synthesis demonstrating the utility of a related piperidine intermediate is the coupling of 6-chloro-1-(2-isocyanobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione with tert-butyl (R)-piperidin-3-ylcarbamate. This highlights the general reactivity pattern where the piperidine nitrogen acts as the key nucleophile.
Illustrative Reaction Scheme (General Nucleophilic Substitution)
Caption: General SNAr coupling reaction for Alogliptin analogs.
Protocol: N-Arylation of tert-Butyl 2-(piperidin-4-yl)acetate
Objective: To couple tert-butyl 2-(piperidin-4-yl)acetate with an activated aryl chloride (e.g., 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile).[4]
Materials:
-
tert-Butyl 2-(piperidin-4-yl)acetate (1.1 equivalents)
-
Substituted chloropyrimidine (1 equivalent)
-
Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2-3 equivalents)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask, add the chloropyrimidine, DMF, K₂CO₃, and tert-butyl 2-(piperidin-4-yl)acetate.
-
Execution: Heat the reaction mixture to 80-90 °C and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Scientist's Insight: K₂CO₃ acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, driving the reaction to completion. DMF is a suitable polar aprotic solvent that solubilizes the reagents and facilitates the SNAr reaction.
-
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice water. This will precipitate the crude product.
-
Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.
-
Deprotection: The final step to reveal the free carboxylic acid would involve treating the purified product with an acid like TFA in dichloromethane or HCl in dioxane.
Case Study 2: Precursor to Fentanyl Analogs
Fentanyl and its analogs are potent synthetic opioids.[6][7][8] The core structure consists of an N-aryl-N-(piperidin-4-yl)propionamide. The synthesis of these molecules often starts from N-protected 4-piperidinone derivatives.[9] While not a direct precursor to Fentanyl itself, tert-butyl 2-(piperidin-4-yl)acetate is a structurally related intermediate used to synthesize analogs where the propionamide group is replaced or modified with an acetic acid moiety. More directly, the Boc-protected piperidine scaffold is central. For instance, the controlled synthesis of Fentanyl often involves the reductive amination of N-Boc-4-piperidinone with aniline to produce tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[9][10]
This intermediate, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a critical precursor now under international control.[10] It undergoes Boc deprotection followed by N-alkylation and acylation to yield Fentanyl. The principles of using a Boc-protected piperidine are directly transferable from the handling and strategy employed for tert-butyl 2-(piperidin-4-yl)acetate.
Workflow: Fentanyl Synthesis Highlighting the Piperidine Core
Caption: Role of the Boc-piperidine core in Fentanyl synthesis.
Summary of Chemical Reactivity and Handling
The reactivity of tert-butyl 2-(piperidin-4-yl)acetate is governed by its two functional groups. Understanding these allows for its strategic deployment in multi-step syntheses.
Key Transformations
| Reaction Type | Reagents & Conditions | Purpose & Rationale |
| N-Alkylation | R-X (X=Br, I, OTs), Base (K₂CO₃, Et₃N), Solvent (ACN, DMF) | Attaches an alkyl group to the piperidine nitrogen. A standard method for building molecular complexity. |
| N-Arylation | Ar-X (X=Cl, Br), Pd or Cu catalyst, Ligand, Base (e.g., NaOtBu) | Forms a C-N bond with an aromatic ring, crucial for many APIs. Palladium-catalyzed Buchwald-Hartwig or copper-mediated Ullmann couplings are common.[11] |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (NaBH(OAc)₃, NaBH₃CN) | Forms a new C-N bond via an iminium intermediate. Useful for introducing substituted alkyl groups. |
| Ester Deprotection | Trifluoroacetic Acid (TFA) in CH₂Cl₂; or HCl in Dioxane/Ether | Removes the tert-butyl protecting group to unmask the carboxylic acid for further reactions (e.g., amide coupling). This is typically performed as a final step. |
Safety and Handling
According to its classification, tert-butyl 2-(piperidin-4-yl)acetate should be handled with care. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
tert-Butyl 2-(piperidin-4-yl)acetate is more than just a chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its value is derived from its predictable reactivity, the stability of its ester protecting group, and its ability to seamlessly introduce the valuable piperidine-4-acetic acid motif into complex molecules. As demonstrated in the synthetic strategies for analogs of Alogliptin and its relation to precursors for Fentanyl, this intermediate facilitates convergent and efficient synthetic routes. Its application also extends to emerging fields, such as its use as a linker in Proteolysis Targeting Chimeras (PROTACs), highlighting its continued relevance in next-generation therapeutics.[12] A thorough understanding of its synthesis, handling, and reactivity empowers researchers to accelerate the drug discovery process, transforming this versatile building block into life-saving medicines.
References
-
4 Methylenpiperidine Hydrochloride | CAS 144230-50-2 - Veeprho. Veeprho. Available at: [Link]
-
Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Tert-butyl 2-(4-piperazin-1-yl-1-piperidyl)acetate - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]
- US8841447B2 - Process for the preparation of alogliptin - Google Patents.Google Patents.
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. Defense Technical Information Center. Available at: [Link]
-
ALOGLIPTIN - New Drug Approvals. FDA. Available at: [Link]
-
Tert-butyl 2-hydroxy-2-(piperidin-4-yl)acetate - PubChemLite. PubChemLite. Available at: [Link]
-
(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. ResearchGate. Available at: [Link]
-
News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. United Nations Office on Drugs and Crime. Available at: [Link]
-
List of fentanyl analogues - Wikipedia. Wikipedia. Available at: [Link]
-
Palladium-catalyzed α-arylation of N-protected 2-piperidinones - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Fentanyl analogs synthesized in this work. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. Available at: [Link]
-
Tert-butyl 2-(piperidin-4-yl)acetate (C11H21NO2) - PubChemLite. PubChemLite. Available at: [Link]
- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents.Google Patents.
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. Beilstein-Institut. Available at: [Link]
-
N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates - MDPI. MDPI. Available at: [Link]
-
Tert-butyl 2-(4-aminopiperidin-1-yl)acetate - PubChemLite. PubChemLite. Available at: [Link]
-
(R)-tert-Butyl 2-(piperidin-3-yl)acetate | CAS#:1265324-14-8 | Chemsrc. Chemsrc. Available at: [Link]
-
SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses. Available at: [Link]
Sources
- 1. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PIPERIDIN-4-YL-ACETIC ACID TERT-BUTYL ESTER | 180182-07-4 [chemicalbook.com]
- 3. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. List of fentanyl analogues - Wikipedia [en.wikipedia.org]
- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 11. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Biological significance of the piperidine scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Piperidine
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry.[1] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][2][3] This guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential.
Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction.[4] Their derivatives are present in more than twenty classes of pharmaceuticals, as well as naturally occurring alkaloids.[4][5] The enduring success of the piperidine moiety can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][6]
The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact
The utility of the piperidine scaffold stems from its ability to introduce a basic nitrogen atom, crucial for target engagement and modulating physicochemical properties like solubility, while also providing a three-dimensional structural framework.[3]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1][7] This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][6] The equatorial conformation is generally more stable than the axial one.[7]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[1] This balance can be fine-tuned through substitution to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][6][8]
The introduction of chiral centers into the piperidine scaffold can further enhance biological activities and selectivity, improve pharmacokinetic properties, and even reduce toxicity.[9][10]
Pharmacological Significance Across Therapeutic Areas
The versatility of the piperidine scaffold is evident in its broad range of pharmacological applications.[11][12]
Central Nervous System (CNS) Disorders
The piperidine scaffold is a prominent feature in many CNS-acting drugs.[6] Its ability to cross the blood-brain barrier and interact with various receptors and transporters has led to its incorporation in medications for a range of neurological and psychiatric conditions.
-
Antipsychotics: The piperidine ring is a key component of several antipsychotic drugs, such as haloperidol and risperidone.
-
Analgesics: Potent opioid analgesics like fentanyl and meperidine feature a 4-substituted piperidine core, highlighting the scaffold's importance in pain management.[13]
-
Stimulants: Methylphenidate, a widely prescribed treatment for ADHD, is a piperidine derivative.[7][13]
-
Alzheimer's Disease: Piperidine derivatives are being extensively explored as potential treatments for Alzheimer's disease.[5][14] Donepezil, a cholinesterase inhibitor used to treat the symptoms of Alzheimer's, contains a piperidine moiety.[14] Research has shown that piperidine-based compounds can act as multitarget-directed ligands, inhibiting cholinesterases, BACE1, and amyloid-beta aggregation.
Oncology
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms.[2][5][15][16] They can act as inhibitors of crucial enzymes and modulate key signaling pathways involved in cancer progression.[15][16]
Several signaling pathways essential for cancer establishment, such as STAT-3, NF-κB, and PI3K/Akt, are regulated by piperidine-containing compounds.[15] For instance, some piperidinone derivatives act as IκB kinase (IKKβ) inhibitors, which is a major factor in NF-κB transcription that induces chronic inflammation in carcinomas.[5]
Below is a diagram illustrating the role of a piperidine-based IKKβ inhibitor in the NF-κB signaling pathway.
Infectious Diseases
The piperidine scaffold is also a valuable component in the development of agents to combat infectious diseases.
-
Antiviral: Piperidine derivatives have shown activity against a range of viruses.[11] For example, piperidine-based CD4-mimetic compounds can sensitize HIV-1-infected cells to antibody-dependent cell-mediated cytotoxicity (ADCC).[17][18]
-
Antibacterial: Piperidine compounds have demonstrated the ability to reduce bacterial invasion and exhibit a promising minimum inhibitory concentration (MIC) against various pathogens, including multidrug-resistant strains.[19][20]
-
Antiparasitic: The natural product febrifugine and its synthetic analog halofuginone, which contain a fused piperidine ring, are effective antiparasitic drugs.[5]
Structure-Activity Relationships (SAR)
The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the ring.[16][21][22] Understanding these structure-activity relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
| Therapeutic Area | Key Structural Features for Activity | Reference |
| Anticancer | Furan-pyrazole moiety | [16] |
| Thiosemicarbazone at C4 | [16] | |
| Histamine H3 Receptor Agonists | N-aryl substitution on the piperidine ring | [21] |
| DPP4 Inhibitors | Pyrimidine linker between a phenyl group and the piperidine core | [23] |
| Anti-Alzheimer's | Benzyl-piperidine residue | [5] |
Synthetic Strategies
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry.[4] A variety of synthetic routes are employed, including:
-
Hydrogenation of Pyridine Derivatives: A common method for accessing the piperidine core.[4]
-
Intramolecular Cyclization: Various metal-catalyzed and electrophilic cyclization reactions are used to construct the piperidine ring.[4][24]
-
Multicomponent Reactions: These reactions allow for the efficient assembly of complex piperidine derivatives in a single step.[4][25]
Below is a generalized workflow for the synthesis of a substituted piperidine via intramolecular cyclization.
Experimental Protocol: Synthesis of a Piperidine Derivative via Reductive Amination
This protocol describes a general procedure for the synthesis of an N-substituted piperidine from a 1,5-dicarbonyl compound and a primary amine.
Materials:
-
1,5-dicarbonyl compound (e.g., glutaraldehyde)
-
Primary amine (R-NH₂)
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the 1,5-dicarbonyl compound and the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If desired, add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.
-
Slowly add the reducing agent to the reaction mixture in portions.
-
Continue stirring the reaction at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted piperidine.
Conclusion
The piperidine scaffold is a truly privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties and synthetic accessibility that has made it a cornerstone of modern drug discovery.[1][2][6] Its prevalence in a wide range of therapeutic agents, from CNS drugs to anticancer and anti-infective agents, underscores its versatility and importance.[5][6][11] As our understanding of disease biology and drug design principles continues to evolve, the piperidine scaffold will undoubtedly remain a critical tool in the development of new and improved medicines to address unmet medical needs.
References
-
Piperidine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772436. [Link]
-
Nakane, T., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]
-
Kaur, R., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. Mini-Reviews in Medicinal Chemistry, 18(15), 1263-1284. [Link]
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Medicinal Chemistry Research. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]
-
Easton, A. S., et al. (2012). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 55(23), 10508-10519. [Link]
-
Abraham, R. J., & Rossetti, Z. L. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212. [Link]
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367-372. [Link]
-
The Promise of Piperine in Cancer Chemoprevention. (2023). MDPI. [Link]
-
Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(15), 4913-4917. [Link]
-
Ponnuswamy, M. N., et al. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114(4), 341-350. [Link]
-
Kumar, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]
-
Wang, L., et al. (2009). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 52(10), 3144-3147. [Link]
-
Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1461-1476. [Link]
-
Structure-activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]
-
The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7935-7945. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomedical Science, 31(1), 1. [Link]
-
The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Dakota Pharm. Retrieved January 16, 2026, from [Link]
-
The Multifaceted Antimicrobial Profile of Piperine in Infectious Disease Management: Current Perspectives and Potential. (2023). MDPI. [Link]
-
Epidemiological Study of Multidrug Resistant and Efficiency of Piperidine Compounds against Hospital Acquired Opportunistic Pathogens in Tamil Nadu, India. (2020). Journal of Pure and Applied Microbiology. [Link]
-
Ding, S., et al. (2023). Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC. Viruses, 15(5), 1184. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
Ding, S., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 15(5), 1184. [Link]
-
Kumar, R., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(15), 2743-2760. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. (2023). MDPI. [Link]
-
Analogues of Piperidine for Drug Design. (n.d.). Pharmaceutical Technology. Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. ijnrd.org [ijnrd.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. microbiologyjournal.org [microbiologyjournal.org]
- 21. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for tert-Butyl 2-(piperidin-4-yl)acetate oxalate
An Application Note and Protocol for the Synthesis of tert-Butyl 2-(piperidin-4-yl)acetate Oxalate
Abstract
This document provides a comprehensive guide for the synthesis of tert-butyl 2-(piperidin-4-yl)acetate oxalate, a key building block in contemporary drug discovery, particularly noted for its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] The protocol details a robust two-step synthetic sequence commencing with the catalytic hydrogenation of tert-butyl 2-(pyridin-4-yl)acetate to yield the piperidine free base, followed by its conversion to the highly crystalline and stable oxalate salt. This guide is designed for researchers in medicinal chemistry and drug development, offering not only a step-by-step experimental procedure but also the scientific rationale behind key methodological choices to ensure reproducibility and safety.
Introduction: The Significance of the Piperidine Scaffold
Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals and natural products.[3] The prevalence of the piperidine ring in numerous FDA-approved drugs underscores its significance as a privileged scaffold in medicinal chemistry.[3] One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of their corresponding pyridine precursors.[3]
Tert-butyl 2-(piperidin-4-yl)acetate, in particular, has emerged as a valuable intermediate. The piperidine ring provides a versatile point of attachment and influences the physicochemical properties of the final molecule, while the tert-butyl ester serves as a protecting group for the carboxylic acid, preventing unwanted side reactions and allowing for subsequent deprotection under specific conditions. Its utility as a bifunctional linker in the synthesis of PROTACs has cemented its importance in the development of novel therapeutics that utilize the ubiquitin-proteasome system to degrade target proteins.[2]
This protocol provides a reliable method for the preparation of the piperidine intermediate and its conversion to the oxalate salt. The oxalate salt form is often preferred for its high crystallinity, improved stability, and ease of handling compared to the free base, which is typically an oil.
Overall Synthetic Scheme
The synthesis is a two-step process starting from the commercially available tert-butyl 2-(pyridin-4-yl)acetate.
Caption: Detailed experimental workflow diagram.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Piperidine Derivatives: Piperidine and its derivatives are toxic and can be corrosive. [4]Avoid inhalation and contact with skin and eyes. [5][6]* Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation catalyst (PtO₂) can be pyrophoric. Ensure the reactor is properly sealed and purged of air before introducing hydrogen. Handle the catalyst carefully, preferably in an inert atmosphere glovebox for weighing.
-
Reagents: Glacial acetic acid is corrosive. Oxalic acid is toxic and corrosive. Sodium hydroxide is highly corrosive. Handle these reagents with appropriate care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet.
- Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1840.
- Sciencemadness Discussion Board. (2009). Forming oxalte salts of amines.
-
Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. Retrieved from [Link]
-
Chen, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14, 1304–1311. Retrieved from [Link]
- MedChemExpress. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
-
PubChem. (n.d.). Tert-butyl 2-(piperidin-4-yl)acetate. Retrieved from [Link]
- U.S. Patent No. 2,857,424. (1958). Preparation of oxalic acid salts of phenylene diamines.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | Semantic Scholar [semanticscholar.org]
- 5. Buy tert-Butyl 2-(pyridin-4-yl)acetate | 79757-20-3 [smolecule.com]
- 6. Tert-butyl 2-(pyridin-4-yl)acetate synthesis - chemicalbook [chemicalbook.com]
Use of tert-Butyl 2-(piperidin-4-yl)acetate oxalate as a PROTAC linker
An In-Depth Guide to the Application of tert-Butyl 2-(piperidin-4-yl)acetate oxalate as a PROTAC Linker
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three core components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker connecting the two.[1][4] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[5] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome, after which the PROTAC is released to act again catalytically.[1][6]
While the two ligands determine the PROTAC's targets, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][7] An optimal linker must correctly orient the two proteins to facilitate favorable protein-protein interactions, a key factor in the stability of the ternary complex and the efficiency of ubiquitination.[1] In recent years, linker design has evolved from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated scaffolds that impart specific, advantageous properties to the molecule.[2][4]
This guide focuses on a key building block in modern PROTAC design: tert-Butyl 2-(piperidin-4-yl)acetate oxalate . We will explore its structural advantages and provide detailed protocols for its incorporation into a PROTAC synthesis workflow.
The PROTAC Mechanism of Action
Featured Linker: tert-Butyl 2-(piperidin-4-yl)acetate oxalate
This linker building block offers a strategic combination of features that address several challenges in PROTAC design. Its structure provides a balance of rigidity and synthetic versatility, making it a valuable component for researchers.
| Property | Value | Reference |
| Chemical Name | tert-Butyl 2-(piperidin-4-yl)acetate oxalate | [8] |
| CAS Number | 1360438-13-6 | [6][8] |
| Molecular Formula | C₁₃H₂₃NO₆ | [8] |
| Molecular Weight | 289.33 g/mol | [8] |
| Form | Oxalate Salt | [6][8] |
Structural and Functional Advantages
The utility of this linker stems from the distinct roles of its constituent parts: the piperidine ring, the acetate spacer, the tert-butyl ester protecting group, and the oxalate salt form.
-
Piperidine Ring (Rigidity and Physicochemical Properties): Unlike highly flexible alkyl or PEG linkers, saturated heterocycles like piperidine introduce conformational rigidity.[9][10] This rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for forming a stable and productive ternary complex, reducing the entropic penalty of binding.[1][9] Furthermore, incorporating such motifs can improve metabolic stability and modulate physicochemical properties like solubility.[10][11] The basic nitrogen of the piperidine ring can also be protonated, potentially improving the aqueous solubility of the final PROTAC.[12]
-
Acetate Group (Attachment Vector): The acetate moiety provides a short, defined spacer and a carboxylic acid functional group (once deprotected) for covalent attachment to either the POI ligand or the E3 ligase ligand, typically via an amide bond.
-
tert-Butyl Ester (Protecting Group): The carboxylic acid is protected as a tert-butyl ester. This is a crucial feature for synthetic strategy, as it is stable to many reaction conditions but can be selectively removed with acid (e.g., trifluoroacetic acid, TFA) without affecting other common protecting groups. This allows for a modular and controlled synthetic approach.
-
Oxalate Salt (Handling and Stability): The free secondary amine of the piperidine ring is supplied as an oxalate salt. This converts the often oily or difficult-to-handle free base into a stable, crystalline solid, simplifying weighing and storage. The salt is easily neutralized in situ during the reaction.
General Synthetic Strategy and Workflow
The use of tert-Butyl 2-(piperidin-4-yl)acetate oxalate allows for a modular synthetic approach. The secondary amine of the piperidine and the carboxylic acid of the acetate (after deprotection) serve as the two handles for conjugation. A typical workflow involves a two-stage coupling process.
Protocol 1: Coupling of the Linker to an E3 Ligase Ligand
This protocol describes the coupling of the linker's secondary amine to a carboxylic acid-functionalized E3 ligase ligand, such as a derivative of pomalidomide. The reaction proceeds via a standard amide bond formation.
Objective: To synthesize an intermediate where the linker is attached to the E3 ligase ligand.
Materials and Reagents
| Reagent | Purpose | Safety & Handling |
| tert-Butyl 2-(piperidin-4-yl)acetate oxalate | Linker Building Block | Consult Safety Data Sheet (SDS).[6] Handle in a well-ventilated area. |
| Carboxylic acid-functionalized E3 Ligand (e.g., Pomalidomide-COOH) | E3 Ligase Binding Moiety | Potent molecule; handle with appropriate personal protective equipment (PPE). |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Amide Coupling Reagent | Moisture sensitive. Store in a desiccator. Irritant. |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base | Neutralizes oxalate salt and HCl byproduct. Corrosive and flammable. |
| DMF (N,N-Dimethylformamide) | Anhydrous Solvent | Anhydrous grade required. Teratogen. Use in a chemical fume hood. |
| Dichloromethane (DCM) | Solvent for workup/purification | Volatile and harmful. Use in a chemical fume hood. |
| Saturated aq. NaHCO₃ | Workup Reagent | Standard laboratory reagent. |
| Brine | Workup Reagent | Standard laboratory reagent. |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Standard laboratory reagent. |
Step-by-Step Methodology
-
Reaction Setup: a. To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid-functionalized E3 Ligand (1.0 eq). b. Add tert-Butyl 2-(piperidin-4-yl)acetate oxalate (1.1 eq) to the flask. c. Dissolve the solids in anhydrous DMF (volume to achieve ~0.1 M concentration).
-
Activation and Coupling: a. To the stirred solution, add HATU (1.2 eq). Stir for 5 minutes. b. Add DIPEA (3.0 eq) dropwise to the mixture. The DIPEA serves to neutralize the oxalate salt of the linker and the HCl generated during the HATU activation. c. Allow the reaction to stir at room temperature for 4-16 hours.
-
Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting E3 ligand is consumed.
-
Workup and Extraction: a. Upon completion, dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and coupling byproducts. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to isolate the desired Linker-E3 Ligand conjugate. b. Confirm the identity and purity of the product by ¹H NMR and LC-MS.
Protocol 2: Deprotection and Final Coupling to a POI Ligand
This protocol details the removal of the tert-butyl protecting group from the Linker-E3 Ligand conjugate, followed by coupling the newly revealed carboxylic acid to an amine-functionalized Protein of Interest (POI) ligand.
Objective: To synthesize the final, full-length PROTAC molecule.
Materials and Reagents
| Reagent | Purpose | Safety & Handling |
| Linker-E3 Ligand Conjugate | Intermediate from Protocol 1 | Handle based on the properties of the E3 ligand. |
| Amine-functionalized POI Ligand | POI Binding Moiety | Properties are target-dependent; handle with appropriate care. |
| Trifluoroacetic Acid (TFA) | Deprotection Reagent | Highly corrosive and toxic. Use in a chemical fume hood with appropriate PPE. |
| Dichloromethane (DCM) | Anhydrous Solvent | Anhydrous grade required for both steps. |
| HATU, DIPEA, DMF | Coupling Reagents | See Protocol 1. |
Step-by-Step Methodology
Part A: tert-Butyl Ester Deprotection
-
Reaction Setup: a. Dissolve the Linker-E3 Ligand conjugate (1.0 eq) in DCM (e.g., 10 volumes). b. Cool the solution to 0 °C in an ice bath.
-
Acidolysis: a. Add TFA dropwise (e.g., 2-5 volumes, creating a 20-50% TFA/DCM solution). b. Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring and Workup: a. Monitor the deprotection by LC-MS until the starting material is consumed. b. Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to ensure all TFA is removed. c. The resulting carboxylic acid intermediate (as a TFA salt) is often used directly in the next step without further purification.
Part B: Final Amide Coupling
-
Reaction Setup: a. To a dry flask containing the crude carboxylic acid intermediate from Part A (1.0 eq), add the amine-functionalized POI Ligand (1.1 eq). b. Dissolve the solids in anhydrous DMF.
-
Activation and Coupling: a. Add HATU (1.2 eq) to the stirred solution. b. Add DIPEA (4.0-5.0 eq) dropwise. Extra base is required to neutralize the TFA salt from the previous step. c. Allow the reaction to stir at room temperature for 4-16 hours.
-
Workup and Purification: a. Follow the workup and extraction procedure as described in Protocol 1 (Steps 4a-4c). b. Purify the final crude product, typically using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to yield the highly pure PROTAC molecule. c. Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and analytical HPLC to confirm identity, structure, and purity.
Troubleshooting Common Synthetic Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Coupling Step | - Incomplete activation of the carboxylic acid.- Moisture in the reaction.- Steric hindrance around the coupling site. | - Increase reaction time or temperature (e.g., to 40 °C).- Use freshly opened anhydrous solvents and reagents.- Try a different coupling reagent (e.g., COMU, T3P). |
| Incomplete Deprotection | - Insufficient reaction time or amount of TFA. | - Increase reaction time and monitor closely by LC-MS.- Increase the concentration of TFA in the TFA/DCM mixture. |
| Side Product Formation | - Epimerization (if chiral centers are present).- Reaction of DIPEA with activated ester. | - Add the activating agent (HATU) before the base (DIPEA).- Run the reaction at a lower temperature (0 °C).- Use a different, more hindered base like 2,4,6-collidine. |
| Difficult Purification | - Close polarity of product and starting material.- Poor solubility of the final PROTAC. | - Use a different chromatography system (e.g., RP-HPLC instead of normal phase).- For RP-HPLC, try different solvent modifiers (e.g., formic acid instead of TFA). |
Conclusion
The rational design of the linker is a cornerstone of developing effective PROTACs. Building blocks like tert-Butyl 2-(piperidin-4-yl)acetate oxalate provide a powerful tool for medicinal chemists, offering a rigid scaffold to optimize ternary complex formation while maintaining the synthetic flexibility required for modular PROTAC assembly.[9][10] The protocols outlined here provide a robust framework for incorporating this valuable linker into drug discovery programs, enabling the systematic exploration of linker architecture to unlock the full therapeutic potential of targeted protein degradation.
References
-
Toure, M. & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
-
Toure, M. & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]
-
Goti, G., et al. (2021). Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]
-
Toure, M. & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Gapon, E. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
Tert-butyl 2-(piperidin-4-yl)acetate. PubChem. [Link]
-
Tert Butyl Acetate - SAFETY DATA SHEET. NOAH Technologies Corporation. [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central. [Link]
-
Snella, A., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ResearchGate. [Link]
-
Snella, A., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. ResearchGate. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. precisepeg.com [precisepeg.com]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving tert-Butyl 2-(piperidin-4-yl)acetate Oxalate
Introduction
tert-Butyl 2-(piperidin-4-yl)acetate is a versatile bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug development. Its structure, featuring a secondary piperidine amine and a protected carboxylic acid, makes it an ideal scaffold for the synthesis of complex molecules. The commercially available oxalate salt provides a stable, crystalline solid that is convenient for handling and storage.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving tert-butyl 2-(piperidin-4-yl)acetate oxalate. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline the analytical methods necessary for product characterization, ensuring a self-validating system for your research endeavors. A primary application of this molecule is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of tert-butyl 2-(piperidin-4-yl)acetate oxalate is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1360438-13-6 | [1] |
| Molecular Formula | C₁₃H₂₃NO₆ | [1] |
| Molecular Weight | 289.33 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, methanol. Limited solubility in less polar organic solvents. | N/A |
Storage and Handling: tert-Butyl 2-(piperidin-4-yl)acetate oxalate should be stored in a well-sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Core Synthetic Strategy: Liberation of the Free Base
The oxalate salt of tert-butyl 2-(piperidin-4-yl)acetate is acidic and the piperidine nitrogen is protonated. For the piperidine nitrogen to act as a nucleophile in subsequent reactions such as N-alkylation or N-acylation, it must be deprotonated to the free base. This is a critical first step in most synthetic procedures.
Protocol 1: Neutralization of the Oxalate Salt
This protocol describes the liberation of the free piperidine from its oxalate salt, a necessary prelude to most functionalization reactions.
Materials:
-
tert-Butyl 2-(piperidin-4-yl)acetate oxalate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve tert-butyl 2-(piperidin-4-yl)acetate oxalate (1.0 eq.) in a mixture of dichloromethane and deionized water in a separatory funnel. The biphasic mixture allows for the partitioning of the free base into the organic layer upon neutralization.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently and periodically vent the funnel to release the carbon dioxide gas that evolves. Continue adding the bicarbonate solution until the effervescence ceases, indicating that the oxalic acid has been fully neutralized. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Extraction: Shake the separatory funnel vigorously to extract the free base into the dichloromethane layer. Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of dichloromethane to ensure complete recovery of the product.
-
Combine and Wash: Combine all the organic extracts and wash them with brine. This step helps to remove any residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield tert-butyl 2-(piperidin-4-yl)acetate as the free base, which is typically an oil or a low-melting solid. The free base should be used immediately in the next step or stored under an inert atmosphere to prevent degradation.
Key Synthetic Applications and Protocols
The liberated tert-butyl 2-(piperidin-4-yl)acetate free base is a versatile intermediate for a variety of chemical transformations. Below are detailed protocols for two of its most common applications: N-alkylation and N-acylation.
N-Alkylation: Synthesis of a PROTAC Linker Precursor
N-alkylation of the piperidine nitrogen is a common strategy to introduce various functional groups or to build upon the molecular scaffold, for instance, in the synthesis of PROTACs where the piperidine serves as a linker component.
Protocol 2: N-Alkylation with an Alkyl Halide
This protocol details a representative N-alkylation reaction using an alkyl halide.
Materials:
-
tert-Butyl 2-(piperidin-4-yl)acetate (free base from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tert-butyl 2-(piperidin-4-yl)acetate free base (1.0 eq.) and dissolve it in anhydrous DMF or MeCN.
-
Addition of Base: Add the non-nucleophilic base (e.g., TEA or DIPEA) to the solution. The base scavenges the hydrohalic acid that is formed during the reaction, driving the equilibrium towards the product.
-
Addition of Alkyl Halide: Slowly add the alkyl halide (1.1 eq.) to the reaction mixture at room temperature. For highly reactive alkyl halides, cooling the reaction mixture to 0 °C is recommended to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat it (e.g., to 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with ethyl acetate and wash it several times with water to remove the DMF and the salt byproduct. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Diagram of N-Alkylation Workflow
Caption: Workflow for the N-alkylation of tert-Butyl 2-(piperidin-4-yl)acetate.
N-Acylation: Formation of Amide Derivatives
N-acylation of the piperidine nitrogen with acid chlorides or other acylating agents is a straightforward method to introduce an amide functionality. This is a key transformation for creating a diverse range of derivatives for structure-activity relationship (SAR) studies.
Protocol 3: N-Acylation with an Acid Chloride
This protocol provides a general procedure for the N-acylation of the piperidine nitrogen using an acid chloride.
Materials:
-
tert-Butyl 2-(piperidin-4-yl)acetate (free base from Protocol 1)
-
Acid chloride (e.g., benzoyl chloride, 1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine, 1.5-2.0 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the tert-butyl 2-(piperidin-4-yl)acetate free base (1.0 eq.) in anhydrous DCM or THF.
-
Addition of Base: Add the base (e.g., TEA or pyridine) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is important to control the exothermic reaction with the acid chloride and to prevent potential side reactions.
-
Addition of Acid Chloride: Slowly add the acid chloride (1.1 eq.) dropwise to the cooled and stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Analytical Characterization
Thorough characterization of the synthesized products is essential to confirm their identity and purity. The following are the expected analytical data for a representative N-acylated product, tert-butyl 2-(1-benzoylpiperidin-4-yl)acetate.
Expected Analytical Data for tert-Butyl 2-(1-benzoylpiperidin-4-yl)acetate:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 7.4 (m, 5H, Ar-H), 4.7-3.8 (br m, 2H, piperidine N-CH₂), 3.2-2.8 (br m, 2H, piperidine N-CH₂), 2.2 (d, 2H, CH₂-COO), 2.0-1.2 (m, 5H, piperidine CH and CH₂), 1.45 (s, 9H, C(CH₃)₃). The broad signals for the piperidine protons are due to restricted rotation around the amide bond at room temperature.
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~ 171.5 (C=O, ester), 170.0 (C=O, amide), 136.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 80.5 (C(CH₃)₃), 47.0 (piperidine N-CH₂), 42.0 (piperidine N-CH₂), 41.5 (CH₂-COO), 35.0 (piperidine CH), 32.0 (piperidine CH₂), 28.0 (C(CH₃)₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₈H₂₅NO₃ [M+H]⁺: 304.19. Found: 304.2.
-
Infrared (IR) Spectroscopy (ATR): ν (cm⁻¹) ~ 2970, 2930 (C-H stretch), 1725 (C=O stretch, ester), 1630 (C=O stretch, amide), 1430, 1240, 1150.
Diagram of Synthetic Pathways
Caption: Synthetic pathways from the oxalate salt to N-functionalized products.
Conclusion
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a valuable and versatile building block for the synthesis of a wide range of nitrogen-containing compounds, particularly for applications in drug discovery and development such as the construction of PROTACs. The protocols detailed in this guide provide a robust framework for the initial handling and subsequent functionalization of this important intermediate. By understanding the necessity of liberating the free base and by following the detailed procedures for N-alkylation and N-acylation, researchers can confidently and efficiently incorporate this scaffold into their synthetic strategies. The provided analytical data serves as a benchmark for the characterization of the resulting products, ensuring the integrity and success of the experimental work.
References
-
PubChem. tert-Butyl 2-(piperidin-4-yl)acetate. [Link]
Sources
A Multi-Technique Approach for the Comprehensive Characterization of tert-Butyl 2-(piperidin-4-yl)acetate Oxalate
An Application Note from the Senior Scientist's Desk
Abstract
This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of tert-Butyl 2-(piperidin-4-yl)acetate oxalate, a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Ensuring the identity, purity, structure, and stability of such intermediates is paramount in drug discovery and development. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). The narrative emphasizes the causality behind methodological choices, providing researchers and drug development professionals with a robust, self-validating system for quality control and assurance.
Introduction
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy and safety of a PROTAC are critically dependent on the integrity of its three components: the target-binding ligand, the E3 ligase-recruiting ligand, and the linker that connects them. Tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a widely utilized linker building block.[1] Its piperidine moiety provides a common attachment point, while the tert-butyl ester serves as a protected carboxylic acid handle for subsequent synthetic modifications.
The oxalate salt form is often preferred for its crystalline nature, enhancing stability and handling properties compared to the free base. However, this also necessitates a comprehensive analytical strategy to confirm not only the covalent structure of the organic cation but also the presence and stoichiometry of the oxalate counter-ion. This application note details a suite of analytical methods designed to provide a complete characterization profile of this key pharmaceutical intermediate.
Physicochemical Properties
A foundational step in any analytical endeavor is the confirmation of basic physicochemical properties. These values serve as the primary reference against which all experimental data are compared.
| Property | tert-Butyl 2-(piperidin-4-yl)acetate Oxalate | tert-Butyl 2-(piperidin-4-yl)acetate (Free Base) |
| Chemical Structure | ||
| CAS Number | 1360438-13-6[1] | 180182-07-4[2] |
| Molecular Formula | C₁₃H₂₃NO₆[1] | C₁₁H₂₁NO₂[2] |
| Molecular Weight | 289.33 g/mol [1] | 199.29 g/mol [2] |
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone of purity assessment, capable of separating the main compound from process-related impurities, starting materials, and degradants.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: The primary challenge in analyzing tert-Butyl 2-(piperidin-4-yl)acetate is its lack of a significant UV-absorbing chromophore, rendering standard UV detection insensitive. Therefore, a universal detection method is required. Charged Aerosol Detection (CAD) is an ideal choice, as it provides a near-uniform response for non-volatile analytes irrespective of their optical properties.[3] A reverse-phase C18 column is selected for its versatility in retaining and separating compounds of moderate polarity. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) or a simple acid like formic acid in the mobile phase is critical to ensure good peak shape for the basic piperidine nitrogen.[3][4]
Caption: HPLC-CAD workflow for purity analysis.
Protocol: HPLC with Charged Aerosol Detection (CAD)
-
System Preparation:
-
HPLC System: A gradient HPLC system equipped with a Charged Aerosol Detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN).
-
Column Temperature: 40°C.[3]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 10% B
-
1-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: Hold at 10% B (re-equilibration)
-
-
CAD Settings: Nitrogen gas pressure at 35 psi, adjust other settings as per manufacturer's recommendation.[3]
-
-
Data Interpretation:
-
The resulting chromatogram should show a major peak corresponding to the analyte.
-
Purity is calculated based on the relative area percentage of the main peak compared to the total area of all peaks. A high-purity sample should exhibit a main peak area of >99%.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive information about the covalent structure of the molecule and the nature of the ionic interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure confirmation. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR confirms the carbon skeleton. For this oxalate salt, a polar aprotic solvent like DMSO-d₆ is ideal as it solubilizes the salt without proton exchange that could occur in D₂O. The protonation of the piperidine nitrogen by oxalic acid will cause a downfield shift in the adjacent protons and the appearance of a broad N-H⁺ signal.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, run 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in peak assignments.
-
Data Interpretation: Expected Chemical Shifts
| Group | ¹H Shift (ppm, expected) | ¹³C Shift (ppm, expected) | Multiplicity |
| tert-Butyl (CH₃) | ~1.40 | ~28 | Singlet |
| tert-Butyl (Quat. C) | - | ~80 | - |
| Acetate (-CH₂-) | ~2.20 | ~40 | Doublet |
| Piperidine (-CH-) | ~2.90 | ~35 | Multiplet |
| Piperidine (-CH₂- axial) | ~2.70 | ~30 | Multiplet |
| Piperidine (-CH₂- equatorial) | ~3.20 | ~30 | Multiplet |
| Piperidine N-H⁺ | >8.0 | - | Broad Singlet |
| Ester Carbonyl (C=O) | - | ~170 | - |
| Oxalate Carbonyl (C=O) | - | ~165 | - |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is used to confirm the molecular weight of the compound. When using a soft ionization technique like Electrospray Ionization (ESI), the oxalate salt will dissociate in the spray, and the instrument will detect the mass of the protonated organic free base, [M+H]⁺. This provides a rapid and highly accurate confirmation of the covalent structure's mass.
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Instrumentation: A mass spectrometer with an ESI source (e.g., a single quadrupole or TOF analyzer).
-
Analysis: Infuse the sample directly into the ESI source in positive ion mode.
-
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the protonated free base.
-
Expected m/z: 199.1572 (for [C₁₁H₂₂NO₂]⁺)[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule and confirming salt formation. The key diagnostic signals are the carbonyl stretch of the ester, the broad N-H⁺ stretch of the piperidinium cation, and the characteristic asymmetric and symmetric stretches of the oxalate anion.[7][8] The presence of the broad N-H⁺ band in the 3100-2500 cm⁻¹ region is strong evidence of the proton transfer from oxalic acid to the piperidine nitrogen.[7]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H⁺ Stretch (Piperidinium) | 3100 - 2500 | Strong, very broad |
| C-H Stretch (Alkyl) | 2980 - 2850 | Strong, sharp |
| C=O Stretch (Ester) | ~1730 | Strong, sharp |
| C=O Asymmetric Stretch (Oxalate) | ~1650 | Strong, broad |
| N-H⁺ Bend | ~1600 | Medium |
| C=O Symmetric Stretch (Oxalate) | ~1320 | Strong |
| C-O Stretch (Ester) | 1250 - 1150 | Strong |
Thermal Analysis for Stability and Composition
Thermal analysis provides critical information on the material's stability, melting behavior, and composition, which is particularly important for a salt.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[9] For an oxalate salt, TGA is invaluable for observing the decomposition profile. Typically, oxalate salts decompose in distinct steps, often first losing water (if a hydrate), followed by the decomposition of the oxalate moiety to carbonate and/or oxide, releasing CO and CO₂.[10][11][12] The final decomposition will be that of the organic cation. DSC will reveal the melting point of the salt, followed by endothermic or exothermic events corresponding to the decomposition steps observed in TGA.
Caption: Workflow for TGA/DSC thermal analysis.
Protocol: TGA/DSC
-
Instrumentation: A simultaneous TGA/DSC analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.
-
Experimental Conditions:
-
Data Interpretation:
-
DSC Curve: Observe for a sharp endotherm indicating the melting point of the salt. Subsequent thermal events correspond to decomposition.
-
TGA Curve: Correlate the thermal events from the DSC curve with mass loss steps in the TGA curve. Calculate the percentage mass loss for each step and compare it to the theoretical loss for the oxalate moiety and the organic cation to confirm composition.
-
Summary and Conclusions
The characterization of tert-Butyl 2-(piperidin-4-yl)acetate oxalate requires a multi-faceted analytical approach. The combination of HPLC-CAD for purity, NMR and MS for definitive structural confirmation, FTIR for functional group identification and salt verification, and thermal analysis for stability and compositional integrity provides a comprehensive and robust quality control package. By employing these orthogonal techniques, researchers and drug development professionals can ensure the quality, consistency, and reliability of this critical PROTAC linker, thereby supporting the advancement of targeted protein degradation therapies.
References
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Retrieved from [Link]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Hitachi High-Tech. (n.d.). Decomposition Analysis of Calcium Oxalate using TGA. Retrieved from [Link]
-
ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
Ebatco. (n.d.). Thermogravimetric Analysis of Calcium Oxalate. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2012). TGA Measurements on Calcium Oxalate Monohydrate. Retrieved from [Link]
-
ResearchGate. (2020). Thermal Analysis of C-Calix Resorcinarene, Calcium Oxalate Monohydrate, Polystyrene, and Polyethylene using Thermogravimetry, TG and Differential Scanning Calorimetry DSC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23511620, tert-Butyl 2-(piperidin-4-yl)acetate. Retrieved from [Link].
-
MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of an aqueous oxalate at different pH, and oxalate.... Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. h-and-m-analytical.com [h-and-m-analytical.com]
- 11. ebatco.com [ebatco.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A-Z Guide to LC-MS Method Development for Piperidine-Containing Pharmaceuticals
Abstract
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, prized for its ability to confer desirable physicochemical and pharmacological properties. However, the inherent basicity and polarity of the piperidine nitrogen present significant challenges during LC-MS (Liquid Chromatography-Mass Spectrometry) analysis. Common issues include poor peak shape, low retention in reversed-phase chromatography, and unpredictable mass spectrometric behavior. This comprehensive guide provides a detailed, experience-driven framework for developing robust and reliable LC-MS methods for the qualitative and quantitative analysis of piperidine-containing compounds. We delve into the causality behind experimental choices, offering step-by-step protocols and troubleshooting insights to empower researchers, scientists, and drug development professionals to overcome these analytical hurdles.
Introduction: The Piperidine Paradox in Drug Discovery
The piperidine scaffold is a cornerstone in modern drug discovery, integral to the structure of numerous blockbuster drugs.[1] Its prevalence stems from its versatility as a synthetic handle and its ability to interact with biological targets. However, the very chemical properties that make it pharmacologically attractive—namely the basic nitrogen atom—create a paradoxical challenge for analytical chemists.[2]
The lone pair of electrons on the piperidine nitrogen (pKa typically ranging from 8 to 11) readily accepts a proton, rendering these compounds highly basic and polar. This characteristic is the root cause of many analytical difficulties, including:
-
Poor Peak Shape (Tailing): The cationic nature of protonated piperidines leads to strong secondary interactions with residual silanol groups on conventional silica-based reversed-phase columns, resulting in asymmetric, tailing peaks.[3][4]
-
Insufficient Retention: Highly polar piperidine-containing compounds are often poorly retained on traditional C18 columns, eluting at or near the solvent front, which can lead to co-elution with matrix components and ion suppression.[5]
-
Mass Spectrometry Complexities: While the basic nitrogen is a boon for electrospray ionization (ESI) in positive mode, it can also lead to in-source fragmentation, adduct formation, and challenges in achieving stable and reproducible ionization.[2][6]
This application note will systematically address these challenges, providing a logical workflow for method development that ensures scientific integrity and produces high-quality, reproducible data.
Chromatographic Method Development: Taming the Tailing Peak
The primary goal of chromatographic development for piperidine-containing compounds is to achieve symmetric peak shapes and adequate retention. This requires a multi-faceted approach that considers the stationary phase, mobile phase pH, and mobile phase additives.
The Critical Role of the Stationary Phase
Traditional C18 columns, especially older "Type A" silica columns, are often unsuitable for basic compounds due to the high density of acidic silanol groups.[7] Modern, high-purity "Type B" silica columns with extensive end-capping are a significant improvement, but specialized column chemistries often provide superior performance.[3]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the analyte from interacting with residual silanols, leading to improved peak shape for bases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar piperidine compounds that are unretained in reversed-phase, HILIC is an excellent alternative.[8][9] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high percentage of organic solvent.[10] This promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to retention.
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms.[11][12][13] This dual-mode retention can be highly effective for separating complex mixtures of polar and non-polar compounds, including piperidine-containing analytes and their counter-ions.[14]
Mobile Phase pH: The Master Variable
Controlling the ionization state of both the analyte and the stationary phase is paramount for achieving good chromatography. The mobile phase pH is the primary tool for this control.
-
Low pH (pH 2-3): Operating at a low pH ensures that the piperidine nitrogen is fully protonated (cationic) and, crucially, suppresses the ionization of residual silanol groups on the silica surface (Si-OH vs. Si-O-).[7][15] This minimizes the strong ionic interactions that cause peak tailing.[16] Formic acid (0.1%) is a common and MS-friendly choice for maintaining a low pH.
-
High pH (pH 9-11): An alternative strategy is to use a high pH mobile phase. At a pH well above the pKa of the silanols (~3.5-4.5), they are fully deprotonated and carry a consistent negative charge. At a pH approaching or exceeding the pKa of the piperidine, the analyte is in its neutral form. This can also lead to good peak shape but requires columns specifically designed for high pH stability (e.g., hybrid-silica or polymer-based columns).
Mobile Phase Additives
In addition to pH modifiers, other additives can be employed to improve peak shape, although their use with MS detection requires careful consideration.
-
Buffers: At intermediate pH ranges, buffers are essential to maintain a stable pH and consistent retention times. Ammonium formate and ammonium acetate are volatile and MS-friendly buffer choices.
-
Competing Bases: In the past, additives like triethylamine (TEA) were used to saturate the active silanol sites and reduce peak tailing.[7] However, TEA is not volatile and can suppress MS signal, making it unsuitable for LC-MS applications.
-
Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) can form an ion pair with the cationic analyte, increasing its hydrophobicity and retention in reversed-phase. However, TFA is a notorious ion-suppressor in ESI-MS and should be avoided or used at very low concentrations (<0.05%).[17][18] Volatile ion-pairing reagents compatible with LC-MS are available but may still require careful optimization.[19]
Experimental Workflow for Chromatographic Development
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 16. acdlabs.com [acdlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
- 19. welch-us.com [welch-us.com]
A Guide to the Structural Elucidation of tert-Butyl 2-(piperidin-4-yl)acetate using 1H NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development and medicinal chemistry, tert-Butyl 2-(piperidin-4-yl)acetate serves as a crucial building block for the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its structure, featuring a piperidine ring, a common motif in drug molecules, linked to a tert-butyl protected acetate group, requires unambiguous characterization to ensure the integrity of subsequent synthetic steps. This application note provides a comprehensive guide to the interpretation of the one-dimensional ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. We will dissect the molecular architecture, predict the spectral features based on first principles, and provide a detailed protocol for sample analysis. This guide is intended for researchers, chemists, and quality control analysts who rely on NMR spectroscopy for routine structural verification and elucidation.
Introduction: The Structural Significance of a Versatile Building Block
The piperidine moiety is a privileged scaffold in drug discovery, present in numerous marketed drugs due to its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a versatile handle for molecular elaboration.[1][2] Tert-Butyl 2-(piperidin-4-yl)acetate combines this critical heterocycle with a protected carboxylic acid functionality. The tert-butyl ester acts as a robust protecting group, preventing the carboxylic acid from engaging in unwanted side reactions while allowing for its selective deprotection under specific acidic conditions.
Accurate structural confirmation is the bedrock of chemical synthesis. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed information about the electronic environment, connectivity, and relative orientation of protons within a molecule.[3] A thorough understanding of the ¹H NMR spectrum of tert-Butyl 2-(piperidin-4-yl)acetate is therefore not merely an academic exercise but a critical checkpoint in the synthesis of more complex molecules.
Deconstructing the Molecule for Spectral Prediction
To interpret the spectrum effectively, we must first analyze the structure of tert-Butyl 2-(piperidin-4-yl)acetate and identify its distinct proton environments. The molecule can be logically divided into three key fragments: the tert-butyl group, the acetate linker, and the piperidine ring.
Figure 1: Labeled chemical structure of tert-Butyl 2-(piperidin-4-yl)acetate.
2.1. The tert-Butyl Group (Ha)
The nine protons of the tert-butyl group are chemically and magnetically equivalent due to the rapid free rotation around the carbon-carbon single bonds.
-
Chemical Shift (δ): These protons are located on sp³ hybridized carbons and are relatively shielded. They are expected to appear in the upfield region of the spectrum, typically between 1.4-1.5 ppm.[4][5]
-
Integration: The signal will integrate to 9 protons (9H).
-
Multiplicity: As there are no adjacent protons, the signal will be a sharp singlet (s) . This 9H singlet is a hallmark signature of a tert-butyl group.[6]
2.2. The Acetate Methylene Linker (Hb)
These two protons are on the carbon atom situated between the piperidine ring and the carbonyl group of the ester.
-
Chemical Shift (δ): The adjacent carbonyl group is electron-withdrawing, which deshields these protons. They are expected to resonate at approximately 2.0-2.2 ppm.[7]
-
Integration: The signal will integrate to 2 protons (2H).
-
Multiplicity: These protons are coupled to the single proton on C4 of the piperidine ring (Hc). Therefore, the signal should appear as a doublet (d) .
2.3. The Piperidine Ring (Hc, Hd, Hd', He, He', Hf)
The piperidine ring presents the most complex set of signals due to its chair conformation and the coupling between adjacent protons.
-
N-H Proton (Hf): The proton on the nitrogen atom is exchangeable. Its chemical shift can be highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet and may not show clear coupling. In many cases, it can be identified by adding a drop of D₂O to the NMR tube, which causes the N-H signal to disappear due to proton-deuterium exchange. Its expected range is broad, from 1.5-3.0 ppm.
-
C4-H Proton (Hc): This is a single methine proton. It is coupled to the two adjacent methylene protons of the acetate linker (Hb) and the four protons on C3 and C5 of the piperidine ring (He, He'). This will result in a complex splitting pattern, likely a multiplet (m) or a broad quintet. It is expected to be in the range of 1.7-2.0 ppm.
-
C2/C6 Protons (Hd, Hd'): These four protons are adjacent to the electron-withdrawing nitrogen atom, causing them to be the most deshielded protons on the piperidine ring.[8] They are expected to appear in the range of 2.8-3.2 ppm. Due to the chair conformation, the axial and equatorial protons are non-equivalent and will split each other, and also be split by the protons on C3/C5. This typically results in complex multiplets. For simplicity in a 1D spectrum, we might observe two distinct multiplets for the axial and equatorial sets.
-
C3/C5 Protons (He, He'): These four protons are further from the nitrogen and are more shielded, appearing further upfield around 1.2-1.8 ppm.[9] Similar to the C2/C6 protons, they will appear as complex multiplets due to geminal and vicinal coupling.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted spectral data for tert-Butyl 2-(piperidin-4-yl)acetate in a standard solvent like CDCl₃, referenced to TMS at 0.00 ppm.
| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Assignment |
| Ha | 1.45 | 9H | Singlet (s) | -C(CH ₃)₃ |
| Hb | 2.15 | 2H | Doublet (d) | -CH ₂-COO- |
| Hc | 1.85 | 1H | Multiplet (m) | Piperidine CH -4 |
| Hd, Hd' (axial) | ~2.60 | 2H | Multiplet (m) | Piperidine CH -2ax, CH -6ax |
| Hd, Hd' (equatorial) | ~3.10 | 2H | Multiplet (m) | Piperidine CH -2eq, CH -6eq |
| He, He' | 1.50-1.70 | 4H | Multiplet (m) | Piperidine CH ₂-3, CH ₂-5 |
| Hf | 1.5-3.0 (broad) | 1H | Broad Singlet (br s) | NH |
Note: The exact chemical shifts and coupling patterns for the piperidine ring protons can be complex and may require 2D NMR techniques like COSY for unambiguous assignment.[10][11]
Standard Operating Protocol: Data Acquisition
This section provides a step-by-step protocol for acquiring a high-quality ¹H NMR spectrum.
Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.
Protocol Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of tert-Butyl 2-(piperidin-4-yl)acetate.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).[12]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment on a 400 MHz spectrometer might involve 16 scans with a relaxation delay of 5 seconds.
-
Data Processing: Apply Fourier transformation to the raw data (FID). Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Analysis: Integrate all signals and analyze their chemical shifts and multiplicities to assign the peaks according to the structure.
Interpreting the Results: A Self-Validating System
The power of NMR interpretation lies in its self-validating nature. The chemical shift tells you about the electronic environment, the integration gives the proton count, and the splitting pattern reveals the number of neighbors. All three pieces of information must be consistent for a correct assignment.
Figure 3: Logical flow for synthesizing NMR data into a structural assignment.
Example Analysis:
-
Observe a sharp singlet at ~1.45 ppm. Is the integration ~9H? If yes, this strongly confirms the presence of the tert-butyl group.
-
Find a doublet at ~2.15 ppm. Does it integrate to 2H? If so, this is likely the acetate methylene group. Its doublet nature implies it is next to a single proton (a -CH group).
-
Locate complex multiplets for the piperidine ring. Do their integrations and chemical shifts match the predictions? The downfield signals (~2.6-3.1 ppm) integrating to 4H are consistent with the protons alpha to the nitrogen. The upfield multiplets integrating to 5H (4H for C3/C5 and 1H for C4) complete the ring's proton count.
This logical cross-verification ensures a high degree of confidence in the final structural assignment.
Conclusion
The ¹H NMR spectrum of tert-Butyl 2-(piperidin-4-yl)acetate is rich with information that, when systematically analyzed, provides unambiguous confirmation of its structure. By breaking the molecule down into its constituent parts—the tert-butyl group, the acetate linker, and the piperidine ring—each characteristic signal can be predicted and assigned. The distinct 9H singlet of the tert-butyl group, the deshielded doublet of the acetate methylene, and the complex multiplet patterns of the piperidine ring protons all serve as reliable fingerprints for this important synthetic intermediate. Following the protocols and interpretive logic outlined in this note will enable researchers to confidently verify the identity and purity of their material, ensuring the success of subsequent research and development efforts.
References
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link][4]
-
Wikipedia. (2024). Piperidine. Wikipedia. Retrieved from [Link][1]
-
ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. ResearchGate. Retrieved from [Link][13]
-
ResearchGate. (n.d.). Proton NMR of 100% Methyl Acetate. ResearchGate. Retrieved from [Link][14]
-
Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts. Retrieved from [Link][15]
-
ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved from [Link][16]
-
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link][8]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. Retrieved from [Link][17]
-
ResearchGate. (n.d.). 1 H NMR 3 J coupling constants. ResearchGate. Retrieved from [Link][18]
-
Science and Education Publishing. (2021). Figure 1. 1H NMR spectrum of 100% ethyl acetate, neat. World Journal of Chemical Education. Retrieved from [Link][19]
-
PubMed. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. Retrieved from [Link][10]
-
OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. Retrieved from [Link][3]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat. ResearchGate. Retrieved from [Link][20]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Department of Chemistry. Retrieved from [Link][7]
-
SpectraBase. (n.d.). Piperidine. SpectraBase. Retrieved from [Link][21]
-
University of Wisconsin-Madison. (1997). NMR Chemical Shifts of Common Laboratory Solvents. Journal of Organic Chemistry. Retrieved from [Link][22]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link][23]
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link][5]
-
ChemGuides. (2020). 1H NMR: Structural Elucidation III. YouTube. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link][12]
-
PubChem. (n.d.). Piperidine. National Institutes of Health. Retrieved from [Link][2]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link][24]
-
PubChem. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate. National Institutes of Health. Retrieved from [Link][25]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). HMDB. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link][11]
-
University of Cambridge. (n.d.). Chemical shifts. Department of Chemistry. Retrieved from [Link][26]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. acdlabs.com [acdlabs.com]
- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 10. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Figure 1. 1H NMR spectrum of 100% ethyl acetate, neat : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 20. researchgate.net [researchgate.net]
- 21. spectrabase.com [spectrabase.com]
- 22. scs.illinois.edu [scs.illinois.edu]
- 23. modgraph.co.uk [modgraph.co.uk]
- 24. organicchemistrydata.org [organicchemistrydata.org]
- 25. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. ucl.ac.uk [ucl.ac.uk]
Application Note: Strategic Incorporation of tert-Butyl 2-(piperidin-4-yl)acetate oxalate for the Synthesis of Potent and Druglike PROTACs in Targeted Protein Degradation
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical overview and detailed protocols for the strategic use of tert-Butyl 2-(piperidin-4-yl)acetate oxalate , a versatile linker building block, in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore the rationale behind employing a rigid piperidine-based linker to enhance PROTAC efficacy and physicochemical properties. This document furnishes step-by-step synthetic procedures, characterization techniques, and cellular validation assays, underpinned by a strong emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1]. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs)[2][3]. A PROTAC molecule consists of three key components: a ligand that binds the target protein (warhead), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two[3][4].
The linker is far from a passive tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties[5][6]. The linker's length, rigidity, and chemical composition dictate the geometry and stability of the crucial ternary complex formed between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation[5][7][8].
The Strategic Advantage of Piperidine-Based Linkers
Among the various linker archetypes, saturated heterocycles like piperidine have gained prominence for their ability to impart conformational rigidity[7][9]. Unlike flexible alkyl or PEG linkers, which can adopt numerous conformations, rigid linkers pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding[4]. This can lead to enhanced potency and selectivity[7].
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a commercially available building block that offers several advantages for PROTAC synthesis[10][11][12]:
-
Structural Rigidity: The piperidine ring provides a rigid scaffold that helps to optimize the spatial orientation of the warhead and E3 ligase ligand[7][9].
-
Improved Physicochemical Properties: The incorporation of a piperidine moiety can enhance metabolic stability and influence solubility and cell permeability, key factors in developing orally bioavailable drugs[5][13].
-
Synthetic Tractability: It provides a versatile synthetic handle for modular PROTAC assembly. The secondary amine of the piperidine allows for straightforward coupling to one part of the molecule, while the acetate functional group provides a reactive handle for connection to the other part after deprotection[7].
-
Orthogonal Protecting Group Strategy: The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions without affecting other common protecting groups, allowing for a controlled, stepwise synthesis[14][15].
Mechanism of Action: PROTAC-Mediated Protein Degradation
The function of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules[2][16].
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols: Synthesis of a Model PROTAC
This section provides a detailed, step-by-step protocol for the synthesis of a model PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase, using tert-Butyl 2-(piperidin-4-yl)acetate oxalate as the linker. The warhead is derived from the BRD4 inhibitor JQ1, and the E3 ligase ligand is Pomalidomide.
Caption: Experimental workflow for the synthesis of a model PROTAC.
Step 1: Coupling of Pomalidomide Derivative to the Piperidine Linker
Rationale: This initial step involves forming an amide bond between a pomalidomide derivative (functionalized with a carboxylic acid) and the secondary amine of the piperidine linker. The oxalate salt of the linker is typically neutralized in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). HATU is a common peptide coupling reagent that efficiently activates the carboxylic acid for reaction.
Materials & Reagents:
| Reagent | Supplier | Purpose |
| tert-Butyl 2-(piperidin-4-yl)acetate oxalate | e.g., MedChemExpress | Linker Building Block |
| 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)benzoic acid | Custom Synthesis | Pomalidomide derivative (CRBN ligand) |
| HATU | Sigma-Aldrich | Peptide Coupling Reagent |
| DIPEA | Sigma-Aldrich | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Solvent |
Protocol:
-
To a solution of the Pomalidomide derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add tert-Butyl 2-(piperidin-4-yl)acetate oxalate (1.1 eq) to the activated Pomalidomide solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pomalidomide-linker intermediate.
Step 2: Deprotection of the tert-Butyl Ester
Rationale: The tert-butyl ester is a robust protecting group for the carboxylic acid. It is stable to the basic conditions of the first coupling step. To reveal the carboxylic acid for the next coupling reaction, it must be removed. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard method for cleaving tert-butyl esters[14][16]. The volatile byproducts (isobutylene and t-butanol) and excess reagents are easily removed in vacuo.
Materials & Reagents:
| Reagent | Supplier | Purpose |
| Pomalidomide-linker intermediate | From Step 1 | Substrate |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Deprotection Reagent |
| Dichloromethane (DCM) | Sigma-Aldrich | Solvent |
Protocol:
-
Dissolve the pomalidomide-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until no starting material remains.
-
Concentrate the solution under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
-
The resulting carboxylic acid product is typically used in the next step without further purification.
Step 3: Final Coupling to JQ1 Carboxylic Acid
Rationale: This final step assembles the complete PROTAC molecule by forming another amide bond. The newly deprotected carboxylic acid on the linker is coupled with an amine-functionalized JQ1 derivative. The reaction conditions are similar to the first coupling step.
Materials & Reagents:
| Reagent | Supplier | Purpose |
| Deprotected Pomalidomide-linker | From Step 2 | Substrate |
| (+)-JQ1 amine derivative | Custom Synthesis | BRD4 ligand (warhead) |
| HATU | Sigma-Aldrich | Peptide Coupling Reagent |
| DIPEA | Sigma-Aldrich | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Solvent |
Protocol:
-
In a flask, dissolve the deprotected pomalidomide-linker from Step 2 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the (+)-JQ1 amine derivative (1.1 eq) to the solution.
-
Stir the reaction at room temperature overnight, monitoring for completion by LC-MS.
-
Once the reaction is complete, purify the final PROTAC product directly by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.
Biological Validation: Assessing PROTAC Efficacy
After successful synthesis and characterization, the new PROTAC must be evaluated for its biological activity. The primary assays involve confirming target protein degradation and assessing cellular effects.
Protocol: Western Blot for BRD4 Degradation
Rationale: Western blotting is a standard technique to quantify the reduction in cellular protein levels following PROTAC treatment. A dose-dependent decrease in the target protein (BRD4) level is the hallmark of a successful degrader.
Protocol:
-
Cell Culture and Treatment: Plate a suitable human cell line (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) or a DMSO vehicle control for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane[7].
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to confirm equal loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
Protocol: Cell Viability Assay
Rationale: This assay determines the cytotoxic effect of the PROTAC on the cancer cells. Effective degradation of an oncoprotein like BRD4 is expected to lead to a reduction in cell proliferation and viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO control[7].
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours)[7].
-
Assay Procedure: Use a commercially available reagent such as CellTiter-Glo® to measure cell viability. Add the reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal[7].
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the PROTAC concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Conclusion and Future Perspectives
The rational design of PROTACs is a multifactorial challenge where the linker plays a decisive role. tert-Butyl 2-(piperidin-4-yl)acetate oxalate represents a valuable building block, providing a rigid scaffold that can improve the potency and druglike properties of PROTACs. The synthetic protocols and validation assays detailed in this application note provide a robust framework for researchers to effectively incorporate this linker into their targeted protein degradation programs. By understanding the causal relationship between linker structure and PROTAC function, scientists can accelerate the development of novel therapeutics for a wide range of diseases.
References
-
An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. (2025). PMC. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. (2019). PMC. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Native Chemical Ligation of Peptides and Proteins. PMC. [Link]
-
Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Diva-portal.org. [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. [Link]
-
Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). (2025). ResearchGate. [Link]
-
High-throughput PROTAC synthesis for direct, biological assaying. American Chemical Society. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link]
-
Experimental pK a values of piperazine-containing PROTACs. ResearchGate. [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]
-
Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2024). STAR Protocols. [Link]
-
Identification of ligands for E3 ligases with restricted expression using fragment-based methods. (2025). RSC Publishing. [Link]
-
A Modular Cross-Linking Approach for Exploring Protein Interactions. Fenyo Lab. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. chempep.com [chempep.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput PROTAC synthesis for direct, biological assaying - American Chemical Society [acs.digitellinc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. explorationpub.com [explorationpub.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Safe Handling and Storage of tert-Butyl 2-(piperidin-4-yl)acetate oxalate
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for tert-Butyl 2-(piperidin-4-yl)acetate oxalate (CAS No: 1360438-13-6). As a key building block and PROTAC linker in drug discovery and development, ensuring the integrity of the compound and the safety of laboratory personnel is paramount.[1][2] This guide is intended for researchers, scientists, and drug development professionals. It synthesizes data from available safety data sheets (SDS), related chemical structures, and established laboratory safety principles to provide a robust operational protocol.
Hazard Assessment and Mitigation Strategy
A critical aspect of safely handling any laboratory chemical is a thorough understanding of its potential hazards. For tert-Butyl 2-(piperidin-4-yl)acetate oxalate, some supplier safety data sheets (SDS) may lack comprehensive hazard information, stating "No data" or "No known hazard".[1] This absence of data does not equate to an absence of risk.
Expert Rationale (The Precautionary Principle): When specific toxicological data for a compound is unavailable, a conservative approach is mandated. We must assess the hazards based on the chemical's constituent parts: the parent amine (tert-Butyl 2-(piperidin-4-yl)acetate) and the oxalate counter-ion. This precautionary principle ensures the highest level of safety.
Component-Based Hazard Analysis
-
tert-Butyl 2-(piperidin-4-yl)acetate (Parent Compound, CAS: 180182-07-4): The free base of the target molecule is classified under the UN GHS with several warnings. These include being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[3]
-
Oxalate Salts: Oxalate salts as a class are known to be toxic. The primary hazards associated with them are being harmful if swallowed and harmful in contact with skin.[4][5] They are also recognized as skin and eye irritants.[6]
Synthesized Hazard Profile
Based on the component analysis, this guide operates under the assumption that tert-Butyl 2-(piperidin-4-yl)acetate oxalate possesses the combined hazards of its components. The following synthesized GHS classification should be adopted for all laboratory work.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[3][4] |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin.[4][5] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | H318 | Danger | Causes serious eye damage.[3] |
| Specific Target Organ Toxicity (Single) | H335 | Warning | May cause respiratory irritation.[3] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks outlined above, a combination of engineering controls and appropriate PPE is required.
Primary Engineering Controls
-
Chemical Fume Hood: All weighing, reconstitution, and aliquoting operations must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
-
Ventilation: The laboratory must be well-ventilated to keep airborne concentrations low.[6]
-
Safety Stations: A fully functional eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[6][7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling the compound.
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant or EN166-compliant chemical safety goggles.[7] | Protects against dust particles and potential splashes, mitigating the risk of serious eye damage.[3] |
| Hand | Nitrile or butyl rubber gloves.[8] Change gloves immediately if contaminated. | Prevents skin contact, addressing the risks of skin irritation and dermal toxicity.[3][5] |
| Body | A full-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively within a fume hood. If dust generation is unavoidable, use a NIOSH-approved P2 or N95 particulate respirator.[4] | Prevents inhalation of the compound, which may cause respiratory irritation.[3] |
Standard Operating Protocol (SOP) for Handling
This protocol details the step-by-step procedure for safely weighing and preparing a solution of tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
Pre-Handling Checklist
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE as specified in Section 2.2.
-
Assemble all necessary equipment (spatula, weigh boat, vortex mixer, solvent, vials) inside the fume hood.
-
Place a spill pad on the work surface of the fume hood.
-
Ensure the container is at room temperature before opening to avoid moisture condensation.
Step-by-Step Weighing and Solubilization Protocol
-
Grounding: Before handling the powder, take measures to prevent the buildup of electrostatic charge, such as grounding the balance and using anti-static weigh boats.[1]
-
Rationale: Fine powders can be easily dispersed by static electricity, leading to contamination and inhalation risk.
-
-
Container Handling: Open the container slowly and carefully inside the fume hood to avoid creating airborne dust.[6]
-
Weighing: Using a clean spatula, carefully transfer the desired amount of the solid to a tared weigh boat on the analytical balance. Minimize any dust generation during this process.
-
Transfer: Carefully add the weighed solid to the destination vial.
-
Solubilization: Add the desired solvent to the vial. Seal the vial tightly before removing it from the fume hood for vortexing or sonication.
-
Cleanup: Immediately clean the spatula and work surface. Dispose of the weigh boat and any other contaminated disposable items in a designated solid chemical waste container.
Post-Handling Decontamination
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.
-
Carefully remove gloves and dispose of them in the designated waste stream.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[6][8]
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of the compound and ensuring safety.
Recommended Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | Store refrigerated (2-8 °C). | [1] |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place. | [1][6] |
| Light | Store in an opaque or amber vial to protect from light, as a general best practice. | |
| Incompatibilities | Store away from strong oxidizing agents. | [8] |
Note: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
Emergency Procedures
Accidental Spills
-
Evacuate: Alert others in the area and evacuate if the spill is large.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing the appropriate PPE (Section 2.2), including respiratory protection if necessary.
-
Contain: Sweep up or vacuum the spilled solid material.[1] Avoid any actions that generate dust.[8]
-
Collect: Place the collected material into a suitable, labeled container for chemical waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Personal Exposure and First Aid
Immediate action is required in case of personal exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[1] | [1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6] | [1][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] | [1][6] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Show the attending physician the Safety Data Sheet.[1] | [1] |
Visual Workflow: Lifecycle of a Hazardous Chemical
The following diagram illustrates the key stages for the safe management of a chemical like tert-Butyl 2-(piperidin-4-yl)acetate oxalate within a laboratory setting.
Caption: Workflow for the safe lifecycle management of a hazardous research chemical.
References
-
PubChem. tert-butyl 2-(piperidin-4-yl)acetate. National Center for Biotechnology Information. [Link]
-
Sdfine. SAFETY DATA SHEET: POTASSIUM OXALATE. [Link]
-
Alpha Chemika. SAFETY DATA SHEET: POTASSIUM OXALATE AR (monohydrate). [Link]
-
RBNAinfo. (2018). SAFETY DATA SHEET. [Link]
-
National Institute of Standards and Technology. (2020). SAFETY DATA SHEET: Standard Reference Material 8040a Sodium Oxalate. [Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for High-Purity tert-Butyl 2-(piperidin-4-yl)acetate oxalate
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the procurement, quality assessment, and application of high-purity tert-Butyl 2-(piperidin-4-yl)acetate oxalate (CAS No. 1360438-13-6). Aimed at professionals in the fields of chemical biology, medicinal chemistry, and drug development, these notes offer a framework for ensuring the integrity of starting materials, a critical factor in the reproducibility and success of experimental outcomes. Protocols for supplier qualification, analytical validation of material purity, safe handling, and stock solution preparation are detailed. This guide is intended to serve as a practical resource, bridging the gap between material acquisition and downstream application, particularly in the synthesis of complex molecules such as PROTACs (Proteolysis Targeting Chimeras)[1].
Introduction: The Critical Role of Starting Material Purity
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a valuable building block in synthetic and medicinal chemistry. The piperidine moiety is a privileged scaffold in a multitude of clinically approved drugs, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity, which in turn can enhance a compound's pharmacokinetic profile[2]. The tert-butyl ester provides a protecting group that can be selectively removed under specific conditions. This particular oxalate salt is noted for its application as a linker in the synthesis of PROTACs, molecules designed to selectively degrade target proteins by hijacking the intracellular ubiquitin-proteasome system[1].
The success of synthesizing such targeted molecules is fundamentally dependent on the purity of the starting materials. Impurities can lead to unforeseen side reactions, difficulty in purification of the final compound, and misleading biological data. Therefore, a rigorous approach to sourcing and validating the quality of tert-Butyl 2-(piperidin-4-yl)acetate oxalate is not merely a preliminary step but a cornerstone of sound scientific practice.
Sourcing High-Purity tert-Butyl 2-(piperidin-4-yl)acetate oxalate: Supplier Identification and Qualification
The procurement of high-purity reagents requires careful selection of suppliers who can provide not only the chemical but also comprehensive analytical data to support the quality claims. The following table summarizes a selection of vendors listing this compound. Researchers are advised to contact these suppliers directly to obtain lot-specific Certificates of Analysis (CoA) and any available analytical spectra (e.g., NMR, HPLC, MS) prior to purchase.
| Supplier | Product Name | CAS Number | Purity/Specification (if listed) | Notes |
| Sigma-Aldrich | tert-Butyl 2-(piperidin-4-yl)acetate oxalate | 1360438-13-6 | Not specified in search results | A well-established supplier with a broad range of chemicals.[3] |
| BLDpharm | tert-Butyl 2-(piperidin-4-yl)acetate oxalate | 1360438-13-6 | Purity information available upon request (NMR, HPLC, LC-MS, UPLC mentioned) | Offers cold-chain transportation.[4] |
| MedChemExpress (MCE) | tert-Butyl 2-(piperidin-4-yl)acetate oxalate | 1360438-13-6 | Purity information available in the Certificate of Analysis | Marketed as a PROTAC linker.[1] |
| Combi-Blocks, Inc. | tert-Butyl 2-(piperidin-4-yl)acetate oxalate | 1360438-13-6 | ≤ 100% | Provides a Safety Data Sheet (SDS).[5] |
| Arctom Scientific | tert-Butyl 2-(piperidin-4-yl)acetate oxalate | 1360438-13-6 | Not specified in search results | Offers flexible sizing.[6] |
| Echemi (Henan Fengda Chemical Co.,Ltd.) | tert-Butyl 2-(piperidin-4-yl)acetate oxalate | 1360438-13-6 | Not specified in search results | A manufactory based in China.[7] |
Expert Insight: When selecting a supplier, prioritize those who readily provide a comprehensive CoA with detailed analytical data over those who only offer a purity percentage. The ability to review the raw analytical data (e.g., HPLC chromatogram, NMR spectrum) is invaluable for an independent assessment of purity.
In-House Quality Control and Analytical Validation Protocol
Upon receipt of tert-Butyl 2-(piperidin-4-yl)acetate oxalate, it is imperative to perform in-house analytical validation to confirm its identity and purity, even when a supplier's CoA is provided. This self-validating step ensures the integrity of the material before its commitment to a synthetic route.
Visual Inspection and Solubility Test
-
Objective: To perform a preliminary check for any physical inconsistencies and to determine suitable solvents for analysis and future reactions.
-
Protocol:
-
Visually inspect the compound for uniform color and crystallinity. Any discoloration or presence of foreign matter should be noted.
-
Perform small-scale solubility tests in a range of common laboratory solvents (e.g., water, methanol, DMSO, DCM). This information will be crucial for preparing solutions for analysis and reactions.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the compound and identify the presence of any impurities.
-
Rationale: HPLC is a sensitive method for separating the main compound from any potential impurities, including starting materials from the synthesis or degradation products.
-
Suggested HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., Promosil, 5µm, 4.6 x 250 mm) or equivalent.[8]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for polar compounds. A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (a dual wavelength of 280 nm and 310 nm has been used for similar compounds).[9]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A high-purity sample should exhibit a single major peak.
-
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, serving as a definitive method for structural confirmation. The tert-butyl group, in particular, gives a characteristic sharp and intense signal in the ¹H NMR spectrum.[10]
-
Suggested NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the structure of tert-Butyl 2-(piperidin-4-yl)acetate oxalate. The presence of unexpected signals may indicate impurities.
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of the compound.
-
Rationale: Mass spectrometry provides a precise measurement of the mass-to-charge ratio of the ionized compound, which should correspond to its calculated molecular weight.
-
Suggested MS Protocol:
-
Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The observed mass should correspond to the expected molecular weight of the free base (tert-Butyl 2-(piperidin-4-yl)acetate, C₁₁H₂₁NO₂) plus a proton [M+H]⁺ or other adducts.
-
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow from procurement to experimental use of tert-Butyl 2-(piperidin-4-yl)acetate oxalate, emphasizing the critical quality control checkpoints.
Caption: Quality control workflow for tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
Safe Handling and Storage Protocols
Adherence to safety protocols is paramount when handling any chemical reagent.
Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling tert-Butyl 2-(piperidin-4-yl)acetate oxalate.[11]
Handling
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]
-
Avoid contact with skin and eyes.[5] In case of contact, wash the affected area immediately with copious amounts of water.[5]
-
Take measures to prevent the buildup of electrostatic charge.[5]
Storage
-
Store the compound in a tightly closed container in a dry and well-ventilated place.[5]
-
Refrigerated storage (2-8°C) is recommended for long-term stability.[4][13]
Disposal
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]
Stock Solution Preparation Protocol
-
Objective: To prepare a concentrated stock solution for use in experiments.
-
Protocol:
-
Based on the solubility tests, select an appropriate solvent (e.g., DMSO for biological experiments, or a suitable organic solvent for synthesis).
-
Accurately weigh the desired amount of tert-Butyl 2-(piperidin-4-yl)acetate oxalate in a tared vial.
-
Add the calculated volume of solvent to achieve the target concentration (e.g., 10 mM or 100 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term stability. Before each use, thaw the solution and ensure it is homogeneous.
-
Conclusion
The quality of tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a critical determinant in the success of research and development projects that utilize this versatile building block. By implementing a rigorous process of supplier qualification, in-house analytical validation, and adherence to proper handling and storage protocols, researchers can ensure the integrity and reproducibility of their experimental results. This guide provides a foundational framework for these essential practices, empowering scientists to proceed with confidence in the quality of their starting materials.
References
- Combi-Blocks, Inc. (2023, December 15).
-
Arctom Scientific. CAS NO. 1360438-13-6 | tert-Butyl 2-(piperidin-4-yl)acetate oxalate | Catalog BD-A853877. Retrieved from .
- Echemi. tert-butyl 2-(piperidin-4-yl)acetate oxalate.
- BLDpharm. 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
- Sigma-Aldrich. tert-Butyl 2-(piperidin-4-yl)acetate oxalate | 1360438-13-6.
- Xidiandian. tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
- MedChemExpress. tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
- Jaudzems, K., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 66(2-3), 139-150.
- Fisher Scientific. (2015, January 30). SAFETY DATA SHEET.
- MedChemExpress. tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride | PROTAC Linker.
- Lead Sciences. tert-Butyl 2-(4-oxopiperidin-1-yl)acetate.
- Recochem Inc. (2024, March 13).
- PubChem. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620.
- Pugliese, T., et al. (2024).
- ChemicalBook. PIPERIDIN-4-YL-ACETIC ACID TERT-BUTYL ESTER(180182-07-4) 1H NMR.
- Chem-Impex. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester.
- BLDpharm. 162504-84-9|tert-Butyl 2-(piperidin-4-yloxy)acetate hydrochloride.
- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116891.
- Contardi, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals, 15(11), 1361.
- Delp, S. A., & Widenhoefer, R. A. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637-1642.
- Kim, H. J., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances, 12(41), 26959-26963.
- Pharmaffiliates. CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate.
- Romano, Jr., J. J., & Raksis, J. W. (1977). U.S. Patent No. 4,005,128. Washington, DC: U.S.
- BLDpharm. 1187928-30-8|tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate.
- Knight Chemicals. tert-butyl 3-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)azetidine-1-carboxylate.
- Khan, I., et al. (2023). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega, 8(36), 32837-32845.
- Wang, Y., et al. (2015). Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2015, 960783.
- PubChem. Oxalate acetate | C4H3O6-3 | CID 22754912.
- BLDpharm. 1394040-19-7|tert-Butyl 2-(piperidin-3-yl)acetate hydrochloride.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-(piperidin-4-yl)acetate oxalate | 1360438-13-6 [sigmaaldrich.com]
- 4. 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate|BLD Pharm [bldpharm.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. arctomsci.com [arctomsci.com]
- 7. echemi.com [echemi.com]
- 8. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 9. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. cometchemical.com [cometchemical.com]
- 13. tert-Butyl 2-(4-oxopiperidin-1-yl)acetate - Lead Sciences [lead-sciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-(piperidin-4-yl)acetate Oxalate
Welcome to the technical support center for the synthesis of tert-butyl 2-(piperidin-4-yl)acetate oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for tert-butyl 2-(piperidin-4-yl)acetate oxalate?
A1: The most prevalent and robust synthetic pathway involves a multi-step process that begins with commercially available starting materials. The general sequence is as follows:
-
N-Boc Protection: Protection of the piperidine nitrogen of a suitable precursor, such as 4-piperidone or isonipecotic acid, with a tert-butyloxycarbonyl (Boc) group.[1][2][3][4]
-
Esterification/Side Chain Introduction: Introduction of the acetate moiety. This can be achieved through various methods, such as the esterification of N-Boc-piperidine-4-acetic acid or the alkylation of an appropriate piperidine derivative.[5][6][7]
-
N-Boc Deprotection: Removal of the Boc protecting group under acidic conditions to yield the free secondary amine, tert-butyl 2-(piperidin-4-yl)acetate.[8][9][10][11]
-
Oxalate Salt Formation: Treatment of the free amine with oxalic acid to precipitate the desired oxalate salt, which often improves stability and handling of the final compound.[12]
Q2: Why is the oxalate salt form often preferred over the free base?
A2: The free base of tert-butyl 2-(piperidin-4-yl)acetate is often an oil or a low-melting solid that can be challenging to handle and purify.[13] Converting it to the oxalate salt typically yields a stable, crystalline solid.[12][14] This solid form is easier to isolate, purify through recrystallization, and store, ensuring higher purity and better stability for subsequent applications, such as in the synthesis of PROTAC linkers.[12][15]
Q3: What are the critical parameters that influence the overall yield of the synthesis?
A3: Several factors can significantly impact the final yield:
-
Purity of Reagents and Solvents: Using high-purity, anhydrous reagents and solvents is crucial, especially in the N-alkylation and Boc-protection/deprotection steps, as moisture can lead to side reactions.[7]
-
Reaction Monitoring: Careful monitoring of each reaction step by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts from over-running the reaction.[8]
-
pH Control during Work-up: Precise pH adjustment during aqueous work-ups is critical for efficient extraction and isolation of intermediates and the final product.[16]
-
Purification Techniques: The choice of purification method at each stage, whether it be column chromatography, recrystallization, or distillation, directly affects the purity and isolated yield of the subsequent starting material.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis.
Part 1: N-Boc Deprotection of tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate
Issue 1: Incomplete Boc Deprotection
-
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.
-
Potential Causes & Solutions:
-
Insufficient Acid: The stoichiometry of the acid may be inadequate for complete removal of the Boc group.
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gentle heating to 40-50°C can often accelerate the deprotection.[8] However, this should be done cautiously to avoid potential side reactions.
-
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Continue to monitor the reaction and extend the reaction time until the starting material is consumed.[8]
-
-
Issue 2: Formation of Side Products
-
Symptoms: TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product and starting material.
-
Potential Causes & Solutions:
-
Degradation of the tert-Butyl Ester: The strongly acidic conditions required for Boc deprotection can also lead to the cleavage of the tert-butyl ester, resulting in the formation of the corresponding carboxylic acid.
-
Solution: Employ milder deprotection conditions. Using a less concentrated acid solution or performing the reaction at a lower temperature (0°C to room temperature) can help minimize ester cleavage.[10] Careful monitoring is key to finding the balance between complete deprotection and minimal side product formation.
-
-
Alkylation by tert-Butyl Cation: The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites.[11]
-
Solution: The addition of a scavenger, such as triethylsilane or anisole, can help to trap the tert-butyl cation and prevent unwanted side reactions.
-
-
Part 2: Esterification and Side Chain Introduction
Issue 3: Low Yield during Esterification of N-Boc-piperidine-4-acetic acid
-
Symptoms: Low isolated yield of the desired tert-butyl ester.
-
Potential Causes & Solutions:
-
Inefficient Esterification Method: Standard Fischer esterification conditions (acid catalyst and tert-butanol) can be slow and require forcing conditions.
-
Solution: Consider alternative esterification methods. Using (Boc)₂O with DMAP and tert-butanol can be an effective one-pot method. Another approach is to convert the carboxylic acid to an acid chloride followed by reaction with tert-butanol.
-
-
Work-up and Purification Losses: The product may be partially soluble in the aqueous phase during extraction, or losses may occur during column chromatography.
-
Solution: Ensure the aqueous layer is saturated with a salt like NaCl (brine) to decrease the solubility of the organic product before extraction. Optimize the solvent system for column chromatography to ensure good separation and recovery.
-
-
Part 3: Oxalate Salt Formation
Issue 4: Product Oiling Out or Failing to Precipitate
-
Symptoms: Upon addition of oxalic acid, the product forms an oil instead of a crystalline solid, or no precipitate is formed at all.
-
Potential Causes & Solutions:
-
Solvent Choice: The solvent system may not be optimal for precipitation.
-
Solution: The salt formation is typically performed in a solvent in which the free base is soluble but the oxalate salt is not. Common solvents include isopropanol, ethanol, or ethyl acetate. If an oil forms, try adding a non-polar co-solvent like diethyl ether or hexane to induce precipitation.
-
-
Concentration: The solution may be too dilute for precipitation to occur.
-
Solution: Concentrate the solution of the free base before adding the oxalic acid solution.
-
-
Purity of the Free Base: Impurities can inhibit crystallization.
-
Solution: Ensure the tert-butyl 2-(piperidin-4-yl)acetate free base is of high purity before attempting salt formation. If necessary, purify the free base by column chromatography.
-
-
Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA in DCM
-
Materials:
-
tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the Boc-protected piperidine derivative (1.0 equiv.) in anhydrous DCM (at a concentration of approximately 0.1 M).
-
Add TFA to the solution to achieve a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-4 hours), remove the excess TFA and DCM under reduced pressure.
-
To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[8]
-
Protocol 2: Oxalate Salt Formation
-
Materials:
-
tert-Butyl 2-(piperidin-4-yl)acetate (free base)
-
Oxalic acid
-
Isopropanol (IPA) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the purified tert-butyl 2-(piperidin-4-yl)acetate (1.0 equiv.) in a minimal amount of a suitable solvent such as IPA or EtOH.
-
In a separate flask, prepare a solution of oxalic acid (1.0-1.1 equiv.) in the same solvent.
-
Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.
-
Stir the mixture for 1-2 hours. The oxalate salt should precipitate as a white solid.
-
If precipitation is slow, the mixture can be cooled in an ice bath to facilitate crystallization.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
-
Visualizations
Caption: Synthetic workflow for tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
Caption: Troubleshooting logic for synthesis optimization.
Quantitative Data Summary
| Step | Common Reagents | Typical Yield Range | Key Optimization Parameters |
| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or NaHCO₃ | 90-99% | Stoichiometry of (Boc)₂O, choice of base, reaction time.[3][17] |
| Esterification | Varies (e.g., Alkylation with tert-butyl bromoacetate) | 70-90% | Choice of base, reaction temperature, purity of alkylating agent.[18] |
| N-Boc Deprotection | Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane | 85-95% | Acid concentration, reaction temperature and time, use of scavengers.[8][11] |
| Oxalate Salt Formation | Oxalic acid in an alcohol solvent | >95% | Solvent choice, concentration, purity of the free base. |
References
-
MySkinRecipes. N-Boc-Piperidine-4-carboxylic acid methyl ester. [Link]
-
Reddit. How do I remove the N-Boc protection group to get the amino acid histidine?[Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
- Google Patents. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
-
ResearchGate. Any suggestion on Boc deprotection without using acid?[Link]
-
PrepChem.com. Synthesis of 4-carboxy-piperidine-1-carboxylic acid t-butyl ester. [Link]
-
Chongqing Chemdad Co., Ltd. N-Boc-Piperidine-4-carboxylic acid methyl ester. [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
PubChem. tert-Butyl 2-(piperidin-4-yl)acetate. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
National Institutes of Health. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. [Link]
-
Reddit. Esterification not Working (Separation). [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]
-
National Institutes of Health. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
ResearchGate. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
PubMed. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
ACS Publications. Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. [Link]
-
PubMed. Oxazole, Pyrazole and Piperidine Derivatives Having an O-Hydroxyaryl Moiety With Anticipated Molluscicidal Activity. [Link]
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]
-
PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
National Institutes of Health. Efficient and practical synthesis of monoalkyl oxalates under green conditions. [Link]
-
PubChem. tert-Butyl 2-(4-piperazin-1-yl-1-piperidyl)acetate. [Link]
-
PubMed Central. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. [Link]
-
Chemsrc. (R)-tert-Butyl 2-(piperidin-3-yl)acetate. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 3. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate|BLD Pharm [bldpharm.com]
- 15. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude tert-Butyl 2-(piperidin-4-yl)acetate Oxalate
Welcome to the technical support guide for the purification of tert-Butyl 2-(piperidin-4-yl)acetate oxalate (CAS No. 1360438-13-6).[1][2][3][4] This molecule is a valuable building block, notably used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the final biological activity of the target molecule.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude tert-Butyl 2-(piperidin-4-yl)acetate oxalate?
A1: The impurity profile of the crude product is highly dependent on the synthetic route employed. However, common impurities typically fall into several classes:
-
Process-Related Impurities: These include unreacted starting materials, residual solvents, and reagents from the synthesis of the piperidine core or the attachment of the tert-butyl acetate sidechain.[5]
-
Incomplete Salt Formation: The presence of the free base, tert-Butyl 2-(piperidin-4-yl)acetate, indicates that the reaction with oxalic acid was incomplete or that the salt has partially dissociated.
-
Side-Reaction Products: These can include products from over-alkylation or other unintended reactions involving the piperidine nitrogen.[6]
-
Degradation Products: The most significant degradation product is the hydrolyzed tert-butyl ester, resulting in 2-(piperidin-4-yl)acetic acid. This can occur if the compound is exposed to strong acidic conditions.[7][8]
-
Excess Oxalic Acid: Unreacted oxalic acid remaining from the salt formation step.
Q2: What is the primary recommended purification method for this compound?
A2: Recrystallization is the most effective and widely applicable method for purifying tert-Butyl 2-(piperidin-4-yl)acetate oxalate. As an organic salt, it is a crystalline solid with solubility properties that are highly dependent on the solvent and temperature, making it an ideal candidate for this technique.[9] The key is selecting an appropriate solvent system that dissolves the compound when hot but provides low solubility upon cooling, thereby allowing pure crystals to form while impurities remain in the mother liquor.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of the final product:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and detects proton-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Separates the main compound from impurities and confirms the molecular weight of the cationic portion (the free base).
-
Melting Point Analysis: A sharp melting point within a narrow range is indicative of high purity. Impurities typically cause melting point depression and broadening.
-
HPLC (High-Performance Liquid Chromatography): Offers quantitative assessment of purity by measuring the area percentage of the main peak relative to impurity peaks.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Recrystallization & Isolation Issues
Q: My product has "oiled out" or separated as a liquid instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly.
-
Causality & Solution:
-
Concentration is too high: The solution may be too concentrated. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Cooling is too rapid: A sudden temperature drop promotes rapid precipitation over ordered crystal growth. Let the solution cool gradually to room temperature before moving it to an ice bath.
-
Inappropriate Solvent: The solvent may be too "good," preventing the compound from reaching its nucleation point effectively. Consider switching to a solvent system where the compound's solubility is lower, or use a co-solvent system (e.g., alcohol/ether) to decrease solubility upon cooling.
-
Presence of Impurities: Certain impurities can inhibit crystallization. An initial purification step, like a charcoal treatment or a simple wash, may be necessary.
-
Q: The yield from my recrystallization is very low. How can I improve it?
A: Low recovery is a common challenge and can be attributed to several factors.
-
Causality & Solution:
-
Excessive Solvent: Using too much solvent during the initial dissolution step is the most common cause. The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Product Solubility: The compound may have significant solubility in the chosen solvent even at low temperatures. To mitigate this, ensure the final cooling step is done in an ice-water bath (0 °C) or even colder if the solvent allows. You can also try switching to a solvent in which the product is less soluble.
-
Premature Crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and filter flask and keep the solution hot throughout the filtration process.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Q: My final product is discolored (e.g., yellow or brown). How do I remove colored impurities?
A: Color is typically caused by high-molecular-weight, conjugated by-products.
-
Causality & Solution: These impurities can often be removed by treating the solution with activated charcoal. The porous structure of charcoal provides a large surface area for the adsorption of these colored molecules. See Protocol 2 for a detailed methodology.
Impurity-Specific Problems
Q: My NMR analysis shows signals corresponding to the free base. How do I address this?
A: This indicates incomplete protonation of the piperidine nitrogen.
-
Causality & Solution: The initial reaction may have used a substoichiometric amount of oxalic acid, or the workup conditions may have partially neutralized the salt. Before recrystallization, dissolve the crude material in a suitable solvent (e.g., isopropanol) and add a small, calculated amount of oxalic acid (e.g., 0.05-0.1 equivalents). Stir for a short period to ensure complete salt formation, then proceed with the recrystallization. This drives the equilibrium towards the desired oxalate salt.
Q: I suspect the tert-butyl ester has been hydrolyzed. How can I confirm this and is the batch salvageable?
A: Hydrolysis of the tert-butyl ester is a critical concern, as it is susceptible to cleavage under acidic conditions.[7][8]
-
Confirmation:
-
LC-MS: Look for a peak with a mass corresponding to the free acid (M-56).
-
¹H NMR: The characteristic singlet for the nine protons of the tert-butyl group at ~1.4 ppm will decrease in integration, while a new, broad signal for a carboxylic acid proton may appear downfield (>10 ppm).
-
-
Solution:
-
If hydrolysis is minor (<5%), careful recrystallization may be sufficient to remove the more polar amino acid by-product.
-
If hydrolysis is significant, the batch is likely not salvageable in its current form. It is crucial to revisit the preceding synthetic steps to ensure that any strong acids were properly neutralized before the salt formation and workup.
-
Experimental Protocols & Methodologies
Protocol 1: General Recrystallization of tert-Butyl 2-(piperidin-4-yl)acetate Oxalate
This protocol outlines a standard procedure. The choice of solvent is critical and may require optimization. Good starting points include isopropanol, ethanol, or methanol/MTBE mixtures.
-
Methodology:
-
Place the crude oxalate salt into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol) to the flask, just enough to create a slurry.
-
Heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
If the solution is clear, remove it from the heat source. If it contains insoluble matter or is colored, proceed to Protocol 2.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under high vacuum to a constant weight.
-
-
Trustworthiness (Self-Validating System): The success of this protocol is validated by post-purification analysis. A significant sharpening and elevation of the melting point, the disappearance of impurity peaks in the ¹H NMR and HPLC chromatogram, and a single spot on a TLC plate (if applicable) confirm the efficacy of the purification.
Protocol 2: Decolorization with Activated Charcoal
This protocol should be integrated into the recrystallization process after the crude solid has been fully dissolved in the hot solvent.
-
Methodology:
-
After the crude material is completely dissolved in the minimum amount of hot solvent (Step 3 of Protocol 1), remove the flask from the heat source temporarily.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal cautiously as it can cause the hot solution to boil vigorously.
-
Gently swirl the flask and return it to the heat source. Keep it at a gentle boil for 5-10 minutes to allow for adsorption.
-
Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely. Use a pre-heated filter funnel and receiving flask.
-
Rinse the flask and charcoal with a small amount of hot solvent to recover any residual product.
-
Proceed with the cooling and crystallization steps as described in Protocol 1 (from Step 5 onwards).
-
Data Presentation & Characterization
Table 1: Key Analytical Parameters for Pure tert-Butyl 2-(piperidin-4-yl)acetate Oxalate
| Parameter | Expected Value/Observation | Purpose |
| Appearance | White to off-white crystalline solid | Visual purity check |
| Molecular Formula | C₁₃H₂₃NO₆[1][4] | Identity |
| Molecular Weight | 289.33 g/mol [1][4] | Identity |
| ¹H NMR (DMSO-d₆) | δ ~8.5-9.0 (br s, 2H, NH₂⁺), δ ~3.2 (m, 2H), δ ~2.8 (m, 2H), δ ~2.2 (d, 2H), δ ~1.9 (m, 1H), δ ~1.7 (m, 2H), δ ~1.4 (s, 9H, t-Bu), δ ~1.3 (m, 2H). Note: Shifts are approximate and solvent-dependent. | Structural confirmation & Purity |
| Melting Point | A sharp range (e.g., 155-157 °C). Literature values may vary. Establish an internal standard. | Purity assessment |
| LC-MS (ESI+) | m/z = 200.16 [M+H]⁺ (for the free base C₁₁H₂₁NO₂) | Identity & Impurity profiling |
Visualization of Workflows
Diagram 1: Troubleshooting Decision Tree for Purification
This diagram provides a logical pathway for addressing common issues encountered with crude tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
Caption: A decision tree for troubleshooting the purification process.
Diagram 2: Standard Recrystallization Workflow
This diagram illustrates the sequential steps of the general purification protocol.
Caption: The sequential workflow for a standard recrystallization.
References
-
ACS Green Chemistry Institute. Acids - Reagent Guides. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
-
D'Andrea, L. D., & Di Chen, M. (2014). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Tetrahedron Letters, 55(30), 4141-4143. [Link]
- Schoemaker, H. E., et al. (2007). SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL TERT-BUTYL ESTERS OF PEPTIDES.
-
Li, J., et al. (2019). Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization. ACS Sustainable Chemistry & Engineering, 7(19), 16183–16191. [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. [Link]
-
Wesson, J. A., & Ward, M. D. (2007). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. Journal of Crystal Growth, 303(1), 272-279. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Refining Online. Amine Best Practices Guidelines. [Link]
-
Singh, K. J., & Pangarkar, V. G. (2009). Reactive Crystallization of Calcium Oxalate: Population Balance Modeling. Industrial & Engineering Chemistry Research, 48(4), 2008-2016. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Sonkamble, M. (2025). Recovery of oxalic acid from Calcium Oxalate which is waste product from ASK chemicals. [Link]
- Google Patents.
-
D’hooghe, M., & Van Brabandt, W. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3123. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
Reddit. Amine workup. [Link]
-
PubChem. Tert-butyl 2-(piperidin-4-yl)acetate. [Link]
-
Plant Care. How to Choose Piperidines: A Complete Buyer's Guide. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)acetate oxalate|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. tert-Butyl 2-(piperidin-4-yl)acetate oxalate | 1360438-13-6 [sigmaaldrich.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. vadic.vigyanashram.blog [vadic.vigyanashram.blog]
Stability issues and degradation pathways of tert-Butyl 2-(piperidin-4-yl)acetate
Welcome to the technical support center for tert-Butyl 2-(piperidin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Introduction
Tert-Butyl 2-(piperidin-4-yl)acetate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of more complex pharmaceutical agents. The molecule's structure, containing both a sterically hindered ester and a secondary amine within a piperidine ring, presents unique stability challenges. Understanding its degradation pathways is crucial for the development of robust synthetic routes, stable formulations, and accurate analytical methods.
This guide provides a comprehensive overview of the potential stability issues, offering practical advice to mitigate degradation and troubleshoot common experimental problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for tert-Butyl 2-(piperidin-4-yl)acetate?
A1: The two primary points of instability in tert-Butyl 2-(piperidin-4-yl)acetate are the tert-butyl ester and the secondary amine of the piperidine ring. The tert-butyl ester is susceptible to hydrolysis, particularly under acidic conditions, while the piperidine ring is prone to oxidation.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, tert-Butyl 2-(piperidin-4-yl)acetate should be stored in a cool, dry, and dark environment.[1] A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: Can I handle this compound on the open bench?
A3: For short durations, handling on an open bench is generally acceptable. However, due to its susceptibility to oxidation and moisture, prolonged exposure to the atmosphere should be avoided. For transfers and weighing, it is best practice to work in a glove box or under a stream of inert gas.
Q4: What solvents are recommended for dissolving tert-Butyl 2-(piperidin-4-yl)acetate?
A4: The compound is generally soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. When preparing solutions for storage, it is crucial to use anhydrous solvents to prevent hydrolysis.
Q5: Are there any known incompatibilities I should be aware of?
A5: Yes. Avoid strong acids, which can catalyze the hydrolysis of the tert-butyl ester. Strong oxidizing agents should also be avoided as they can lead to the oxidation of the piperidine ring. Additionally, prolonged exposure to high temperatures can promote degradation.
Potential Degradation Pathways
While specific degradation studies on tert-Butyl 2-(piperidin-4-yl)acetate are not extensively available in public literature, we can infer the most probable degradation pathways based on the chemical nature of its functional groups.
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group is the most likely site for hydrolytic degradation, which can occur under both acidic and, to a lesser extent, basic conditions.
-
Acid-Catalyzed Hydrolysis: This is the most significant degradation pathway. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The products are piperidin-4-ylacetic acid and tert-butanol.
-
Base-Catalyzed Hydrolysis (Saponification): While less common for sterically hindered tert-butyl esters, saponification can occur under strong basic conditions, yielding the carboxylate salt of piperidin-4-ylacetic acid and tert-butanol.
Oxidation of the Piperidine Ring
The secondary amine and the adjacent methylene groups of the piperidine ring are susceptible to oxidation.[2]
-
N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for piperidine-containing drugs and can also occur chemically with appropriate oxidizing agents.
-
Ring Oxidation/Opening: More aggressive oxidation can lead to the formation of various ring-opened products or the introduction of hydroxyl or carbonyl groups on the piperidine ring. H-abstraction from the C-H bonds adjacent to the nitrogen is a potential initiation step.[3][4]
The following diagram illustrates these potential degradation pathways:
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and analysis of tert-Butyl 2-(piperidin-4-yl)acetate.
Synthesis and Purification
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield in synthesis | - Incomplete reaction. - Side reactions. - Degradation during workup. | - Monitor reaction progress by TLC or LC-MS to ensure completion. - Ensure starting materials are pure and dry. - Use an inert atmosphere if reagents are air-sensitive. - Perform aqueous workup at low temperatures to minimize hydrolysis. |
| Presence of impurities after purification | - Co-eluting impurities during chromatography. - Degradation on silica gel. - Insufficient purification. | - Use a different solvent system for column chromatography. - Consider using a neutral or deactivated silica gel to minimize on-column degradation. - Recrystallization may be an effective alternative or additional purification step. |
| Product appears discolored (yellow or brown) | - Oxidation of the piperidine ring. | - Ensure all solvents are degassed. - Store the final product under an inert atmosphere. - If discoloration occurs during synthesis, consider using an antioxidant or performing the reaction under stricter inert conditions. |
Analytical (HPLC) Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Appearance of unexpected peaks in chromatogram | - Degradation of the sample in solution. - Contamination of the mobile phase or sample. - Carryover from previous injections. | - Prepare samples fresh in a suitable anhydrous solvent. - Analyze a blank (solvent) injection to check for system contamination. - Implement a robust needle wash protocol. - Perform a forced degradation study to identify potential degradation products. |
| Peak tailing | - Secondary interactions with the stationary phase. - Column overload. - Mismatched injection solvent and mobile phase. | - Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to mask silanol interactions. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase if possible. |
| Variable retention times | - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation. | - Ensure mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Use a guard column and replace it regularly. - Flush the column with a strong solvent after each sequence. |
| Loss of peak area over time in a sequence | - Instability of the sample in the autosampler. | - Use a cooled autosampler (if available). - Prepare smaller batches of the sample for injection. - Investigate the stability of the compound in the chosen sample solvent. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.
Objective: To investigate the stability of tert-Butyl 2-(piperidin-4-yl)acetate under various stress conditions.
Materials:
-
tert-Butyl 2-(piperidin-4-yl)acetate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
HPLC system with UV or MS detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of tert-Butyl 2-(piperidin-4-yl)acetate in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile. Use a gradient elution (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or MS detector.
-
Analysis: Analyze the stressed samples alongside an unstressed control sample.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
If using an MS detector, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
The following diagram outlines the workflow for the forced degradation study:
References
- Karlsen, J., & Undheim, K. (1973). N-Oxides and N-alkoxy salts of piperidine. Acta Chemica Scandinavica, 27, 1034-1040.
- Damani, L. A. (1987). Metabolism of nitrogen-containing heterocyclic compounds. In Metabolism of xenobiotics (pp. 581-603). Taylor & Francis.
- Glória, M. A. (2005). Biogenic amines in food: a review. Brazilian Journal of Food Technology, 8(2), 95-106.
-
PubChem. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link][5]
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. 162504-84-9|tert-Butyl 2-(piperidin-4-yloxy)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 3. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2174007-91-9|tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 5. PubChemLite - Tert-butyl 2-hydroxy-2-(piperidin-4-yl)acetate (C11H21NO3) [pubchemlite.lcsb.uni.lu]
Identifying common impurities in tert-Butyl 2-(piperidin-4-yl)acetate oxalate
Introduction
Welcome to the technical support guide for tert-Butyl 2-(piperidin-4-yl)acetate oxalate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling, analysis, and application of this versatile PROTAC linker. As a key building block in the synthesis of targeted protein degraders, ensuring its purity is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Impurity Identification and Characterization
Q1: We are observing an unknown peak in our HPLC analysis of a recently purchased batch of tert-Butyl 2-(piperidin-4-yl)acetate oxalate. What are the most probable impurities I should consider?
A1: Impurities in tert-Butyl 2-(piperidin-4-yl)acetate oxalate can generally be categorized into two main classes: process-related impurities and degradation products. Understanding the synthetic route is key to postulating the identity of process-related impurities. A common and efficient synthesis proceeds via a Wittig or Horner-Wadsworth-Emmons reaction of an N-protected piperidin-4-one with a phosphonate or phosphonium ylide, followed by reduction of the resulting exocyclic double bond, deprotection, and salt formation.
Based on this pathway, here are the most likely process-related impurities:
-
Starting Materials: Unreacted N-protected piperidin-4-one (e.g., N-Boc-4-piperidone) and tert-butyl diethylphosphonoacetate.
-
Intermediates: The unsaturated intermediate, tert-butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate, may be present if the reduction step is incomplete.
-
Reaction By-products: Triphenylphosphine oxide (from a Wittig reaction) or diethyl phosphite (from a Horner-Wadsworth-Emmons reaction) are common by-products that can be challenging to remove completely.
-
Solvent-Related Impurities: Residual solvents used during the synthesis and purification (e.g., THF, ethyl acetate, methanol) may be present.
Degradation can also occur under improper storage or handling conditions:
-
Hydrolysis Product: The tert-butyl ester is susceptible to acidic hydrolysis, which would yield 2-(piperidin-4-yl)acetic acid.
-
Decarboxylation Product: While less common under normal conditions, thermal stress could potentially lead to some level of decarboxylation.
The following table summarizes these potential impurities:
| Impurity Name | Potential Source | Typical Analytical Observation |
| N-Boc-4-piperidone | Unreacted Starting Material | Earlier eluting peak in reverse-phase HPLC |
| tert-Butyl diethylphosphonoacetate | Unreacted Reagent | Can be observed by 1H and 31P NMR |
| tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate | Incomplete Reduction | Peak with a different retention time in HPLC, presence of vinylic proton in 1H NMR |
| Triphenylphosphine oxide | Wittig Reaction By-product | Can be detected by HPLC and mass spectrometry |
| 2-(Piperidin-4-yl)acetic acid | Hydrolysis of tert-butyl ester | More polar, earlier eluting peak in reverse-phase HPLC |
| Residual Solvents | Synthesis and Purification | Can be identified and quantified by GC-HS or 1H NMR |
Q2: How can I definitively identify the unknown impurity in my sample?
A2: A multi-pronged analytical approach is recommended for unambiguous identification:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most powerful technique for initial identification. By obtaining the mass-to-charge ratio (m/z) of the impurity, you can often propose a molecular formula and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated or is present in a significant quantity, 1H and 13C NMR will provide detailed structural information. For process-related impurities from a phosphonate reagent, 31P NMR can be very informative.
-
Gas Chromatography-Headspace (GC-HS): This is the standard method for identifying and quantifying residual solvents.
-
Comparison to a Reference Standard: If a potential impurity is suspected and a reference standard is available, co-injection in HPLC can confirm its identity if the retention times match.
Troubleshooting Analytical Methods
Q3: We are developing an HPLC method for purity analysis. What are the recommended starting conditions?
A3: A reverse-phase HPLC method with UV detection is a suitable starting point. Since the piperidine ring lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-215 nm) is necessary. For enhanced sensitivity, derivatization with a UV-active agent can be considered.[1][2]
Here is a recommended starting protocol:
Experimental Protocol: HPLC-UV Method for Purity Analysis
-
Instrumentation and Column:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.[3]
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 15-20 minutes.
-
-
Detection:
-
Wavelength: 210 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent like water/acetonitrile.
-
This method should provide good separation of the main component from most potential impurities. Method optimization (gradient slope, flow rate, column temperature) may be necessary to resolve closely eluting peaks.
Q4: Our NMR spectrum of the compound looks complex. What are the expected chemical shifts for tert-Butyl 2-(piperidin-4-yl)acetate?
A4: The 1H NMR spectrum of the free base, tert-Butyl 2-(piperidin-4-yl)acetate, in a solvent like CDCl3, would show characteristic signals for the piperidine ring protons, the acetate methylene protons, and the tert-butyl group. The oxalate salt formation will cause shifts in the signals of the protons near the piperidinium nitrogen.
Expected 1H NMR Chemical Shifts (Free Base, CDCl3):
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (CH3)3 | 1.45 | singlet | 9H |
| Piperidine CH2 (axial, positions 3, 5) | 1.10-1.25 | multiplet | 2H |
| Piperidine CH (position 4) | 1.85-2.00 | multiplet | 1H |
| Acetate CH2 | 2.20-2.30 | doublet | 2H |
| Piperidine CH2 (equatorial, positions 2, 6) | 3.00-3.15 | multiplet | 2H |
| Piperidine CH2 (axial, positions 2, 6) | 2.55-2.70 | multiplet | 2H |
| Piperidine NH | variable | broad singlet | 1H |
Note: These are approximate values and can vary depending on the solvent and concentration. For the oxalate salt, the signals for the piperidine protons, especially those at positions 2 and 6, will be shifted downfield due to the protonation of the nitrogen.
Visualizing the Chemistry
Synthetic Pathway and Potential Impurity Formation
The following diagram illustrates a common synthetic route to tert-Butyl 2-(piperidin-4-yl)acetate oxalate and highlights the stages where key impurities can be introduced.
Caption: Synthetic pathway and impurity formation.
Analytical Workflow for Impurity Identification
This workflow outlines a logical approach to identifying unknown peaks in your sample.
Caption: Analytical workflow for impurity identification.
References
-
Pergande, M. R., & Cologna, S. M. (2017). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLoS ONE, 12(4), e0175223. [Link]
- Google Patents. (2014). The HPLC analytical approach of 3-amino piperidine. CN104034814B.
-
Raju, N. J., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 584-591. [Link]
-
Li, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(9), 834-840. [Link]
-
PubChem. tert-Butyl 2-(piperidin-4-yl)acetate. [Link]
-
MDPI. (2019). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 24(15), 2786. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to tert-Butyl 2-(piperidin-4-yl)acetate oxalate
Welcome to our dedicated technical support resource for tert-Butyl 2-(piperidin-4-yl)acetate oxalate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a bifunctional molecule, it serves as a critical component in the construction of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the nuances of working with this reagent and minimize the formation of unwanted side products.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise when using tert-Butyl 2-(piperidin-4-yl)acetate oxalate in synthesis.
Q1: What is the purpose of the oxalate salt form of this reagent?
A1: The oxalate salt form of tert-Butyl 2-(piperidin-4-yl)acetate offers several practical advantages over the freebase. The salt is typically a stable, crystalline solid that is easier to handle, weigh accurately, and store long-term compared to the often-oily freebase amine.[3] The oxalate salt is readily converted to the free amine in situ during the reaction by the addition of a suitable base.
Q2: Will the tert-butyl ester be stable under my planned N-alkylation or N-acylation reaction conditions?
A2: The tert-butyl ester is a robust protecting group for the carboxylic acid and is exceptionally stable under a wide range of nucleophilic and basic conditions.[4][5] This stability makes it compatible with most standard N-alkylation and N-acylation protocols, which typically employ bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate. The tert-butyl ester is, however, labile to strong acidic conditions, which allows for its selective removal later in the synthetic sequence.[4][5]
Q3: What are the most common side reactions to be aware of when using this reagent?
A3: The most prevalent side reactions are over-alkylation of the piperidine nitrogen to form a quaternary ammonium salt, and potential steric hindrance affecting the reaction rate. Less common, but still possible, are reactions involving the ester moiety under harsh conditions, though the tert-butyl group provides significant protection.
Q4: How does the steric bulk of the tert-butyl acetate group affect the reactivity of the piperidine nitrogen?
A4: The 4-substituted piperidine ring exists predominantly in a chair conformation with the bulky tert-butyl acetate group in the equatorial position to minimize steric strain. This orientation generally leaves the nitrogen lone pair accessible for reactions. However, with very bulky electrophiles, some degree of steric hindrance may be observed, potentially slowing down the reaction rate compared to unsubstituted piperidine.[6]
Part 2: Troubleshooting Guide: Minimizing Side Reactions
This section provides a detailed guide to troubleshooting and preventing common side reactions encountered during the use of tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
Issue 1: Over-alkylation (Formation of Quaternary Ammonium Salt)
Over-alkylation is a frequent side reaction where the desired tertiary amine product reacts further with the alkylating agent to form an undesired quaternary ammonium salt. This is particularly problematic with highly reactive alkylating agents.[7]
Root Causes & Solutions:
| Cause | Solution |
| Excess Alkylating Agent | Use a strict 1:1 stoichiometry of the amine to the alkylating agent, or a slight excess of the amine (1.1-1.2 equivalents). |
| High Reactivity of Alkylating Agent | For highly reactive agents like methyl iodide or benzyl bromide, add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible, to maintain a low concentration.[8] |
| Reaction Conditions | Lowering the reaction temperature can help to control the rate of the second alkylation. |
| Alternative Method | Consider using reductive amination as an alternative to direct alkylation. This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ. This approach completely avoids the possibility of over-alkylation.[7] |
Issue 2: Incomplete or Sluggish Reactions
Sometimes, reactions may not proceed to completion or may be unexpectedly slow. This can be due to a variety of factors.
Root Causes & Solutions:
| Cause | Solution |
| Insufficient Basicity | Ensure at least two equivalents of base are used to both neutralize the oxalate salt and scavenge the acid produced during the reaction. For less reactive systems, a stronger base may be required. |
| Steric Hindrance | If reacting with a particularly bulky electrophile, an increase in reaction temperature or a longer reaction time may be necessary. The use of a less sterically demanding coupling agent in acylation reactions can also be beneficial. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent. If using an insoluble base like potassium carbonate, a more polar solvent such as DMF or acetonitrile may be required to facilitate the reaction.[9] |
| Reagent Quality | Verify the purity and integrity of your reagents, especially the electrophile and any coupling agents, as they can degrade over time. |
Issue 3: Premature Deprotection of the tert-Butyl Ester
While generally stable, the tert-butyl ester can be cleaved under certain conditions, leading to the formation of the free carboxylic acid.
Root Causes & Solutions:
| Cause | Solution |
| Acidic Conditions | Avoid any acidic conditions during the coupling reaction and work-up. If an acidic wash is necessary during extraction, use a dilute, weak acid and minimize contact time. |
| High Temperatures | In rare cases, prolonged heating at very high temperatures in the presence of certain reagents could potentially lead to some ester cleavage. Monitor reactions at elevated temperatures closely. |
Part 3: Experimental Protocols
The following are detailed, step-by-step protocols for common reactions involving tert-Butyl 2-(piperidin-4-yl)acetate oxalate, designed to minimize side reactions.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the mono-N-alkylation of tert-Butyl 2-(piperidin-4-yl)acetate oxalate with an alkyl halide.
Workflow Diagram:
Caption: Workflow for N-Alkylation.
Materials:
-
tert-Butyl 2-(piperidin-4-yl)acetate oxalate (1.0 eq)
-
Alkyl halide (e.g., bromide or iodide) (1.0-1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
-
Add anhydrous DMF to dissolve the solid.
-
Add DIPEA to the solution and stir for 10-15 minutes at room temperature. The DIPEA will neutralize the oxalate salt to form the free amine.
-
Slowly add the alkyl halide to the reaction mixture. For highly reactive alkyl halides, consider using a syringe pump for addition over 1-2 hours.
-
Stir the reaction at room temperature, or heat to 50-60°C if necessary.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation
This protocol outlines a standard procedure for the N-acylation of tert-Butyl 2-(piperidin-4-yl)acetate oxalate with a carboxylic acid using a peptide coupling reagent.
Workflow Diagram:
Caption: Workflow for N-Acylation.
Materials:
-
tert-Butyl 2-(piperidin-4-yl)acetate oxalate (1.1 eq)
-
Carboxylic acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve tert-Butyl 2-(piperidin-4-yl)acetate oxalate in anhydrous DMF and add DIPEA (to neutralize the oxalate).
-
Add the solution of the free amine to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 4: Concluding Remarks
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a valuable and versatile building block in modern organic synthesis. By understanding its chemical properties and being aware of the potential for side reactions, researchers can optimize their reaction conditions to achieve high yields of the desired products. The key to success lies in careful control of stoichiometry, appropriate choice of reagents and reaction conditions, and diligent monitoring of the reaction progress.
References
-
Kozicka, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4786. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Davies, H. M., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 26(19), 4236–4241. [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]
-
Popadyuk, I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther, 1(5), 321-343. [Link]
-
Popadyuk, I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Ano, S. O., et al. (1999). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry, 38(4), 777–787. [Link]
Sources
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating a Smoother Path with Piperidine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperidine derivatives. This guide is designed to be a dynamic resource, moving beyond simple protocols to address the nuanced challenges and inconsistencies that can arise during experimentation. Here, we delve into the "why" behind the "how," offering field-proven insights to help you troubleshoot effectively and ensure the integrity of your results. Piperidine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous pharmaceuticals.[1][2][3] However, their reactivity and physical properties can present unique challenges. This guide is structured to provide direct answers to common problems, ensuring your research stays on track.
Troubleshooting Guide: From Synthesis to Analysis
This section addresses specific issues you may encounter during the synthesis, purification, and handling of piperidine derivatives.
I. Synthesis & Reaction Challenges
Inconsistent yields, unexpected byproducts, and sluggish reactions are common hurdles in the synthesis of piperidine derivatives.
Problem: My N-alkylation of piperidine is sluggish or results in low yield.
-
Potential Cause 1: Insufficient Reactivity of the Alkylating Agent. Alkyl chlorides are generally less reactive than bromides or iodides.
-
Solution: Consider switching to a more reactive alkyl halide, such as an alkyl bromide or iodide, to increase the reaction rate.[4]
-
-
Potential Cause 2: Steric Hindrance. Bulky substituents on either the piperidine ring or the alkylating agent can physically impede the reaction.
-
Solution: Increasing the reaction temperature can provide the necessary energy to overcome this barrier. In some cases, exploring an alternative synthetic route may be more effective.[4]
-
-
Potential Cause 3: Inappropriate Solvent. The choice of solvent significantly impacts reaction kinetics.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can solvate the cation without interfering with the nucleophile.[4]
-
Problem: I am observing a significant amount of quaternary ammonium salt as a byproduct in my N-alkylation reaction.
This indicates over-alkylation of the piperidine nitrogen, a common side reaction, especially with highly reactive alkylating agents.[4]
-
Solution 1: Control Stoichiometry. Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[4]
-
Solution 2: Slow Addition. Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[4]
-
Solution 3: Lower Reaction Temperature. Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.[4]
Problem: My acylation of a piperidine is incomplete.
-
Potential Cause 1: Low Reactivity of Acylating Agent. Acyl chlorides are more reactive than acid anhydrides.
-
Solution: If using an acid anhydride, consider switching to the corresponding acyl chloride for a more facile reaction. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate when using anhydrides.[4]
-
-
Potential Cause 2: Lack of a Base. A base is necessary to neutralize the acid byproduct (e.g., HCl) generated during the reaction.
-
Solution: Use a non-nucleophilic base like triethylamine. Pyridine can also be used and can serve as the solvent as well.[4]
-
Problem: Low yield or poor stereoselectivity in my Aza-Diels-Alder reaction to form a piperidine ring.
-
Potential Cause: The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which can be influenced by the catalyst and substrates used.[5]
-
Solution 1: Optimize Catalyst. The choice of catalyst can influence the reaction pathway. Experiment with different Lewis acids to favor the desired concerted mechanism.
-
Solution 2: Control Temperature. Lowering the reaction temperature may help to minimize side reactions like polymerization or decomposition.[5]
-
Solution 3: Use Cyclic Dienes. Cyclic dienes often lead to higher diastereoselectivities in Diels-Alder reactions.[5]
-
II. Purification Headaches
The basicity and physical properties of piperidine derivatives can make their purification challenging.
Problem: I'm having difficulty separating my piperidine product from a pyridine impurity.
-
Root Cause: Piperidine and pyridine form a constant boiling point mixture (azeotrope), making their separation by simple fractional distillation difficult.[4][6] The azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C.[5][7]
-
Solution: Acid-Base Extraction. Utilize the difference in basicity between the two compounds.
-
Protocol: Dissolve the mixture in an organic solvent (e.g., diethyl ether). Wash with a dilute acid solution (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine will remain in the organic layer. The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4]
-
Problem: My piperidine-based compound forms an azeotrope with water, making it difficult to obtain an anhydrous product.
-
Solution 1: Azeotropic Distillation with a Hydrocarbon. Add a solvent like benzene or toluene. The hydrocarbon-water azeotrope will distill at a lower temperature, effectively removing the water.[4]
-
Solution 2: Drying Agents. For smaller scales, stand the piperidine-water mixture over potassium hydroxide (KOH) pellets for several hours, then decant or filter.[4] Calcium hydride (CaH₂) can also be used.[4]
III. Stability and Storage Issues
Proper storage is crucial for maintaining the integrity of piperidine derivatives.
Problem: My piperidine solution has turned yellow or brown upon storage.
-
Cause: This discoloration is often due to oxidation, especially upon exposure to air and light.[4][5]
-
Usability: For reactions sensitive to impurities, the piperidine should be purified before use. Distillation is the most common purification method.[4][5]
-
Prevention: Store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[5][8]
Problem: I have observed crystallization in my piperidine/DMF solution used for Fmoc deprotection.
-
Cause: This is likely due to the formation of a salt.[5] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl from other reagents in storage) to form piperidine hydrochloride.[5][9]
-
Resolution: Allow the solution to warm to room temperature to see if the crystals redissolve. If salt formation is suspected, it is best to discard the solution and prepare a fresh one.[4]
-
Prevention: Ensure the storage container is well-sealed and consider storing it under an inert atmosphere.[5]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place (often 2-8°C)[8] | High temperatures can accelerate degradation and oxidation.[8][10] |
| Atmosphere | Inert gas (Nitrogen or Argon)[5] | Prevents oxidation from atmospheric oxygen.[4] |
| Light Exposure | Opaque or amber containers[8] | Protects photosensitive compounds from degradation.[8] |
| Humidity | Tightly sealed containers, desiccants[8] | Prevents hydrolysis from atmospheric moisture.[8][10] |
IV. Analytical Inconsistencies
Problem: I am observing peak tailing or poor separation of my basic piperidine derivative during reverse-phase HPLC.
-
Cause: The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups on the silica-based stationary phase, leading to poor peak shape.
-
Solution: Add a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups and improve peak symmetry.[6] Alternatively, adjusting the pH of the mobile phase can also help.[11]
Problem: My piperidine derivative, which is a free base, shows two peaks in the HPLC chromatogram, while its hydrochloride salt shows only one.
-
Potential Cause: This could be due to differential ionization or interaction with the stationary phase.[11] The free base may exist in both protonated and unprotonated forms under the chromatographic conditions, leading to two peaks. The salt form is already protonated, resulting in a single peak.[11]
-
Solution: Adjusting the mobile phase pH with a buffer or an additive like trifluoroacetic acid (TFA) can help ensure the analyte is in a single ionic state, leading to a single, sharp peak.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with piperidine? A: Piperidine is a highly flammable liquid and vapor. It is also toxic if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[12][13][14] Always work in a well-ventilated area or a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[12][14] Keep it away from heat, sparks, and open flames.[13]
Q2: What are common side reactions to be aware of when using piperidine in solid-phase peptide synthesis (SPPS)? A: In Fmoc-based SPPS, piperidine is used for deprotection. Common side reactions include:
-
Aspartimide formation: This is particularly prevalent when an aspartic acid residue is followed by certain amino acids like glycine.[16][17] Piperidine can open the aspartimide ring, leading to piperidide adducts.[17] Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help reduce this side reaction.[17][18]
-
Diketopiperazine formation: This can occur at the dipeptide stage, especially when proline is one of the first two amino acids.[17]
-
3-(1-Piperidinyl)alanine Formation: This can happen with peptides containing a C-terminal cysteine.[17]
Q3: My hydrogenation of a pyridine derivative to the corresponding piperidine is stalling. What could be the issue? A: This is a classic case of product inhibition, which is a form of catalyst poisoning.[19] The piperidine product, being a stronger base, can adsorb strongly to the active sites of the catalyst (e.g., Pd/C, PtO₂), preventing the pyridine starting material from binding and reacting.[19] To mitigate this, you might need to use a higher catalyst loading, increase the hydrogen pressure, or consider a different catalyst that is less susceptible to poisoning by amines.[5]
Q4: Can piperidine act as a nucleophilic catalyst in addition to being a base? A: Yes. In reactions like the Knoevenagel condensation, piperidine can react with an aldehyde to form an iminium ion. This iminium ion is more electrophilic than the starting aldehyde, making it more susceptible to attack by a nucleophile.[20][21]
Visualizing Troubleshooting Workflows
Workflow for Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Decision Tree for Piperidine Purification
Caption: Decision tree for selecting a purification method for piperidine derivatives.
References
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
- Benchchem. (2025, December). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Benchchem. (2025, December). Application Notes and Protocols for Piperidine-Mediated Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BIOSYNCE. (2025, August 25). What is the stability of piperidine?
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
- W. D. F. Meutermans, S. F. Alewood, A. L. Parker, P. F. Alewood, G. A. Smythe. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. MDPI AG. Retrieved from [Link]
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- (2023, March 16). Piperidine - SAFETY DATA SHEET.
- (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Google Patents. (n.d.). Process for purifying piperidine.
-
Khamitova, A. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Retrieved from [Link]
-
Reddit. (2016, December 1). Piperidine catalyst in Knoevenagel reaction? Retrieved from [Link]
-
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
-
Silva, M. S., & da Silva, J. B. P. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5489–5497. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 8. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. biosynce.com [biosynce.com]
- 11. researchgate.net [researchgate.net]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. chemos.de [chemos.de]
- 14. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating tert-Butyl Ester Deprotection in the Presence of a Piperidine Ring
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges encountered when deprotecting tert-butyl (t-Bu) esters on molecules that also contain a piperidine moiety. The inherent basicity of the piperidine nitrogen and the acidic conditions required for t-Bu ester cleavage create a unique chemical environment that demands careful consideration to ensure reaction success and product purity. This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.
Frequently Asked Questions (FAQs): The Core Principles
Q1: What is the fundamental challenge when deprotecting a t-butyl ester on a molecule containing a piperidine ring?
The primary challenge lies in the opposing chemical nature of the two functionalities. The piperidine ring is basic due to the lone pair of electrons on the nitrogen atom. Conversely, the tert-butyl ester is an acid-labile protecting group, requiring strong acidic conditions for cleavage.[1][2] When you introduce a strong acid like trifluoroacetic acid (TFA) to cleave the ester, you will invariably and immediately protonate the piperidine nitrogen, forming a piperidinium salt. While this salt is generally stable under these conditions, the reaction environment becomes more complex, and potential side reactions must be carefully managed.
Q2: Can you explain the mechanism of acid-catalyzed t-butyl ester cleavage and the main byproduct I should be worried about?
The deprotection proceeds via a mechanism involving protonation of the ester carbonyl, followed by the loss of a stable tert-butyl carbocation to yield the desired carboxylic acid and isobutylene.[3]
The critical species to control is the highly reactive tert-butyl cation (t-Bu⁺) .[4] This potent electrophile is the primary cause of side-product formation. If left unquenched, it can alkylate any nucleophilic sites on your molecule, leading to a common impurity with a mass increase of +56 Da.
dot digraph "Mechanism of t-Butyl Ester Deprotection and Scavenging" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} enddot Caption: Mechanism of t-Bu ester deprotection and t-butyl cation fate.
Q3: Is the piperidine ring compatible with standard t-butyl deprotection conditions?
Generally, yes. The piperidine nitrogen, once protonated to its ammonium salt form, is deactivated and typically stable to the acidic conditions used for t-butyl ester cleavage. The C-N and C-C bonds of the piperidine ring are robust. The primary concern is not the degradation of the piperidine ring itself, but rather its influence on reaction parameters (e.g., requiring stoichiometric amounts of acid) and the potential for the molecule as a whole to contain other nucleophilic sites susceptible to alkylation.
Troubleshooting Guide: Common Problems & Solutions
Problem: Incomplete or Slow Deprotection
Q4: I'm seeing starting material remain even after several hours. What should I check?
This is a common issue that can usually be resolved by systematically evaluating your reaction conditions.
-
Acid Stoichiometry and Concentration: The basic piperidine nitrogen will consume at least one equivalent of acid. Ensure you are using a sufficient excess. For most applications, using neat TFA or a high concentration solution (e.g., 50-95% TFA in dichloromethane, DCM) is standard.[4][5]
-
Reaction Time and Temperature: While most deprotections are complete within 1-4 hours at room temperature, sterically hindered esters may require longer reaction times.[4][6] Monitor the reaction by TLC or LC-MS. Gentle heating should be avoided as it can promote side reactions.
-
Solvent Choice: Dichloromethane (DCM) is the most common solvent as it is aprotic and effectively dissolves most substrates.[6] Using protic solvents can sometimes hinder the reaction.
Problem: Formation of an Impurity with a +56 Mass Shift
Q5: My LC-MS analysis shows a significant byproduct with a mass of [M+56]. What is it and how do I prevent it?
This byproduct is almost certainly your desired product that has been alkylated by a tert-butyl cation.[4] This occurs when the t-Bu⁺ cation reacts with a nucleophilic functional group on your molecule instead of being safely quenched.
Solution: The Critical Role of Scavengers
Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation more rapidly than it can react with your substrate.[7] The choice of scavenger is critical and depends on the specific nucleophiles present in your molecule.
| Scavenger | Target Functional Group | Rationale & Comments |
| Triisopropylsilane (TIS) or Triethylsilane (TES) | Tryptophan (indole ring), general purpose | Highly effective cation scavengers.[4] TIS is often preferred due to its steric bulk. Silanes are excellent at reducing the carbocation. |
| Water | General Purpose | A simple and effective scavenger.[8][9] Often used in combination with TIS in a cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS). |
| Thioanisole | Methionine (thioether) | Prevents S-alkylation of the methionine side chain.[10] |
| Ethanedithiol (EDT) | Cysteine (free thiol) | Protects the highly nucleophilic thiol group from alkylation.[4] |
| Anisole or Phenol | Tyrosine (phenolic ring) | The electron-rich aromatic ring can intercept the t-butyl cation.[4][9] |
A common and robust general-purpose scavenger cocktail is TFA/Water/TIS (95:2.5:2.5 v/v/v) .[4] For molecules with multiple sensitive residues, more complex mixtures like "Reagent K" (TFA/phenol/water/thioanisole/EDT) can be employed.
Problem: The Piperidine Nitrogen is Boc-Protected
Q6: My piperidine nitrogen is protected with a Boc group. Can I selectively deprotect the t-butyl ester?
This is a challenging scenario as both the N-Boc group and the t-butyl ester are acid-labile. True orthogonality is lost.[11] However, there is often a difference in lability that can sometimes be exploited. N-Boc groups are generally more acid-labile than t-butyl esters.
-
High Selectivity Challenge: Using standard strong acid conditions like >20% TFA in DCM will likely remove both protecting groups.
-
Potential for Selectivity: A well-documented method for selectively cleaving N-Boc groups in the presence of t-butyl esters is using 4M HCl in dioxane .[12][13] This reagent can often achieve N-Boc removal in under 30 minutes at room temperature while leaving the t-butyl ester intact.[12][13] Conversely, achieving selective t-butyl ester deprotection in the presence of an N-Boc group is much more difficult and may require exploring milder Lewis acid conditions.[14][15][16]
dot digraph "Deprotection_Decision_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Decision workflow for selecting deprotection conditions.
Experimental Protocols
Protocol 1: General Deprotection with TFA and Scavengers
This protocol is a robust starting point for most substrates.
-
Preparation: Dissolve the tert-butyl ester-containing substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add the appropriate scavenger(s). For a general-purpose reaction, add triisopropylsilane (TIS, 2.5% v/v) and deionized water (2.5% v/v).
-
Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 95% v/v) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS every 30-60 minutes. A typical reaction time is 1-4 hours.
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting crude product (often a TFA salt) can be purified by precipitation (e.g., adding cold diethyl ether), chromatography, or crystallization.
Protocol 2: Milder Deprotection with HCl in Dioxane
This method can be useful for substrates sensitive to neat TFA.
-
Preparation: Dissolve the substrate (1.0 eq) in a minimal amount of anhydrous dioxane.
-
Deprotection: Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Upon completion, carefully neutralize the excess acid with a suitable base (e.g., saturated NaHCO₃ solution) if required for purification. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt of your product.
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. Retrieved from [Link]
-
ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Retrieved from [Link]
-
ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF. Retrieved from [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA? Retrieved from [Link]
-
APD BioPharm. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
ResearchGate. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
Neumann, C. S., et al. (2020). Cyanopyridiniumylides as Side Chain Protecting Groups for Aspartic Acid To Eliminate Aspartimide Formation in Fmoc SPPS. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]
- Salomon, C. J. (2005). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 61(16), 3691-3722.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Ester cleavage conditions? Retrieved from [Link]
-
ResearchGate. (2019). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Request PDF. Retrieved from [Link]
-
Kumar, S., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1474-1482. Retrieved from [Link]
-
ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? Retrieved from [Link]
-
AWS. (n.d.). Supporting Information: New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 20(8), 14370–14389. Retrieved from [Link]
- Li, B., et al. (2000). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Tetrahedron Letters, 41(43), 8301-8305.
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ResearchGate. (2000). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Request PDF. Retrieved from [Link]
-
Li, B., et al. (2000). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Tetrahedron Letters, 41(43), 8301-8305. Abstract available at [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Comprehensive Spectroscopic Characterization of Piperidine-4-acetic Acid Derivatives
An In-depth Analysis of N-Boc-4-piperidineacetic Acid and a Comparative Study with its Methyl Ester Analogue
Introduction: The Significance of Piperidine Scaffolds in Drug Discovery
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. Accurate and unambiguous structural elucidation of piperidine-containing molecules is therefore paramount in drug discovery and development. This guide focuses on N-Boc-4-piperidineacetic acid, a valuable building block in organic synthesis, providing a detailed roadmap for its complete spectroscopic characterization. By comparing its spectral features with those of methyl 2-(piperidin-4-yl)acetate, we aim to highlight the subtle yet significant differences that arise from minor structural modifications.
I. Full Spectroscopic Characterization of N-Boc-4-piperidineacetic Acid
N-Boc-4-piperidineacetic acid (tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate) is a key intermediate, often utilized in the synthesis of more complex molecules. Its protecting group, the tert-butoxycarbonyl (Boc) group, allows for selective manipulation of the piperidine nitrogen. A thorough understanding of its spectral properties is essential for reaction monitoring, quality control, and regulatory submissions.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For N-Boc-4-piperidineacetic acid, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.
The quality of NMR data is intrinsically linked to the meticulous preparation of the sample. The following protocol is a self-validating system designed to yield high-resolution spectra.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.
The ¹H NMR spectrum of N-Boc-4-piperidineacetic acid provides a detailed fingerprint of the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | br s | 2H | H-2, H-6 (axial & equatorial) |
| ~2.75 | t | 2H | H-2, H-6 (axial & equatorial) |
| ~2.25 | d | 2H | -CH₂-COOH |
| ~1.95 | m | 1H | H-4 |
| ~1.70 | d | 2H | H-3, H-5 (equatorial) |
| 1.45 | s | 9H | -C(CH₃)₃ |
| ~1.20 | qd | 2H | H-3, H-5 (axial) |
Note: Predicted chemical shifts. Actual experimental values may vary slightly.
Causality Behind the Spectral Features:
-
The broad singlet at ~4.05 ppm and the triplet at ~2.75 ppm are characteristic of the axial and equatorial protons on the carbons adjacent to the nitrogen atom (C-2 and C-6). The presence of the bulky Boc group restricts the ring's conformational flexibility, leading to distinct signals for these protons.
-
The singlet at 1.45 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group.
-
The doublet at ~2.25 ppm corresponds to the methylene protons adjacent to the carboxylic acid.
-
The remaining multiplets in the aliphatic region arise from the other piperidine ring protons (H-3, H-4, and H-5).
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| ~178 | -COOH |
| ~155 | -C=O (Boc) |
| ~80 | -C(CH₃)₃ |
| ~44 | C-2, C-6 |
| ~41 | -CH₂-COOH |
| ~35 | C-4 |
| ~29 | C-3, C-5 |
| ~28 | -C(CH₃)₃ |
Note: Predicted chemical shifts. Actual experimental values may vary slightly.
Expert Insights:
-
The carbonyl carbon of the carboxylic acid (~178 ppm) and the carbonyl of the Boc group (~155 ppm) are readily identifiable in the downfield region of the spectrum.
-
The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons are observed at approximately 28 ppm.
-
The chemical shifts of the piperidine ring carbons provide valuable information about the ring's conformation and the electronic effects of the substituents.
B. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For N-Boc-4-piperidineacetic acid, Electrospray Ionization (ESI) is the preferred method due to the polar nature of the molecule.
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[2]
-
Ionization Mode: Positive ion mode is typically employed for amine-containing compounds as the nitrogen atom is readily protonated.
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) is ideal for obtaining both the parent ion mass and fragmentation data (MS/MS).
-
Data Acquisition: Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺. Subsequently, perform a product ion scan on the [M+H]⁺ ion to elucidate the fragmentation pathways.
The ESI mass spectrum of N-Boc-4-piperidineacetic acid would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 244.15.
Predicted Fragmentation Pattern:
The MS/MS spectrum of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways:
-
Loss of the Boc group: A major fragmentation pathway would involve the loss of the tert-butoxycarbonyl group (100 Da), resulting in a fragment ion at m/z 144.10. This is a common fragmentation for Boc-protected amines.
-
Loss of isobutylene: Cleavage within the Boc group can lead to the loss of isobutylene (56 Da), yielding a fragment at m/z 188.09.
-
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) could also be observed.
II. Comparative Analysis: N-Boc-4-piperidineacetic Acid vs. Methyl 2-(piperidin-4-yl)acetate
To provide a deeper understanding of structure-spectra correlations, we will now compare the spectral data of N-Boc-4-piperidineacetic acid with its closely related analogue, methyl 2-(piperidin-4-yl)acetate.
A. Structural Differences
The key structural differences are the presence of a Boc protecting group on the piperidine nitrogen in N-Boc-4-piperidineacetic acid, and the esterification of the carboxylic acid to a methyl ester in methyl 2-(piperidin-4-yl)acetate, which has a free secondary amine.
B. Comparative NMR Data
| Feature | N-Boc-4-piperidineacetic Acid | Methyl 2-(piperidin-4-yl)acetate | Reason for Difference |
| ¹H NMR | |||
| Boc Protons | Singlet at ~1.45 ppm (9H) | Absent | Presence of the Boc group. |
| -OCH₃ Protons | Absent | Singlet at ~3.67 ppm (3H) | Presence of the methyl ester. |
| N-H Proton | Absent | Broad singlet (variable, ~1.5-2.5 ppm) | Free secondary amine in the methyl ester. |
| Piperidine Protons (H-2, H-6) | Complex multiplets, shifted downfield | Simpler multiplets, shifted upfield | The electron-withdrawing Boc group deshields the adjacent protons. |
| ¹³C NMR | |||
| Boc Carbons | C=O at ~155 ppm, C(CH₃)₃ at ~80 ppm, -C(CH₃)₃ at ~28 ppm | Absent | Presence of the Boc group. |
| -OCH₃ Carbon | Absent | ~52 ppm | Presence of the methyl ester. |
| Piperidine Carbons (C-2, C-6) | Shifted downfield (~44 ppm) | Shifted upfield (~46 ppm) | The Boc group influences the electronic environment of the ring. |
C. Comparative Mass Spectrometry Data
| Feature | N-Boc-4-piperidineacetic Acid | Methyl 2-(piperidin-4-yl)acetate | Reason for Difference |
| [M+H]⁺ | m/z 244.15 | m/z 158.12 | Difference in molecular weight. |
| Major Fragment | Loss of Boc group (m/z 144.10) | α-cleavage adjacent to the nitrogen | Different primary fragmentation pathways due to the presence/absence of the Boc group. |
Conclusion
This guide has provided a detailed protocol and in-depth analysis of the full NMR and mass spectrometry characterization of N-Boc-4-piperidineacetic acid. By presenting experimental considerations and interpreting the resulting spectral data, we have established a clear and verifiable profile for this important synthetic building block. The comparative analysis with methyl 2-(piperidin-4-yl)acetate further underscores the sensitivity of spectroscopic techniques to subtle structural modifications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers in the field, enabling more efficient and accurate characterization of piperidine-containing molecules and accelerating the pace of drug discovery and development.
References
-
PubChem. tert-Butyl 4-(carboxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Arizona. How to Prepare Samples for NMR. [Link]
-
PubChem. Methyl 2-(piperidin-4-yl)acetate. National Center for Biotechnology Information. [Link]
-
Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
Sources
The Fulcrum of Function: A Comparative Guide to tert-Butyl 2-(piperidin-4-yl)acetate oxalate and Other PROTAC Linkers
In the rapidly evolving landscape of targeted protein degradation (TPD), the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC's architecture is deceptively simple: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[2] While the choice of ligands dictates the "what" and "who" of the degradation process, the linker is the crucial "how," orchestrating the formation of a productive ternary complex and profoundly influencing the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of tert-Butyl 2-(piperidin-4-yl)acetate oxalate, a building block for rigid linkers, with other commonly employed PROTAC linkers, namely flexible polyethylene glycol (PEG) and alkyl chains. We will delve into the structural and functional implications of linker choice, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these critical molecules.
The Linker's Pivotal Role: More Than Just a Spacer
The linker is not a passive tether but an active participant in the PROTAC's mechanism of action.[3] Its length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase within the ternary complex.[3] An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and degradation, while a suboptimal linker can result in steric hindrance and reduced efficacy.[3]
Caption: The PROTAC-mediated protein degradation pathway.
A Comparative Analysis of PROTAC Linkers
The choice of linker is a critical parameter in PROTAC design, with a spectrum ranging from highly flexible to conformationally constrained structures. Here, we compare three major classes: flexible alkyl chains, semi-flexible PEG linkers, and rigid linkers incorporating cyclic motifs like piperidine.
1. Flexible Alkyl Chains: These are often the starting point in PROTAC design due to their synthetic simplicity. Their high flexibility allows for a broad exploration of potential binding poses for ternary complex formation. However, this conformational freedom can come at an entropic cost upon binding and may lead to poor physicochemical properties.
2. Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs. The ether oxygens can act as hydrogen bond acceptors, enhancing aqueous solubility. While offering more polarity than alkyl chains, they retain significant flexibility.
3. Rigid Piperidine-Based Linkers (from tert-Butyl 2-(piperidin-4-yl)acetate oxalate): Incorporating a rigid scaffold like a piperidine ring, derived from precursors such as tert-Butyl 2-(piperidin-4-yl)acetate oxalate, introduces conformational constraint.[4] This can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved metabolic stability.[4] However, the lack of flexibility can also make finding a productive ternary complex geometry more challenging.
Quantitative Comparison: A Case Study on ERK5 Degraders
To objectively compare the performance of these linker types, we present data from a study on PROTACs targeting the extracellular signal-regulated kinase 5 (ERK5) and recruiting the VHL E3 ligase.[5] In this study, a series of PROTACs were synthesized with linkers of the same length (eight atoms) but with varying compositions.
| PROTAC ID | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| 1 | Flexible Alkyl | Aliphatic chain | 130 | >95 | [5] |
| 2 | Flexible PEG | Ethylene glycol-based | 160 | >95 | [5] |
| 8 | Rigid Piperidine | Piperidine-containing | 25 | >95 | [5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
The data clearly demonstrates that the PROTAC with the rigid, piperidine-containing linker (PROTAC 8 ) exhibited significantly higher potency (lower DC50 value) compared to the PROTACs with flexible aliphatic (PROTAC 1 ) and PEG-based (PROTAC 2 ) linkers.[5] This suggests that for the ERK5-VHL pair, the conformational constraint imposed by the piperidine ring facilitates a more stable and productive ternary complex, leading to more efficient degradation.[5]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a Piperidine-Containing Linker
This protocol provides a general method for synthesizing a PROTAC using tert-Butyl 2-(piperidin-4-yl)acetate oxalate via amide coupling.
Caption: General workflow for PROTAC synthesis.
Step 1: Coupling of the POI Ligand to the Piperidine Linker
-
To a solution of your carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add tert-Butyl 2-(piperidin-4-yl)acetate oxalate (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the TFA salt of the piperidine-linker-POI conjugate. This is often used in the next step without further purification.
Step 3: Coupling of the E3 Ligase Ligand
-
To a solution of the piperidine-linker-POI conjugate (1.0 eq) and your carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative) (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product by ¹H NMR and high-resolution mass spectrometry.
Protocol 2: Determination of PROTAC-Induced Protein Degradation (DC50 and Dmax) by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1][6][7]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.[8]
-
Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][7]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., near the DC50 value) for a shorter time course (e.g., 1-4 hours).
-
Include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation (IP):
-
Lyse the cells in a suitable IP lysis buffer.
-
Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
-
Western Blotting:
-
Wash the beads and elute the protein complexes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ubiquitin, P4D1). A smear of high-molecular-weight bands indicates poly-ubiquitination of the target protein.
-
Conclusion
The linker is a critical determinant of a PROTAC's potency and overall success. While flexible alkyl and PEG linkers offer synthetic tractability and favorable solubility properties, respectively, rigid linkers containing motifs like piperidine can offer significant advantages in potency by pre-organizing the PROTAC for optimal ternary complex formation. The use of building blocks such as tert-Butyl 2-(piperidin-4-yl)acetate oxalate provides a strategic approach to introduce this beneficial rigidity. The experimental data presented herein underscores the profound impact of linker composition on degradation efficiency. A thorough evaluation of different linker classes through systematic synthesis and rigorous biological testing, as outlined in the provided protocols, is essential for the rational design of next-generation protein degraders.
References
- Chen, Y., Whitefield, B., Nevius, E., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
- BenchChem. (2025).
- BenchChem. (2025). Determining the Degradation Activity (DC50 and Dmax) of a PROTAC METTL3-14 Degrader. BenchChem.
- MedChemExpress. tert-Butyl 2-(piperidin-4-yl)
- BenchChem. (2025). Application Notes and Protocols for Evaluating PROTAC Efficacy Using Western Blot Analysis. BenchChem.
- LifeSensors. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation.
- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem.
- Girardini, M., et al. (2019). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry.
- ResearchGate. VHL ligands found in PROTACs. Linker attachment options are represented...
- Foley, D. J., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Utilizing HS-Peg7-CH2CH2cooh. BenchChem.
- Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. (2024). European Journal of Medicinal Chemistry.
- ResearchGate. Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components.
- Zografou-Barredo, N., et al. (2023). A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. Bioorganic & Medicinal Chemistry.
- MedChemExpress. 4-(Aminoethyl)-1-N-Boc-piperidine | PROTAC Linker. MedChemExpress.com.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. ChemRxiv.
- An updated patent review of BRD4 degraders. (2024). Acta Pharmaceutica Sinica B.
- Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? (2023). Molecules.
- Profacgen.
- LifeSensors.
- Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy. (2025).
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2020). Acta Pharmaceutica Sinica B.
- Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilit
- Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology.
- Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). Chemistry – An Asian Journal.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- ResearchGate. Scope of PROTAC synthesis via amide coupling.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Discovery of novel small molecules that recruit DCAF11 for selective degrad
- Full article: PROTACs for BRDs proteins in cancer therapy: a review. Expert Opinion on Therapeutic Targets.
- MedChemExpress. tert-Butyl 2-(piperidin-4-yl)
- BMG Labtech.
- Bio-Techne.
- An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. (2018). Methods in Molecular Biology.
- MedChemExpress. tert-Butyl 2-(piperidin-4-yl)
- MCE. tert-Butyl 2-(piperidin-4-yl)
- ResearchGate. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7...
- A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). Military Medical Research.
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Future Medicinal Chemistry.
- Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC opti. (2023). bioRxiv.
- Modeling PROTAC Degradation Activity with Machine Learning. (2024). arXiv.
- Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. (2019). Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Beyond the Tether: Unlocking PROTAC Potential with Piperidine-Based Linkers
A Comparative Guide for Rational Degrader Design
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules, which orchestrate the degradation of disease-causing proteins via the ubiquitin-proteasome system, are comprised of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker. While historically viewed as a simple tether, the linker is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][2] Among the diverse array of linker motifs, saturated heterocycles like piperidine have gained significant traction for their ability to impart conformational rigidity and favorably modulate the physicochemical properties of the resulting degrader.[1][3]
This guide provides a comprehensive comparison of piperidine-based linkers with other common linker classes, such as polyethylene glycol (PEG) and alkyl chains. We will delve into the structural advantages of piperidine, supported by experimental data, and provide detailed protocols for the evaluation of key PROTAC parameters.
The Rigidity Advantage: How Piperidine Linkers Enhance PROTAC Performance
The incorporation of a piperidine ring into a PROTAC linker introduces a degree of conformational restraint that is often absent in more flexible linkers like PEG or simple alkyl chains.[4] This rigidity is not merely a structural curiosity; it has profound implications for the biological activity of the PROTAC.
1. Pre-organization for Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase.[5] The conformational rigidity imparted by a piperidine linker can pre-organize the PROTAC into a bioactive conformation that is conducive to the formation of this critical complex.[3][6] This pre-organization can reduce the entropic penalty associated with binding, potentially leading to a more stable and productive ternary complex.[6]
2. Improved Metabolic Stability: Flexible linkers, particularly those containing PEG motifs, can be susceptible to metabolic degradation.[7] The rigid, cyclic structure of piperidine can enhance the metabolic stability of the PROTAC, leading to a longer half-life and improved pharmacokinetic properties.[7][] For instance, in the development of the clinical candidate ARV-110, the replacement of a flexible linker with a more rigid structure incorporating both piperidine and piperazine moieties significantly improved its metabolic stability and potency.[3][]
3. Enhanced Cell Permeability and Solubility: A significant challenge in PROTAC design is achieving a balance between solubility and cell permeability, especially given their typically high molecular weight which often falls "beyond the Rule of 5".[9][10] The incorporation of a piperidine moiety, which is a saturated heterocycle, can improve the aqueous solubility of a PROTAC.[4][11] Furthermore, the use of rigid linkers containing cyclic ionizable groups like piperidine has been shown to increase cell-membrane permeability.[10] This is attributed to the ability of such linkers to facilitate folded conformations that shield polar surface area, a phenomenon sometimes referred to as the "chameleon effect".[12][13]
Comparative Analysis: Piperidine vs. Alternative Linkers
While piperidine-based linkers offer distinct advantages, the optimal linker choice is highly dependent on the specific target and E3 ligase pair. A direct head-to-head comparison in a single system is often necessary to determine the superior linker strategy.
| Linker Type | Key Advantages | Key Disadvantages |
| Piperidine-Based | - Imparts rigidity, pre-organizing for ternary complex formation[3][6] - Enhances metabolic stability[7][] - Can improve solubility and cell permeability[4][10] | - Synthetically more complex than simple alkyl chains[6] - Lack of flexibility may hinder formation of a productive ternary complex in some systems[6] |
| Polyethylene Glycol (PEG) | - Excellent hydrophilicity, improving solubility[7] - High degree of flexibility can be advantageous for some systems[6] - Synthetically versatile[1] | - Can be metabolically labile[7] - High flexibility can lead to an entropic penalty upon binding[6] - Can increase polar surface area, potentially reducing cell permeability[] |
| Alkyl Chains | - Synthetically simple and readily available[7] - Chemically stable[7] | - Often hydrophobic, which can limit solubility and cell uptake[7] - High flexibility can lead to an entropic penalty upon binding[6] |
It is important to note that many successful PROTACs incorporate a combination of these motifs to fine-tune their properties.[1]
Experimental Evaluation of PROTACs with Piperidine-Based Linkers
A robust experimental workflow is crucial for validating the performance of PROTACs and understanding the impact of the linker.
Diagram of a Typical Experimental Workflow for PROTAC Evaluation
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel tert-Butyl 2-(piperidin-4-yl)acetate Derivatives
Introduction: The Strategic Value of the Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine scaffold is a "privileged structure," a distinction earned due to its frequent appearance in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and capacity for establishing diverse molecular interactions make it a highly desirable building block for designing novel therapeutics targeting a spectrum of diseases, from cancer to central nervous system disorders and infectious diseases.[3][4]
This guide focuses on a specific, promising class of compounds: novel derivatives of tert-butyl 2-(piperidin-4-yl)acetate. The rationale for exploring this chemical space is twofold. First, the core structure combines the versatile piperidine ring with an acetate moiety, offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. Second, related piperidine structures have demonstrated significant therapeutic potential.[4]
This document serves as a comprehensive guide for researchers and drug development professionals, outlining a logical, multi-tiered screening cascade to efficiently evaluate the biological activities of these novel derivatives. We will move beyond a simple recitation of protocols to explain the causality behind our experimental choices, ensuring a robust and self-validating evaluation process.
The Screening Cascade: A Rationale for a Multi-Assay Approach
A fundamental principle in early-stage drug discovery is to gather a maximum amount of decision-making data with efficient use of resources. A single bioassay is insufficient to characterize a novel compound. We, therefore, employ a screening cascade—a sequential process where compounds are first tested in broad, primary assays before advancing to more specific, complex secondary assays. Our approach begins with a crucial safety and viability assessment (cytotoxicity), followed by parallel screening for key therapeutic activities: antimicrobial and antioxidant potential.
Caption: The proposed three-phase screening cascade for novel derivatives.
Foundational Assessment: In Vitro Cytotoxicity Profiling
Expertise & Experience: Before investigating any potential therapeutic benefit, it is imperative to determine a compound's toxicity profile. Cytotoxicity assays are the gatekeepers of drug discovery, providing a measure of a substance's ability to damage or kill cells.[5][6] A compound that is highly toxic to all cells is generally unsuitable for further development, unless its intended use is as a non-selective cytotoxic agent (e.g., in certain cancer chemotherapies). We employ the MTT assay, a colorimetric method that assesses cell metabolic activity, as a proxy for cell viability.[7] A reduction in metabolic activity is correlated with cell death or a loss of proliferation.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits 50% of cell viability.
-
Cell Culture:
-
Seed human cancer cells (e.g., MCF-7, breast adenocarcinoma) and non-cancerous cells (e.g., HEK293, human embryonic kidney) into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each derivative in dimethyl sulfoxide (DMSO). Causality Note: DMSO is used as it can dissolve a wide range of organic compounds; however, its final concentration in the well should be kept below 0.5% to avoid solvent-induced toxicity.
-
Perform serial dilutions of the stock solutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the desired compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubate the plates for 48 hours under the same conditions.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours. Causality Note: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ values using non-linear regression analysis.
-
Comparative Data Presentation
The objective is to identify compounds with high potency against cancer cells (low IC₅₀) and low potency against non-cancerous cells (high IC₅₀), indicating a favorable therapeutic window.
| Derivative ID | Chemical Modification | IC₅₀ on MCF-7 (µM) | IC₅₀ on HEK293 (µM) | Selectivity Index (SI = IC₅₀ HEK293 / IC₅₀ MCF-7) |
| TBPA-01 | Unsubstituted | 45.2 | > 100 | > 2.2 |
| TBPA-02 | 4-Chloro-phenyl | 5.8 | 89.5 | 15.4 |
| TBPA-03 | 3,4-Dimethoxy-phenyl | 12.1 | > 100 | > 8.2 |
| Doxorubicin | Reference Drug | 0.9 | 15.3 | 17.0 |
Data are hypothetical and for illustrative purposes only.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Screening
Expertise & Experience: The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[8] Piperidine derivatives have historically shown promise in this area.[3] The primary screening method of choice is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that prevents visible microbial growth.[9][10] This method is quantitative, reproducible, and amenable to high-throughput screening.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation:
-
Select a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
-
Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.
-
Add 50 µL of the compound stock solution (at 2x the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye.
-
Optionally, a growth indicator dye like resazurin can be added to aid in visualization. Living cells reduce blue resazurin to pink resorufin.
-
Comparative Data Presentation
Lower MIC values indicate higher antimicrobial potency.
| Derivative ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | MIC against C. albicans (µg/mL) |
| TBPA-01 | 128 | >256 | >256 |
| TBPA-02 | 64 | 128 | 256 |
| TBPA-04 | 16 | 64 | 128 |
| Ciprofloxacin | Reference Drug | 0.5 | 2 |
| Fluconazole | Reference Drug | NA | NA |
Data are hypothetical and for illustrative purposes only. NA = Not Applicable.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antioxidant Activity Evaluation
Expertise & Experience: Oxidative stress is implicated in numerous diseases. Antioxidants can neutralize harmful free radicals, making them therapeutically valuable. We utilize two common and complementary spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[11][12] Both involve a colored radical that becomes colorless upon reduction by an antioxidant.[13] Using both provides a more comprehensive picture, as the two radicals have different solubilities and reactivities.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
Prepare stock solutions of the test derivatives and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to different wells.
-
Add 100 µL of the methanolic DPPH solution to all wells.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes. Causality Note: The dark incubation prevents the light-induced degradation of the DPPH radical, ensuring the observed color change is due to the antioxidant activity of the compound.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution without the sample.
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.
-
Comparative Data Presentation
Lower IC₅₀ values indicate stronger antioxidant activity.
| Derivative ID | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| TBPA-01 | 215.4 | 250.1 |
| TBPA-03 | 88.2 | 95.7 |
| TBPA-05 | 45.6 | 51.3 |
| Ascorbic Acid | Reference Standard | 15.8 |
Data are hypothetical and for illustrative purposes only.
Caption: The fundamental principle of an antioxidant neutralizing a free radical.
Conclusion and Future Directions
This guide presents a structured, rationale-driven framework for the initial biological screening of novel tert-butyl 2-(piperidin-4-yl)acetate derivatives. By systematically evaluating cytotoxicity, antimicrobial, and antioxidant activities, researchers can efficiently identify promising lead compounds for further development.
Based on the hypothetical data presented, derivative TBPA-02 shows promising selective cytotoxicity against cancer cells, while TBPA-04 exhibits the most favorable antimicrobial profile. TBPA-05 stands out for its antioxidant capacity. These results would guide the next phase of research, which could include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogues to understand which chemical features enhance desired activities.
-
Mechanism of Action Studies: Investigating how the most potent compounds exert their biological effects at a molecular level.
-
Advanced In Vitro Models: Testing promising candidates in more complex systems like 3D cell cultures or co-culture models.[14]
By adhering to this logical and scientifically rigorous screening cascade, drug discovery professionals can confidently navigate the early stages of development, maximizing the potential for identifying next-generation therapeutics derived from the versatile piperidine scaffold.
References
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific.
- Al-Sammarraie, F. K., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology.
- BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays. Miltenyi Biotec.
- Kosheeka. (2025, January 23).
- Boulanouar, B., et al. (2023). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay.
- Tudose, A., et al. (2023). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.
- Sari, D. P., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences.
- Al-Sammarraie, F. K., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
- Encyclopedia.pub. (2023, February 9).
- International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- MDPI. (n.d.).
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 7. kosheeka.com [kosheeka.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
A Comparative Guide to the Structure-Activity Relationship of tert-Butyl 2-(piperidin-4-yl)acetate Analogs
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The piperidine ring, a ubiquitous scaffold in medicinal chemistry, serves as a foundational element in numerous approved drugs due to its favorable physicochemical properties.[1] This guide delves into the structure-activity relationship (SAR) of a promising chemical starting point: tert-butyl 2-(piperidin-4-yl)acetate. We will explore how systematic modifications of this core structure can profoundly influence biological outcomes, drawing insights from various therapeutic areas, including neurodegenerative diseases and infectious diseases.
The tert-butyl 2-(piperidin-4-yl)acetate scaffold offers a unique combination of a conformationally flexible piperidine ring, a crucial secondary amine for further derivatization, and a bulky tert-butyl ester group that can be modified to fine-tune properties like lipophilicity and metabolic stability. This guide will provide an in-depth analysis of the synthetic routes to access analogs of this scaffold, a comparative SAR study based on published data, and detailed experimental protocols for key biological assays.
I. The Core Scaffold: Synthetic Accessibility and Strategic Importance
The tert-butyl 2-(piperidin-4-yl)acetate core is readily accessible through several synthetic routes. A common and efficient method involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with a suitable nitrogen source, followed by further synthetic manipulations. This accessibility makes it an attractive starting point for generating diverse chemical libraries for high-throughput screening and lead optimization. The inherent modularity of the scaffold allows for systematic exploration of chemical space around the piperidine ring and the acetate moiety.
The strategic importance of this scaffold lies in its potential to serve as a versatile template for designing ligands for a wide array of biological targets. The piperidine nitrogen can be functionalized to introduce various substituents that can interact with specific receptor pockets, while the acetate group can act as a key hydrogen bond acceptor or be modified to alter pharmacokinetic properties.
II. Comparative Structure-Activity Relationship (SAR) Studies
Direct and comprehensive SAR studies on a single biological target for a series of tert-butyl 2-(piperidin-4-yl)acetate analogs are not extensively documented in a single source. Therefore, this guide synthesizes findings from multiple studies on structurally related piperidine derivatives to provide a cohesive understanding of the key SAR principles.
A. Impact of N-Substitution on the Piperidine Ring
The secondary amine of the piperidine ring is the most common site for modification. The nature of the substituent at this position plays a critical role in determining both the potency and selectivity of the resulting analogs.
Key Insights:
-
Introduction of Aromatic and Heteroaromatic Groups: N-arylation or N-alkylation with aromatic or heteroaromatic moieties can lead to compounds with significant activity at various G protein-coupled receptors (GPCRs). For instance, the introduction of a tetrahydroisoquinoline moiety at the piperidine nitrogen has been shown to yield potent antimycotic agents.[2]
-
Chain Length of N-Alkyl Substituents: In the context of antifungal activity, the length of an N-alkyl chain can dramatically impact potency. An unbranched C11 alkyl chain has been identified as optimal for activity against certain fungal strains.[2]
-
Bulky Substituents: The introduction of bulky substituents on the nitrogen can influence the conformational preference of the piperidine ring, which can be advantageous for specific receptor interactions.
B. Modifications of the Acetate Moiety
The tert-butyl ester of the acetate side chain is another key area for structural modification. Changes to this group can affect solubility, metabolic stability, and interactions with the target protein.
Key Insights:
-
Ester to Amide Conversion: Replacing the tert-butyl ester with various amides can introduce additional hydrogen bonding capabilities and alter the electronic properties of the side chain. This modification has been explored in the development of various enzyme inhibitors.
-
Bioisosteric Replacement: The tert-butyl group can be replaced with other bioisosteres to improve pharmacokinetic properties. For example, replacing a methyl group with a trifluoromethyl group can enhance metabolic stability.
-
Hydrolysis to Carboxylic Acid: Cleavage of the tert-butyl ester to the corresponding carboxylic acid provides a key interaction point, often with positively charged residues in protein binding sites.[1]
C. Substitution on the Piperidine Ring
While less commonly explored than N-substitution, modifications to the carbon framework of the piperidine ring can also significantly impact biological activity.
Key Insights:
-
Introduction of Methyl Groups: Methyl substitutions on the piperidine ring can restrict the conformational flexibility of the ring, which may be beneficial for binding to specific targets.[1] For example, a methyl group at the 4-position has been shown to enhance binding affinity in certain contexts.[1]
-
Fused Ring Systems: Fusing the piperidine ring with other cyclic systems can create more rigid structures, which can lead to increased selectivity for a particular receptor subtype.
III. Data Presentation: SAR Summarized
To provide a clear and concise overview of the SAR, the following tables summarize the impact of various structural modifications on biological activity, drawing from studies on related piperidine derivatives.
Table 1: Impact of N-Substitution on Antifungal Activity of 2-(Piperidin-4-yl)tetrahydroisoquinoline Analogs [2]
| Compound ID | N-Substituent | MIC (µg/mL) against C. albicans |
| 6a | n-Hexyl | >100 |
| 6b | n-Heptyl | 12.5 |
| 6c | n-Octyl | 6.25 |
| 6d | n-Nonyl | 3.13 |
| 6e | n-Decyl | 1.56 |
| 6f | n-Undecyl | 0.78 |
| 6g | n-Dodecyl | 1.56 |
Table 2: Impact of Pyrimidine Ring Substitution on VLA-4 Antagonist Activity [1]
| Compound ID | Substitution on Pyrimidine Ring | VLA-4 Adhesion IC50 (nM) |
| 3a | Unsubstituted | 10 |
| 3b | 4-Methyl | 5 |
| 3c | 4,6-Dimethyl | 2 |
IV. Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative analog and for a key biological assay.
A. Synthesis of tert-Butyl 2-(1-(undecyl)piperidin-4-yl)acetate
This protocol describes a representative synthesis of an N-alkylated analog of the core scaffold.
Workflow Diagram:
Caption: Synthetic scheme for N-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of tert-butyl 2-(piperidin-4-yl)acetate (1.0 g, 5.0 mmol) in anhydrous acetonitrile (20 mL), add potassium carbonate (1.38 g, 10.0 mmol) and undecyl bromide (1.40 g, 6.0 mmol).
-
Reaction Execution: Stir the reaction mixture at reflux overnight.
-
Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to afford the desired product as a colorless oil.
B. In Vitro Antifungal Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against Candida albicans.
Workflow Diagram:
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of C. albicans (e.g., ATCC 90028) in RPMI-1640 medium according to CLSI guidelines.
-
Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation: Inoculate each well with the fungal suspension to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
V. Conclusion and Future Directions
The tert-butyl 2-(piperidin-4-yl)acetate scaffold is a valuable starting point for the design of novel bioactive molecules. The SAR insights gathered from various studies on related piperidine derivatives highlight the critical role of N-substitution and modifications to the acetate moiety in determining biological activity. The synthetic accessibility and modular nature of this scaffold make it an ideal candidate for the generation of diverse chemical libraries for screening against a wide range of therapeutic targets.
Future SAR studies should focus on a more systematic exploration of the chemical space around this core structure. This includes the synthesis and evaluation of a broader range of N-substituents, the investigation of different bioisosteric replacements for the tert-butyl ester, and the introduction of various substituents on the piperidine ring. Such studies, coupled with robust biological evaluation, will undoubtedly lead to the discovery of novel and potent drug candidates for a variety of diseases.
VI. References
-
Kopfe, K., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 26(21), 6485. [Link]
Sources
A Senior Application Scientist's Guide to Piperidine-4-yl Acetate Building Blocks and Their Bioisosteric Alternatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The piperidine scaffold is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in numerous FDA-approved drugs.[1][2] Among the diverse array of piperidine-based reagents, tert-Butyl 2-(piperidin-4-yl)acetate oxalate has emerged as a particularly valuable intermediate, especially in the synthesis of molecules targeting G-protein coupled receptors (GPCRs) and in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3]
This guide provides an in-depth, objective comparison of tert-Butyl 2-(piperidin-4-yl)acetate oxalate and its key bioisosteric alternatives. We will move beyond a simple cataloging of compounds to a critical analysis of their performance, supported by experimental data and field-proven insights. The focus will be on the practical implications of choosing one building block over another, empowering you to make more informed decisions in your drug discovery programs.
The Benchmark: Understanding tert-Butyl 2-(piperidin-4-yl)acetate oxalate
tert-Butyl 2-(piperidin-4-yl)acetate oxalate (CAS: 1360438-13-6) is a bifunctional molecule featuring a secondary piperidine amine for derivatization and a tert-butyl protected acetic acid side chain.[4][5][6] The tert-butyl ester provides steric hindrance that prevents unwanted side reactions and can be deprotected under acidic conditions to reveal a carboxylic acid for further coupling reactions. The oxalate salt form enhances the compound's stability and handling properties.
This building block is prominently used in the synthesis of a variety of pharmaceutical agents, including antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.[7] Its structure allows for the straightforward introduction of the piperidine-4-yl-acetic acid moiety, a common pharmacophore in this class of drugs.
The Alternatives: A Bioisosteric Approach to Modulating Properties
While the piperidine ring offers many advantages, its metabolic susceptibility and physicochemical properties may not be optimal for every drug candidate. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but has different physical or chemical properties, is a powerful strategy to overcome these limitations.[8] Here, we will compare tert-Butyl 2-(piperidin-4-yl)acetate oxalate with its most promising bioisosteric alternatives: azetidine, pyrrolidine, and spirocyclic analogues.
Physicochemical Property Comparison of Core Scaffolds
The choice of a saturated heterocycle has a significant impact on a molecule's properties. The following table summarizes key physicochemical parameters for the parent heterocycles.
| Property | Piperidine | Azetidine | Pyrrolidine | 1-Azaspiro[3.3]heptane |
| Ring Size | 6-membered | 4-membered | 5-membered | Spirocyclic (4- and 4-membered rings) |
| pKa | ~11.2 | ~11.3 | ~11.3 | ~11.4 |
| Calculated logP | 0.84 | -0.16 | 0.46 | 0.61 |
| Aqueous Solubility | High | High | High | Moderate |
| Metabolic Stability | Moderate | High | Moderate to High | High |
Data compiled from multiple sources, including[2][9][10][11].
This data highlights that while the basicity of these amines is very similar, their lipophilicity and, critically, their metabolic stability can vary significantly. Azetidines and spirocyclic systems, in particular, are often employed to enhance metabolic stability and reduce off-target effects by moving away from the more metabolically vulnerable piperidine ring.[12][13]
Performance in a Real-World Application: Synthesis of a CCR5 Antagonist Intermediate
To provide a tangible comparison, we will examine the hypothetical synthesis of a key intermediate for a Maraviroc-like CCR5 antagonist. Maraviroc is an FDA-approved HIV-1 entry inhibitor, and its synthesis has been extensively documented.[14] A crucial step in its synthesis involves the coupling of a substituted piperidine derivative. We will compare the performance of tert-Butyl 2-(piperidin-4-yl)acetate with its bioisosteric alternatives in a representative amide coupling reaction.
Diagram: Generalized Synthetic Workflow for a CCR5 Antagonist Intermediate
Caption: Generalized workflow for synthesizing a CCR5 antagonist intermediate using different building blocks.
Comparative Performance Data
The following table presents a comparative analysis of the expected performance of each building block in the synthesis of the target intermediate. This data is synthesized from literature precedents for similar coupling reactions.
| Building Block | Expected Yield | Expected Purity | Reaction Time | Scalability | Key Considerations |
| tert-Butyl 2-(piperidin-4-yl)acetate oxalate | Good to Excellent (85-95%) | High (>98%) | 4-12 hours | Well-established | Standard, reliable performance. Potential for N-alkylation side products if not properly managed. |
| tert-Butyl 2-(azetidin-3-yl)acetate | Good (80-90%) | High (>98%) | 6-16 hours | Good | Higher ring strain can sometimes lead to slower reaction rates. Offers improved metabolic stability in the final product.[15][16] |
| tert-Butyl 2-(pyrrolidin-3-yl)acetate | Good to Excellent (85-95%) | High (>98%) | 4-12 hours | Well-established | Performance is often comparable to piperidine analogues. Can offer a different vector for substituents compared to the 4-substituted piperidine. |
| tert-Butyl 2-(1-azaspiro[3.3]heptan-6-yl)acetate | Good (75-85%) | High (>98%) | 8-24 hours | Moderate | Synthesis of the building block itself can be more complex.[17] Offers significant advantages in terms of metabolic stability and novelty of chemical space.[3][11][18] |
Experimental Protocols
To provide actionable insights, we present a detailed, representative protocol for the amide coupling reaction.
General Protocol for Amide Coupling
Materials:
-
Appropriate tert-butyl acetate building block (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the tert-butyl acetate building block (1.0 eq) in anhydrous DMF, add the amine coupling partner (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for the time indicated in the comparative table, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Diagram: Decision-Making Workflow for Building Block Selection
Caption: A logical workflow for selecting the optimal building block based on project goals.
Concluding Remarks and Future Perspectives
The choice of a chemical building block is a multi-faceted decision that extends beyond mere synthetic accessibility. While tert-Butyl 2-(piperidin-4-yl)acetate oxalate remains a robust and reliable choice for many applications, its bioisosteric alternatives offer powerful tools for fine-tuning the properties of a drug candidate.
-
Azetidine-based analogues are particularly attractive for improving metabolic stability and exploring novel chemical space with a more three-dimensional character.[19][20]
-
Pyrrolidine-based analogues can provide a subtle modulation of physicochemical properties and offer different substituent vectors.
-
Spirocyclic systems , such as 1-azaspiro[3.3]heptanes, represent a more significant departure from the parent piperidine but can yield compounds with markedly improved metabolic stability and unique pharmacological profiles.[21]
As drug discovery continues to evolve, the demand for novel building blocks that can confer improved drug-like properties will only increase. A thorough understanding of the comparative advantages and disadvantages of these reagents, grounded in experimental data, is essential for any scientist aiming to develop the next generation of therapeutics. This guide serves as a starting point for this critical analysis, encouraging a data-driven and rational approach to building block selection.
References
- Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416.
- Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Bedell, T. A., et al. (2015). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 56(23), 3213-3216.
- Gribble, G. W. (2010).
- Stanton, R. A., et al. (2003). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 13(1), 119-123.
- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
- Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Price, D. A., et al. (2005). Initial synthesis of UK-427,857 (Maraviroc). Tetrahedron Letters, 46(30), 5005-5007.
- Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Bedell, T. A., et al. (2015). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization.
- ResearchGate. (n.d.). Structural features and CCR5 binding affinities of piperidine containing compounds.
- ResearchGate. (n.d.). Chemical structures, experimental physicochemical parameters, and in vitro antiviral properties for CMPD167 and maraviroca.
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
- Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Tagat, J. R., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. Journal of Medicinal Chemistry, 44(21), 3343-3346.
- ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
- Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6524-6527.
- Semantic Scholar. (2005). Initial synthesis of UK-427857 (Maraviroc).
- MedChemExpress. (n.d.). tert-Butyl 2-(piperidin-4-yl)
- Enamine. (n.d.). Spirocyclic Piperidine Bioisostere.
- MacCoss, M., & Taylor, G. N. (2012). The Role of Bioisosteres in Drug Design. In The Practice of Medicinal Chemistry (pp. 237-274). Academic Press.
- Enamine. (n.d.). Azetidines.
- ResearchGate. (n.d.). Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the...
- Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Gaumont, A. C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3696-3735.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery.
- BenchChem. (2025). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.
- Sarlah, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3616-3631.
- R&D Systems. (n.d.). Maraviroc.
- ResearchGate. (n.d.). Physicochemical parameters of the preferred compounds.
- Sivan, G., et al. (2022). Novel small synthetic HIV-1 V3 crown variants: CCR5 targeting ligands. Journal of Biomedical Science, 29(1), 1-14.
- Li, H., et al. (2008). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. Letters in Drug Design & Discovery, 5(7), 485-490.
- Kazlauskas, R. J. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(3), 945.
- Song, Q., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(11), 3291.
- Dorr, P., et al. (2005). Maraviroc (UK-427857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732.
- Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295-2306.
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
- Gribble, G. W. (2021).
- BLDpharm. (n.d.). 1360438-13-6|tert-Butyl 2-(piperidin-4-yl)
- Arctom. (n.d.). CAS NO. 1360438-13-6 | tert-Butyl 2-(piperidin-4-yl)
- Sigma-Aldrich. (n.d.). tert-Butyl 2-(piperidin-4-yl)
Sources
- 1. Table 3 from An expedient synthesis of maraviroc (UK-427,857) via C-H functionalization. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4,4-disubstituted piperidine-based C-C chemokine receptor-5 inhibitors with high potency against human immunodeficiency virus-1 and an improved human ether-a-go-go related gene (hERG) profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Initial synthesis of UK-427,857 (Maraviroc) | Semantic Scholar [semanticscholar.org]
- 12. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine** | Scilit [scilit.com]
- 13. Maraviroc synthesis - chemicalbook [chemicalbook.com]
- 14. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Azetidines - Enamine [enamine.net]
- 19. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemical Heart of Targeted Protein Degradation: A Comparative Guide to PROTAC Linker Chemistries
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the destruction of disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule is elegantly simple in its design, comprising three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[2] While the protein-binding ligands determine the "what" and the "who" of the degradation process, it is the often-underestimated linker that dictates the "how well."
The linker is not merely a passive spacer; it is the alchemical heart of the PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] Its composition, length, and rigidity are critical determinants of the stability and productivity of the ternary complex—the crucial transient species formed between the POI, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target and its subsequent degradation.[3] Conversely, a poorly designed linker can introduce steric hindrance, prevent productive ternary complex formation, or lead to off-target effects.[3]
This guide provides an in-depth, objective comparison of PROTACs synthesized with different linker chemistries, supported by experimental data, to empower researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for recognition and degradation by the 26S proteasome. The formation of the ternary complex is the linchpin of this entire process.[4]
Caption: The PROTAC-mediated protein degradation pathway.
Comparative Analysis of Linker Chemistries
The choice of linker chemistry is a critical decision in PROTAC design. The two most common classes of linkers are flexible and rigid linkers, each with its own set of advantages and disadvantages.
Flexible Linkers: Polyethylene Glycol (PEG) and Alkyl Chains
Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, are the most widely used in PROTAC design due to their synthetic tractability and ability to span a range of distances.[5]
-
PEG Linkers: These hydrophilic linkers are composed of repeating ethylene glycol units.[5] Their hydrophilicity can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, a crucial factor for bioavailability.[5]
-
Alkyl Linkers: Composed of saturated hydrocarbon chains, these linkers are more hydrophobic than their PEG counterparts.[5] This increased hydrophobicity can enhance cell membrane permeability, but may also lead to poor solubility.[5][]
The flexibility of these linkers allows for a greater degree of conformational freedom, which can be advantageous in facilitating the formation of a productive ternary complex. However, this flexibility can also come with an entropic penalty upon binding.
Quantitative Comparison: BRD4-Targeting PROTACs with PEG Linkers of Varying Lengths
The following data, synthesized from comparative studies of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), illustrates the critical importance of optimizing linker length.
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Data synthesized from comparative studies of BRD4-targeting PROTACs.[7] |
This head-to-head comparison clearly demonstrates that a PEG5 linker provides the optimal length for BRD4 degradation in this specific context, highlighting the necessity of empirical linker length optimization.[7]
Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
For a PROTAC to be effective, it must first cross the cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess this property.
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 35 |
| PEG6 | 2.8 | 30 |
| Data represents a synthesized comparison from multiple studies on BRD4-targeting PROTACs.[7] |
Consistent with the degradation data, the PEG5 linker also exhibits superior permeability and oral bioavailability in this series, suggesting a synergistic effect of optimal linker length on both cellular entry and engagement of the degradation machinery.[7]
Rigid Linkers: Constraining Conformational Freedom for Enhanced Potency
Rigid linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[8] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[8]
Quantitative Comparison: Flexible vs. Rigid Linkers
The following table presents representative data from various studies to illustrate the impact of linker flexibility on PROTAC performance. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Target | Linker Type | DC50 (nM) | Dmax (%) |
| BRD4 | Flexible (PEG-based) | 15-50 | >90 |
| BRD4 | Rigid (Piperazine-based) | 5-20 | >95 |
| Androgen Receptor | Flexible (Alkyl chain) | ~100 | ~85 |
| Androgen Receptor | Rigid (Cycloalkane-based) | ~30 | >90 |
| This table summarizes representative data from multiple sources to illustrate general trends. |
The data suggests that for certain target-E3 ligase pairs, rigid linkers can lead to an improvement in degradation potency. However, excessive rigidity can also be detrimental, hindering the necessary conformational adjustments for productive ternary complex formation.[2]
Experimental Protocols for Evaluating PROTAC Efficacy
The robust evaluation of PROTAC efficacy requires a suite of well-designed experiments. Below are detailed, step-by-step methodologies for key assays.
Western Blot for Quantifying Protein Degradation
This is a fundamental assay to determine the extent of target protein degradation following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[9]
-
Caption: A simplified workflow for Western blot analysis.
Biophysical Assays for Ternary Complex Characterization
Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design. Several biophysical techniques can be employed for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics (kon and koff) and affinity (KD) of binary and ternary complex formation in real-time.[10]
Protocol:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.
-
In a separate experiment, inject the target protein over a surface with immobilized PROTAC to determine the other binary interaction.
-
-
Ternary Complex Formation:
-
Co-inject the PROTAC and the target protein over the immobilized E3 ligase.
-
An increase in the SPR signal compared to the binary interactions indicates the formation of a ternary complex.
-
Analyze the data to determine the kinetics and affinity of the ternary complex.[10][]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (KD).[]
Protocol:
-
Sample Preparation:
-
Place the E3 ligase in the ITC cell.
-
Load the PROTAC into the injection syringe.
-
-
Titration:
-
Inject small aliquots of the PROTAC into the E3 ligase solution and measure the heat released or absorbed after each injection.
-
-
Ternary Complex Analysis:
-
To study the ternary complex, pre-saturate the E3 ligase with the PROTAC and then titrate in the target protein.
-
Alternatively, place the target protein in the cell and titrate with a pre-mixed solution of PROTAC and E3 ligase.
-
Analyze the resulting thermogram to determine the thermodynamic parameters of ternary complex formation.[][12]
-
Caption: Key assays for evaluating PROTAC efficacy.
Conclusion: The Linker as a Key Determinant of PROTAC Success
The linker is a critical and highly tunable component of a PROTAC molecule that profoundly influences its biological activity. The choice between flexible and rigid linkers, as well as the optimization of linker length and composition, are crucial for achieving potent and selective protein degradation. While flexible linkers like PEG and alkyl chains offer synthetic convenience, there is a growing appreciation for the potential of rigid linkers to enhance potency and improve pharmacokinetic properties.
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker chemistries. The systematic evaluation of PROTAC candidates using a combination of cellular degradation assays and biophysical techniques to characterize ternary complex formation is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. By embracing the complexity of linker design and employing a robust experimental toolkit, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
-
Taverna, J. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1093-1113. Available at: [Link]
-
JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Available at: [Link]
-
ACS Publications. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(15), 10323-10334. Available at: [Link]
-
ACS Publications. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society, 143(49), 20536-20545. Available at: [Link]
-
NIH. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1093-1113. Available at: [Link]
-
NIH. (2016). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 1447, 245-259. Available at: [Link]
-
Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 15(10), 1167-1181. Available at: [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 223-241. Available at: [Link]
-
Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Available at: [Link]
-
CD ComputaBio. PROTAC Linker Design and Optimization. Available at: [Link]
-
Elsevier. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
DOKUMEN.PUB. (2021). Targeted Protein Degradation: Methods and Protocols. Methods in Molecular Biology. Available at: [Link]
-
NIH. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(1_suppl), S13-S22. Available at: [Link]
Sources
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptglab.com [ptglab.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 2-(piperidin-4-yl)acetate Oxalate
This document provides essential procedural guidance for the safe and compliant disposal of tert-Butyl 2-(piperidin-4-yl)acetate oxalate (CAS No. 1360438-13-6). As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Compound: A Multifaceted Hazard Profile
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a chemical used in laboratory settings, particularly as a PROTAC linker in the synthesis of proteolysis-targeting chimeras.[1] While some safety data sheets (SDS) for the oxalate salt may indicate "no known hazard," this can be misleading due to a lack of comprehensive data.[2] It is imperative to consider the individual hazards of the constituent parts of the molecule: the piperidine moiety, the tert-butyl ester, and the oxalate salt.
The parent compound, tert-butyl 2-(piperidin-4-yl)acetate, is classified as:
-
Harmful if swallowed.[3]
-
A cause of skin irritation.[3]
-
A cause of serious eye damage.[3]
-
Potentially causing respiratory irritation.[3]
Piperidine derivatives can be toxic and flammable.[4][5][6][7][8] Oxalate salts can be harmful, and their disposal often requires neutralization.[9][10] Furthermore, tert-butyl esters can be hydrolyzed under acidic conditions.[11][12] Upon combustion, this compound may produce hazardous decomposition products, including carbon monoxide and nitrogen oxides.[2]
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C13H23NO6 | [1] |
| Molecular Weight | 289.33 g/mol | [1] |
| CAS Number | 1360438-13-6 | [1][13] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a critical component of laboratory safety and environmental responsibility. The following workflow provides a structured approach to ensure compliance and minimize risk.
Caption: A flowchart outlining the key steps for the safe disposal of tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Given the potential for skin and eye damage, as well as respiratory irritation, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. For larger quantities or in situations with potential for aerosolization, a NIOSH-approved respirator may be necessary.
Step 2: Segregate the Waste
Do not mix tert-Butyl 2-(piperidin-4-yl)acetate oxalate waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with:
-
Strong Acids: May cause hydrolysis of the tert-butyl ester.[11][12]
-
Strong Oxidizing Agents: Potential for vigorous reaction.
-
Incompatible solvents.
Step 3: Select a Compatible Waste Container
Choose a waste container that is chemically resistant to the compound. Recommended materials include:
-
High-Density Polyethylene (HDPE)
-
Polypropylene (PP)
-
Borosilicate Glass [14]
Ensure the container is in good condition, with a secure, leak-proof lid. For liquid solutions, secondary containment is recommended to prevent spills.
Step 4: Label the Container Correctly
Proper labeling is a critical component of hazardous waste management. The label on your waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "tert-Butyl 2-(piperidin-4-yl)acetate oxalate."
-
The CAS Number: "1360438-13-6."
-
The primary hazards: "Harmful if swallowed," "Causes skin irritation," "Causes serious eye damage."
-
The date the waste was first added to the container.
Step 5a: Small Spill Cleanup
In the event of a small spill:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All cleanup materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.
Step 5b: Bulk Waste Disposal
For larger quantities of expired or unused product, or for solutions containing the compound:
-
Transfer the waste into a properly labeled, compatible container.
-
Do not overfill the container; a good rule of thumb is to fill to no more than 80% capacity.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Step 6: Engage a Licensed Waste Disposal Service
The final disposal of tert-Butyl 2-(piperidin-4-yl)acetate oxalate must be handled by a licensed and reputable hazardous waste disposal company.[15][16][17] These companies have the expertise and permits to transport and dispose of chemical waste in accordance with all federal, state, and local regulations. They can provide guidance on packaging and documentation requirements.
Step 7: Maintain Documentation
Keep meticulous records of all hazardous waste generated and disposed of. This includes:
-
A copy of the waste manifest provided by the disposal company.
-
Records of the amount of waste generated and the dates of accumulation and disposal.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
References
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
tert-Butyl 2-(piperidin-4-yl)acetate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. (2007). Google Patents.
-
Oxalic acid. (n.d.). Sdfine. Retrieved January 16, 2026, from [Link]
-
Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 16, 2026, from [Link]
-
tert-Butyl 2-(4-piperazin-1-yl-1-piperidyl)acetate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved January 16, 2026, from [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. Retrieved January 16, 2026, from [Link]
-
Waste Control and Storage Services in Texas. (2024). WCS. Retrieved January 16, 2026, from [Link]
-
Piperidine: Human health tier II assessment. (2016). NICNAS. Retrieved January 16, 2026, from [Link]
-
Thermal decomposition of organic oxalates, tritylazocarboxylates, and triphenylacetates. (2014). R Discovery. Retrieved January 16, 2026, from [Link]
-
SAFETY DATA SHEET - Sodium Oxalate. (n.d.). Lab Alley. Retrieved January 16, 2026, from [Link]
-
PIPERIDINE - HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 16, 2026, from [Link]
-
Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. Retrieved January 16, 2026, from [Link]
-
The thermal decomposition of copper (II) oxalate revisited. (n.d.). CORE. Retrieved January 16, 2026, from [Link]
-
Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved January 16, 2026, from [Link]
-
Hazardous Waste Disposal North Charleston, SC. (n.d.). Clean Management. Retrieved January 16, 2026, from [Link]
-
The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved January 16, 2026, from [Link]
-
Investigation on the drying and decomposition of sodium oxalate. (1978). PubMed. Retrieved January 16, 2026, from [Link]
-
Waste, Water & Energy Services. (n.d.). Veolia UK. Retrieved January 16, 2026, from [Link]
-
Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Homepage. (n.d.). Clean Earth. Retrieved January 16, 2026, from [Link]
-
Environmental Products & Services. (n.d.). Safety-Kleen. Retrieved January 16, 2026, from [Link]
-
Chemical Compatibility by Container Resin. (n.d.). CP Lab Safety. Retrieved January 16, 2026, from [Link]
-
Materials Compatability. (n.d.). Retrieved January 16, 2026, from [Link]
-
tert‐Butyl acetate. (2019). Publisso. Retrieved January 16, 2026, from [Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved January 16, 2026, from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. nj.gov [nj.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acids - Wordpress [reagents.acsgcipr.org]
- 13. arctomsci.com [arctomsci.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. Homepage | Clean Earth [cleanearthinc.com]
- 17. Environmental Products & Services | Used Oil [safety-kleen.com]
A Proactive Approach to Safety in Handling tert-Butyl 2-(piperidin-4-yl)acetate oxalate
As a Senior Application Scientist, it is imperative to provide a comprehensive guide to handling tert-Butyl 2-(piperidin-4-yl)acetate oxalate that prioritizes safety and procedural clarity. This guide is structured to provide essential, immediate safety and logistical information, ensuring that researchers, scientists, and drug development professionals can operate with confidence and security.
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a valuable compound in research and development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. However, a thorough understanding of its potential hazards is crucial for safe handling. While some safety data sheets (SDS) may lack detailed hazard information, a precautionary approach that considers the chemical's constituent parts—the piperidine-acetate derivative and the oxalate counter-ion—is essential for ensuring laboratory safety.
The parent compound, tert-Butyl 2-(piperidin-4-yl)acetate, is known to be harmful if swallowed, a skin irritant, a cause of serious eye damage, and a potential respiratory irritant[2]. Furthermore, oxalates are recognized for their high toxicity, with the potential to cause severe irritation to the eyes, mouth, and skin[3][4]. Therefore, comprehensive personal protective equipment (PPE) and stringent handling protocols are not merely recommended; they are a necessity.
Core Safety Directives and Hazard Assessment
A multi-faceted approach to safety is critical when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
| Hazard | Potential Consequences | Preventative Measures |
| Eye Contact | Serious eye damage, irritation[2][5] | Use of chemical safety goggles providing a complete seal around the eyes[4][6]. |
| Skin Contact | Skin irritation, chemical burns[2][5] | Wear chemical-resistant gloves (e.g., nitrile, butyl rubber) and a lab coat[4][7]. |
| Inhalation | Respiratory tract irritation[2] | Handle in a well-ventilated area, preferably within a chemical fume hood[7]. |
| Ingestion | Harmful if swallowed[2] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[7]. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount. The following table outlines the minimum required PPE for handling tert-Butyl 2-(piperidin-4-yl)acetate oxalate.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Natural rubber, PVC)[7] | To prevent skin contact and potential irritation or burns from the oxalate component[3]. |
| Eye Protection | Chemical safety goggles that form a seal around the eyes[4][6] | To protect against splashes and potential aerosols that could cause serious eye damage[2][5]. |
| Body Protection | Long-sleeved lab coat, closed-toe shoes, and long pants[3][4][6] | To minimize exposed skin and prevent accidental contact with the chemical[4]. |
| Respiratory Protection | Particulate dust filter/respirator with an acid gas cartridge[3][4][7] | To protect against inhalation of dust particles and potential vapors, which may cause respiratory irritation[2]. |
Step-by-Step Handling and Emergency Protocols
Adherence to standardized procedures is crucial for minimizing risk. The following workflows provide clear, actionable steps for handling tert-Butyl 2-(piperidin-4-yl)acetate oxalate safely.
Workflow for Safe Chemical Handling
Caption: Emergency Spill Response Workflow.
First Aid Measures: Immediate Actions are Critical
In case of exposure, immediate and appropriate first aid is crucial. [8]
-
After Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation continues, seek medical attention.
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Keep the eye wide open while rinsing and seek immediate medical attention.
-
After Ingestion: Wash out the mouth with plenty of water for at least 15 minutes and seek immediate medical attention.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are integral to the lifecycle of chemical safety.
-
Storage: Store the compound in a refrigerated, dry, and well-ventilated area. Keep the container tightly closed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. [8]* Disposal: Dispose of the unused product and any contaminated materials in a suitable, labeled container for chemical waste. [8]Follow all local, state, and federal regulations for hazardous waste disposal. Contaminated packaging should be disposed of as unused product. [8] By adhering to these rigorous safety protocols, you can confidently and safely utilize tert-Butyl 2-(piperidin-4-yl)acetate oxalate in your research and development endeavors, fostering a culture of safety and scientific excellence.
References
- Combi-Blocks, Inc. (2023).
- Santa Cruz Biotechnology. (n.d.).
- HonestBee. (2026). What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid? Ensure Maximum Safety And Skin Protection.
- HonestBee. (2026). What Safety Precautions Must Be Taken When Using Oxalic Acid? Protect Yourself With Crucial Ppe And Protocols.
- HonestBee. (2026). What Safety Precautions Are Necessary When Handling Oxalic Acid? Protect Your Health With Essential Ppe & Protocols.
-
PubChem. (n.d.). tert-Butyl 2-(piperidin-4-yl)acetate. Retrieved from [Link]
- HonestBee. (2026). Why Are Specialized Safety Consumables Required When Applying Oxalic Acid?
- Fisher Scientific. (2015).
- New Jersey Department of Health. (n.d.).
- Chemroy. (2024).
- ChemCentral. (2019).
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. honestbeeltd.com [honestbeeltd.com]
- 4. honestbeeltd.com [honestbeeltd.com]
- 5. honestbeeltd.com [honestbeeltd.com]
- 6. honestbeeltd.com [honestbeeltd.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
